3-(2-Hydroxyphenyl)propanamide
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(2-hydroxyphenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c10-9(12)6-5-7-3-1-2-4-8(7)11/h1-4,11H,5-6H2,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDJLLJYEHWTXLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70176903 | |
| Record name | 2-Hydroxybenzenepropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70176903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22367-76-6 | |
| Record name | 2-Hydroxybenzenepropanamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022367766 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxybenzenepropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70176903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Chemical Properties of 3-(2-Hydroxyphenyl)propanamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides an in-depth analysis of the chemical properties of 3-(2-Hydroxyphenyl)propanamide, a phenolic amide of interest in synthetic and medicinal chemistry. We will explore its structural features, physicochemical characteristics, spectroscopic profile, and synthetic methodologies. The causality behind experimental choices and protocols is detailed to provide actionable insights for laboratory applications. All data and protocols are supported by authoritative references to ensure scientific integrity.
Introduction
This compound is an organic compound featuring a propanamide side chain attached to a phenol ring at the ortho position. This unique arrangement of a hydroxyl group, an amide, and an aromatic ring imparts a specific set of chemical characteristics that make it a valuable intermediate in organic synthesis. Its structure is related to 3-(2-hydroxyphenyl)propanoic acid (melilotic acid), a natural product found in various plants. The presence of multiple functional groups—a phenolic hydroxyl, an amide, and an aromatic ring—offers several sites for chemical modification, making it a versatile scaffold for developing novel molecules, particularly in the field of drug discovery. This document serves as a technical resource for professionals requiring a deep understanding of this compound's chemical behavior.
Chemical Identity and Structure
A precise understanding of the molecule's structure is fundamental to exploring its chemistry.
-
IUPAC Name: this compound
-
CAS Number: 22367-76-6[1]
-
Molecular Formula: C₉H₁₁NO₂
-
Molecular Weight: 165.19 g/mol
The structural arrangement consists of a benzene ring substituted with a hydroxyl (-OH) group and a 3-aminopropan-1-one group (-CH₂CH₂CONH₂) at adjacent positions.
Caption: Chemical structure of this compound.
Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in different environments and are crucial for designing experimental conditions, such as solvent selection for reactions or purification.
| Property | Value | Source |
| Molecular Weight | 165.19 g/mol | PubChem |
| Molecular Formula | C₉H₁₁NO₂ | PubChem |
| CAS Number | 22367-76-6 | Chemsrc[1] |
| Appearance | Solid (predicted) | - |
| Solubility | Soluble in DMSO, Acetone, Chloroform | BioCrick[2] |
| Storage | Sealed in dry, Room Temperature | Achmem[3] |
Spectroscopic Characterization
Spectroscopic data provides the empirical backbone for structural confirmation. Below is an analysis of the expected spectral features of this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in the molecule. The key diagnostic peaks arise from the O-H, N-H, C=O, and aromatic C-H bonds.
-
O-H Stretch (Phenolic): A broad absorption band is expected in the region of 3200-3600 cm⁻¹. The broadness is a direct consequence of intermolecular hydrogen bonding.
-
N-H Stretch (Amide): Primary amides typically show two distinct bands ('twin peaks') in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds[4]. These may overlap with the phenolic O-H band.
-
C=O Stretch (Amide I band): A strong, sharp absorption peak is anticipated between 1650-1690 cm⁻¹[4]. This is one of the most characteristic peaks in the spectrum.
-
N-H Bend (Amide II band): This band, resulting from a combination of N-H bending and C-N stretching, typically appears around 1590-1650 cm⁻¹[4].
-
Aromatic C=C Stretches: Medium to weak absorptions are expected in the 1450-1600 cm⁻¹ region.
-
C-O Stretch (Phenolic): A distinct peak around 1200-1260 cm⁻¹ indicates the stretching of the phenolic C-O bond.
The combination of these specific absorptions provides a unique "fingerprint" for the molecule, confirming the presence of all key functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
The proton NMR spectrum will show distinct signals for each unique proton environment. Based on the structure of this compound, the following resonances are predicted:
-
Aromatic Protons (Ar-H): Four protons on the benzene ring will appear as a complex multiplet pattern in the range of δ 6.7-7.3 ppm. The ortho-substitution pattern leads to distinct chemical shifts and coupling constants for each aromatic proton.
-
Amide Protons (-CONH₂): The two amide protons are often observed as a broad singlet between δ 5.0-8.0 ppm[5]. The chemical shift can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.
-
Phenolic Proton (-OH): A broad singlet corresponding to the hydroxyl proton is expected, typically in the range of δ 4.0-7.0 ppm, although its position is also highly dependent on experimental conditions.
-
Methylene Protons (-CH₂-): Two methylene groups (-CH₂-CH₂-) will be present. They will appear as two distinct triplets around δ 2.5-3.0 ppm due to coupling with each other (n+1 rule)[5]. The methylene group adjacent to the aromatic ring will be slightly more upfield than the one adjacent to the carbonyl group.
The carbon NMR spectrum provides one signal for each unique carbon atom.
-
Carbonyl Carbon (-C=O): The amide carbonyl carbon is the most deshielded and will appear far downfield, typically between δ 170-175 ppm.
-
Aromatic Carbons: Six distinct signals are expected for the aromatic carbons in the range of δ 115-160 ppm. The carbon atom bearing the hydroxyl group (C-OH) will be the most downfield in this region (around δ 155 ppm), while the carbon attached to the propanamide chain will also be significantly deshielded.
-
Methylene Carbons (-CH₂-): The two aliphatic methylene carbons will resonate in the upfield region, typically between δ 25-40 ppm.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.
-
Molecular Ion Peak ([M]⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak would be observed at an m/z (mass-to-charge ratio) of 165, corresponding to the molecular weight of the compound.
-
Key Fragmentation Patterns: The fragmentation of the molecular ion is a highly diagnostic tool. For this compound, key fragmentation pathways would include:
-
Loss of NH₂: Scission of the C-N bond would result in a fragment ion at m/z 149 ([M-16]⁺)[6].
-
Alpha-Cleavage: Cleavage of the bond between the two methylene groups can occur.
-
Benzylic Cleavage: Cleavage of the bond between the aromatic ring and the side chain would lead to a prominent peak corresponding to the hydroxyphenylmethyl cation or related fragments. A major fragment is often the base peak at m/z 44, corresponding to [O=C-NH₂]⁺[6].
-
Synthesis and Purification
The synthesis of this compound can be approached through several routes. A common and efficient method involves the ammonolysis (ring-opening) of dihydrocoumarin (3,4-dihydro-2H-1-benzopyran-2-one), which is the corresponding lactone. This method is often preferred for its atom economy and straightforward procedure.
Synthetic Workflow: Ammonolysis of Dihydrocoumarin
This protocol describes a robust method for synthesizing the target compound. The rationale for this choice is the commercial availability of the starting material and the high-yielding, one-step conversion.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
Objective: To synthesize this compound via the ammonolysis of dihydrocoumarin.
Materials:
-
Dihydrocoumarin
-
Concentrated aqueous ammonia (28-30%)
-
Hydrochloric acid (HCl), concentrated
-
Ethanol
-
Deionized water
-
High-pressure reaction vessel (autoclave)
Procedure:
-
Charging the Reactor: In a suitable high-pressure autoclave, place dihydrocoumarin (1.0 equivalent).
-
Adding Reagent: Add an excess of concentrated aqueous ammonia (e.g., 10-20 equivalents). The use of a sealed, pressure-rated vessel is critical because the reaction requires heating ammonia solution above its atmospheric boiling point to achieve a sufficient rate of nucleophilic attack on the lactone carbonyl.
-
Reaction: Seal the autoclave and heat the mixture to 120-150 °C for 6-12 hours. The progress of the reaction should be monitored by a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) if possible.
-
Cooling and Workup: After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.
-
Isolation of Crude Product: Transfer the reaction mixture to a beaker in a fume hood. Slowly and carefully acidify the solution with concentrated HCl with cooling in an ice bath. The target compound is phenolic and will be soluble in the basic ammonia solution as its phenoxide; acidification protonates the phenoxide, causing the less soluble neutral product to precipitate.
-
Filtration: Collect the precipitated white solid by vacuum filtration and wash the filter cake with cold deionized water to remove any residual ammonium salts.
-
Purification: The crude product can be purified by recrystallization. A common solvent system is an ethanol/water mixture. Dissolve the crude solid in a minimal amount of hot ethanol, and then add hot water dropwise until the solution becomes cloudy (the cloud point). Add a few more drops of hot ethanol to redissolve the solid, then allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Drying and Characterization: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum. The final product's identity and purity should be confirmed by melting point determination, IR, NMR, and MS analysis.
Chemical Reactivity
The reactivity of this compound is governed by its three key functional groups.
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Phenolic Hydroxyl Group:
-
Acidity: The phenolic proton is weakly acidic and can be deprotonated by a suitable base to form a phenoxide ion. This increases the nucleophilicity of the oxygen, allowing for reactions like Williamson ether synthesis (to form ethers) or esterification (to form esters).
-
Electrophilic Aromatic Substitution: The -OH group is a strong activating group and ortho-, para-director. This makes the aromatic ring susceptible to electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions at the positions ortho and para to the hydroxyl group (positions 4 and 6).
-
-
Amide Group:
-
Hydrolysis: The amide bond can be hydrolyzed back to the corresponding carboxylic acid (3-(2-hydroxyphenyl)propanoic acid) and ammonia under either acidic or basic conditions with heating.
-
Reduction: The amide can be reduced to the corresponding amine (3-(2-hydroxyphenyl)propan-1-amine) using strong reducing agents like lithium aluminum hydride (LiAlH₄).
-
-
Aromatic Ring:
-
As mentioned, the ring is activated towards electrophilic substitution. The directing effects of both the -OH group (ortho, para) and the alkyl side chain (ortho, para, weakly activating) will reinforce substitution at the 4- and 6-positions.
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Potential Applications
While this compound itself is primarily a synthetic intermediate, its structural motifs are found in molecules with biological activity. The N-aryl propanamide scaffold is explored in medicinal chemistry for various therapeutic targets. For instance, related N-aryl propanamides have been investigated for immunosuppressive activities and as selective androgen receptor modulators (SARMs)[7][8][9]. The ability to easily modify the phenolic hydroxyl, the amide nitrogen, and the aromatic ring makes this compound a versatile starting point for creating libraries of new chemical entities for screening in drug discovery programs.
Conclusion
This compound is a multifunctional organic compound with well-defined chemical properties. Its structure has been elucidated by comprehensive spectroscopic analysis, and its synthesis is readily achievable through established methods like the ammonolysis of dihydrocoumarin. The presence of reactive phenolic, amide, and aromatic functionalities provides a rich chemical landscape for further synthetic transformations. This guide has provided a detailed overview of its core chemical characteristics to support its effective use in research and development.
References
- 1. 3-(2-HYDROXYPHENYL)PROPIONAMIDE | CAS#:22367-76-6 | Chemsrc [chemsrc.com]
- 2. 3-Hydroxy-2-phenyl-propanamide | CAS:56598-62-0 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. achmem.com [achmem.com]
- 4. docbrown.info [docbrown.info]
- 5. propanamide low high resolution H-1 proton nmr spectrum of propanamide analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. mass spectrum of propanamide fragmentation pattern of m/z m/e ions for analysis and identification of propanamide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of N-aryl-3-(indol-3-yl)propanamides and their immunosuppressive activities - PubMed [pubmed.ncbi.nlm.nih.gov]
3-(2-Hydroxyphenyl)propanamide synthesis pathway
An In-depth Technical Guide to the Synthesis of 3-(2-Hydroxyphenyl)propanamide
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for producing this compound, a molecule of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It delves into the core chemical principles, offering detailed, step-by-step protocols for the most viable synthetic routes. The guide emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system. All claims and protocols are supported by authoritative sources, which are cited throughout the text and compiled in a comprehensive reference list.
Introduction: The Significance of this compound
This compound and its derivatives are emerging as significant scaffolds in medicinal chemistry. The presence of a phenolic hydroxyl group and a propanamide side chain provides a unique combination of hydrogen bond donors and acceptors, as well as hydrophobic regions, making it a versatile pharmacophore. N-substituted derivatives of similar structures have shown promise as antimicrobial candidates, particularly against multidrug-resistant Gram-positive pathogens.[1][2] The core structure is also related to naturally occurring compounds like melilotic acid (3-(2-hydroxyphenyl)propanoic acid), which is found in various plants and has been studied for its potential biological activities.[3][4][5]
This guide will explore two primary synthetic strategies for obtaining this compound: the direct amidation of 3-(2-hydroxyphenyl)propanoic acid and the ring-opening aminolysis of dihydrocoumarin. Each pathway will be discussed in detail, including the underlying reaction mechanisms, experimental protocols, and considerations for optimization.
Synthetic Pathways
The synthesis of this compound can be approached from two main starting materials: 3-(2-hydroxyphenyl)propanoic acid or its cyclic ester (lactone), dihydrocoumarin. The choice of pathway often depends on the availability of starting materials, desired purity, and scalability of the reaction.
Pathway 1: Direct Amidation of 3-(2-Hydroxyphenyl)propanoic Acid
The most straightforward conceptual approach is the direct condensation of 3-(2-hydroxyphenyl)propanoic acid with an ammonia source. However, the direct reaction between a carboxylic acid and an amine to form an amide is challenging due to the formation of a stable ammonium carboxylate salt.[6] To overcome this, the carboxylic acid must be "activated" to facilitate nucleophilic attack by the amine.
Mechanism of Activation and Amidation
The activation of the carboxylic acid can be achieved using a variety of coupling agents or by converting the carboxylic acid into a more reactive derivative, such as an acyl chloride. The general mechanism involves the conversion of the hydroxyl group of the carboxylic acid into a good leaving group, which is then displaced by the amine.
Experimental Protocol: Acyl Chloride Method
This protocol details the synthesis via an acyl chloride intermediate, a common and effective method for amide synthesis.
Step 1: Synthesis of 3-(2-Hydroxyphenyl)propanoyl Chloride
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-(2-hydroxyphenyl)propanoic acid (1 equivalent).
-
Add thionyl chloride (SOCl₂) (2-3 equivalents) in a fume hood.
-
Gently heat the mixture to 50-60 °C and stir for 1-2 hours, or until the evolution of HCl gas ceases. The reaction progress can be monitored by the dissolution of the starting material.
-
Remove the excess thionyl chloride under reduced pressure. The resulting crude 3-(2-hydroxyphenyl)propanoyl chloride is a reactive intermediate and is typically used immediately in the next step without further purification.
Step 2: Amidation of 3-(2-Hydroxyphenyl)propanoyl Chloride
-
Dissolve the crude acyl chloride in a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether) in a flask cooled in an ice bath.
-
Slowly add a concentrated aqueous solution of ammonium hydroxide (NH₄OH) (excess) to the stirred solution of the acyl chloride. The reaction is exothermic.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for an additional 1-2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization or column chromatography.
Considerations for Catalytic Direct Amidation
Recent advances have focused on the development of catalytic methods for direct amidation, which are more atom-economical and environmentally friendly.[7][8] Boron-based catalysts, for example, have shown promise in facilitating the direct condensation of carboxylic acids and amines by activating the carboxylic acid.[9][10] While a specific protocol for this compound using these catalysts is not yet established, this represents a promising area for future research and process development.
Pathway 2: Ring-Opening Aminolysis of Dihydrocoumarin
An alternative and potentially more efficient route to this compound is the aminolysis of dihydrocoumarin (3,4-dihydrochromen-2-one).[11] Dihydrocoumarin is the intramolecular ester (lactone) of 3-(2-hydroxyphenyl)propanoic acid. The ring-opening of this lactone with ammonia provides a direct route to the desired amide. This method can be advantageous as it avoids the use of harsh activating agents like thionyl chloride. Recent studies have even explored catalyst-free aminolysis of dihydrocoumarin in water, highlighting a green chemistry approach.[12]
Mechanism of Aminolysis
The mechanism involves the nucleophilic attack of ammonia on the electrophilic carbonyl carbon of the lactone. This leads to the opening of the lactone ring and the formation of the amide.
Experimental Protocol: Aminolysis of Dihydrocoumarin
-
In a pressure-sealed tube, dissolve dihydrocoumarin (1 equivalent) in a suitable solvent such as methanol or ethanol.
-
Add a concentrated solution of ammonia in methanol (e.g., 7N methanolic ammonia) in excess.
-
Seal the tube and heat the mixture to a temperature between 80-100 °C for several hours (e.g., 12-24 hours). The reaction progress should be monitored by TLC or GC-MS.
-
After cooling to room temperature, carefully vent the reaction vessel.
-
Remove the solvent and excess ammonia under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Alternative Synthetic Approaches
While the two pathways described above are the most direct, other classical organic reactions could potentially be adapted for the synthesis of this compound. These include:
-
The Ritter Reaction: This reaction involves the reaction of a nitrile with a source of a stable carbocation in the presence of a strong acid to form an N-alkyl amide.[13][14][15] While not a direct route to the primary amide, it could be used to synthesize N-substituted derivatives.
-
The Beckmann Rearrangement: This reaction rearranges an oxime to an amide in the presence of an acid catalyst.[16][17][18] One could envision a multi-step synthesis starting from a ketone precursor to this compound.
-
The Willgerodt-Kindler Reaction: This reaction converts an aryl alkyl ketone to the corresponding amide.[19][20][21] This would also represent a multi-step approach requiring a suitable ketone starting material.
These alternative routes are generally more complex and less direct than the amidation of the corresponding carboxylic acid or the aminolysis of the lactone.
Data Summary and Comparison of Pathways
| Parameter | Pathway 1: Direct Amidation (Acyl Chloride) | Pathway 2: Aminolysis of Dihydrocoumarin |
| Starting Material | 3-(2-Hydroxyphenyl)propanoic Acid | Dihydrocoumarin |
| Key Reagents | SOCl₂, NH₄OH | NH₃ (in solution) |
| Reaction Conditions | Step 1: 50-60 °C; Step 2: 0 °C to RT | 80-100 °C (sealed tube) |
| Advantages | Well-established, reliable for many amides | Fewer steps, avoids harsh activating agents |
| Disadvantages | Use of corrosive and hazardous SOCl₂, potential for side reactions | Requires elevated temperatures and pressure |
| Atom Economy | Lower, due to the use of SOCl₂ | Higher, as ammonia is directly incorporated |
Conclusion
The synthesis of this compound can be effectively achieved through two primary pathways: the direct amidation of 3-(2-hydroxyphenyl)propanoic acid and the ring-opening aminolysis of dihydrocoumarin. The choice between these methods will depend on factors such as the availability of starting materials, scalability, and the desired level of "greenness" of the process. The direct amidation via an acyl chloride is a robust and well-understood method, while the aminolysis of dihydrocoumarin offers a more atom-economical and potentially milder alternative. Future research may focus on developing catalytic direct amidation methods to further improve the efficiency and environmental footprint of this synthesis.
References
- 1. Synthesis of novel N-substituted β-amino acid derivatives bearing 2-hydroxyphenyl moieties as promising antimicrobial candidates targeting multidrug-resistant Gram-positive pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy 3-(2-Hydroxyphenyl)propanoic acid | 495-78-3 [smolecule.com]
- 4. Melilotic acid | C9H10O3 | CID 873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-(2-HYDROXYPHENYL)PROPIONIC ACID | 495-78-3 [chemicalbook.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Catalytic Amidation [catalyticamidation.info]
- 8. researchgate.net [researchgate.net]
- 9. Catalytic Amidation [catalyticamidation.info]
- 10. mdpi.com [mdpi.com]
- 11. Dihydrocoumarin | C9H8O2 | CID 660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. On water: Catalyst-free ring-opening aminolysis of dihydrocoumarin for amide bond formation [ouci.dntb.gov.ua]
- 13. Ritter reaction - Wikipedia [en.wikipedia.org]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. researchgate.net [researchgate.net]
- 16. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 17. jk-sci.com [jk-sci.com]
- 18. Beckmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 19. chemistry-reaction.com [chemistry-reaction.com]
- 20. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 21. Willgerodt-Kindler Reaction [organic-chemistry.org]
An In-depth Technical Guide to 3-(2-Hydroxyphenyl)propanamide
This guide provides a comprehensive technical overview of 3-(2-Hydroxyphenyl)propanamide, a small molecule of interest in medicinal chemistry and drug development. While direct research on this specific compound is limited, this document synthesizes available data on its chemical properties, plausible synthetic routes, and potential biological significance based on the activities of structurally related compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Introduction and Chemical Identity
This compound, with the CAS Number 22367-76-6, is an organic compound characterized by a propanamide group attached to a phenol ring at the ortho position.[1][2][3] Its chemical structure combines a hydrophilic amide functional group with a lipophilic aromatic ring, suggesting potential for diverse biological interactions.
Chemical Properties
A summary of the key chemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 22367-76-6 | [1][2][3] |
| Molecular Formula | C9H11NO2 | [4][5][6] |
| Molecular Weight | 165.19 g/mol | [5] |
| IUPAC Name | This compound | [6] |
| Boiling Point | 406.6°C at 760 mmHg | [7] |
| Density | 1.197 g/cm³ | [7] |
| SMILES | C1=CC=C(C(=C1)CCC(=O)N)O | [3] |
| InChI Key | LDJLLJYEHWTXLF-UHFFFAOYSA-N | [6] |
Synthesis and Manufacturing
Proposed Synthesis Workflow
The synthesis can be conceptualized as a two-step process starting from a commercially available precursor.
Caption: Proposed synthesis workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on well-established methods for amide synthesis.[]
Step 1: Activation of 3-(2-hydroxyphenyl)propionic acid
-
To a solution of 3-(2-hydroxyphenyl)propionic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add an activating agent such as thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction to stir at room temperature for 2-4 hours, monitoring the conversion by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent and excess activating agent under reduced pressure to yield the crude acid chloride.
Step 2: Amidation
-
Dissolve the crude acid chloride in an anhydrous aprotic solvent.
-
Slowly add this solution to a cooled (0 °C) concentrated aqueous solution of ammonia (e.g., ammonium hydroxide, excess).
-
Stir the reaction mixture vigorously for 1-2 hours, allowing it to gradually warm to room temperature.
-
Monitor the reaction for the disappearance of the acid chloride by TLC.
-
Upon completion, extract the aqueous mixture with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Potential Biological Activity and Mechanism of Action (Inferred)
Direct studies on the biological activity of this compound are currently lacking in the scientific literature. However, the structural motifs present in the molecule, namely the hydroxyphenyl and propanamide groups, are found in various biologically active compounds. This allows for informed speculation on its potential pharmacological profile.
Inferences from Structurally Related Compounds
-
Antimicrobial and Antifungal Activity: Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been synthesized and shown to possess antimicrobial activity against multidrug-resistant bacteria and fungi.[9] The presence of the hydroxyphenyl moiety is often associated with antimicrobial properties.
-
Anticancer Potential: Research on N-(2-hydroxyphenyl)-2-propylpentanamide, a derivative of valproic acid, has demonstrated antiproliferative activity in various cancer cell lines.[10][11] This suggests that the N-(2-hydroxyphenyl)amide scaffold may be a promising starting point for the development of novel anticancer agents.
-
Anti-inflammatory Properties: Phenolic compounds, in general, are known for their antioxidant and anti-inflammatory effects. The 2-hydroxyphenyl group in the target molecule could potentially contribute to similar activities.
It is crucial to emphasize that these are inferred activities based on structural similarities, and dedicated biological evaluation of this compound is required to confirm any pharmacological effects.
Analytical and Quality Control
The characterization and quality control of this compound would rely on a combination of standard analytical techniques to confirm its identity, purity, and quantity.
Analytical Techniques
| Technique | Purpose | Expected Observations |
| 1H NMR | Structural elucidation and confirmation of proton environments. | Signals corresponding to the aromatic protons, the methylene protons of the propanamide chain, and the amide protons.[7] |
| 13C NMR | Confirmation of the carbon skeleton. | Resonances for the aromatic carbons, the carbonyl carbon, and the aliphatic carbons of the propanamide chain.[12][13] |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the exact mass of the compound, along with characteristic fragment ions.[14] |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for the O-H stretch of the phenol, the N-H stretch of the amide, and the C=O stretch of the amide. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | A single major peak with a specific retention time under defined chromatographic conditions. |
Step-by-Step HPLC Protocol for Purity Assessment (General Method)
-
Instrument: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV absorbance maximum of the compound.
-
Sample Preparation: Dissolve a known amount of the compound in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
-
Analysis: Run the sample and a blank. The purity is determined by the area percentage of the main peak.
Safety and Handling
Based on the available safety data for this compound, it should be handled with care in a laboratory setting.[3]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled).[3]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]
Standard laboratory safety practices, including the use of a fume hood, safety glasses, and chemical-resistant gloves, are recommended when handling this compound.
Conclusion and Future Directions
This compound is a chemical entity with a well-defined structure and basic chemical properties. While its synthesis can be readily achieved through established chemical reactions, there is a notable absence of published research on its biological activities and potential applications. The structural similarity to other bioactive molecules suggests that it may possess interesting pharmacological properties, particularly in the areas of antimicrobial and anticancer research.
Future research should focus on:
-
Developing and optimizing a robust synthesis protocol.
-
Conducting comprehensive in vitro and in vivo studies to evaluate its biological activity profile.
-
Investigating its mechanism of action if any significant biological activity is discovered.
-
Exploring its potential as a scaffold for the development of new therapeutic agents.
This technical guide serves as a foundational resource for researchers interested in exploring the potential of this compound.
References
- 1. Physicochemical studies and biological evaluation on (E)-3-(2-(1-(2-hydroxyphenyl)hydrazinyl)-3-oxo-N-(thiazol-2yl)propanamide complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. achmem.com [achmem.com]
- 4. rsc.org [rsc.org]
- 5. 22367-76-6 | this compound - Capot Chemical [capotchem.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. propanamide low high resolution H-1 proton nmr spectrum of propanamide analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Hepatotoxic Evaluation of N-(2-Hydroxyphenyl)-2-Propylpentanamide: A Novel Derivative of Valproic Acid for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NP-MRD: 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0143798) [np-mrd.org]
- 13. hmdb.ca [hmdb.ca]
- 14. mass spectrum of propanamide fragmentation pattern of m/z m/e ions for analysis and identification of propanamide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-depth Technical Guide to the Potential Therapeutic Uses of 3-(2-Hydroxyphenyl)propanamide
Abstract
This technical guide provides a comprehensive analysis of the potential therapeutic applications of 3-(2-Hydroxyphenyl)propanamide, a phenolic amide with significant, yet underexplored, pharmacological promise. While direct research on this specific molecule is nascent, a robust scientific rationale for its potential efficacy can be constructed through a detailed examination of its structural analogs and its carboxylic acid precursor, 3-(2-hydroxyphenyl)propanoic acid (melilotic acid). This document synthesizes existing data on related compounds to forecast potential therapeutic utility in anti-inflammatory, antioxidant, and anticancer applications. We elucidate plausible mechanisms of action, including the modulation of the NF-κB signaling pathway for inflammation and histone deacetylase (HDAC) inhibition for oncology. Furthermore, this guide presents detailed, field-proven experimental protocols for the systematic evaluation and validation of these hypothesized biological activities, designed for researchers and drug development professionals.
Introduction and Chemical Profile
This compound is an aromatic amide featuring a hydroxyphenyl group attached to a propanamide moiety. Its structure combines a phenolic hydroxyl group, known for its antioxidant and hydrogen-bonding capabilities, with an amide linkage, which is a common feature in many biologically active molecules. The inherent chemical properties of these functional groups suggest a high potential for interaction with biological targets.
The parent carboxylic acid, 3-(2-hydroxyphenyl)propanoic acid (also known as melilotic acid), is a naturally occurring phenolic compound found in various plants and is a known human xenobiotic metabolite.[1][2][3] Melilotic acid itself has demonstrated antioxidant and anti-inflammatory properties, providing a strong foundational hypothesis that its amide derivative could exhibit similar or enhanced biological activities.[1]
| Property | Value | Reference |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C₉H₁₁NO₂ | [4] |
| Molecular Weight | 165.19 g/mol | [4] |
| CAS Number | 22367-76-6 | N/A |
| Core Moieties | Phenolic Ring, Propanamide Group | N/A |
Rationale for Therapeutic Potential: A Structure-Activity Relationship (SAR) Perspective
The therapeutic potential of this compound is largely inferred from the established bioactivities of structurally related molecules. The presence of the phenolic amide scaffold is critical, as this class of compounds is known for a range of pharmacological effects.[5][6]
-
Anti-inflammatory and Antioxidant Analogs: General studies on phenolic amides confirm their capacity to scavenge free radicals and modulate inflammatory responses.[5][7][8] The phenolic hydroxyl group is a key contributor to antioxidant activity, while the overall structure can interfere with pro-inflammatory signaling cascades.[9]
-
Anticancer Analogs: The compound N-(2-hydroxyphenyl)-2-propylpentanamide (HO-AAVPA), which shares the N-(2-hydroxyphenyl)amide core, was specifically designed as a histone deacetylase (HDAC) inhibitor.[10] It has demonstrated potent anti-proliferative and pro-apoptotic activity in various cancer cell lines, including notoriously difficult-to-treat triple-negative breast cancer.[10][11] This provides a compelling argument for investigating this compound as a potential anticancer agent, possibly acting through a similar mechanism.
This guide will now explore the most promising therapeutic avenues based on this analog-driven rationale.
Potential Therapeutic Application I: Anti-Inflammatory Agent
Chronic inflammation is a key pathological driver in a multitude of diseases. Phenolic compounds are well-recognized for their anti-inflammatory properties, often by interfering with the central inflammatory signaling pathway, Nuclear Factor-kappa B (NF-κB).[5][12]
Proposed Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes, including cytokines like TNF-α, IL-6, and IL-1β.[13][14] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα. Upon stimulation by an inflammatory signal (e.g., lipopolysaccharide, LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[15][16]
We hypothesize that this compound, like other phenolic derivatives, can inhibit this pathway, potentially by suppressing the phosphorylation of IKK or IκBα.[17]
Experimental Validation Workflow: In Vitro and In Vivo Models
A two-tiered approach is essential for validation: an initial in vitro screen to confirm activity and elucidate the mechanism, followed by an in vivo model to establish preclinical efficacy.
3.2.1. Detailed Protocol: In Vitro Anti-inflammatory Screening
This protocol uses the well-established lipopolysaccharide (LPS)-stimulated macrophage model.[18]
-
Cell Culture: Culture RAW264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., Dexamethasone).
-
Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the negative control group. Incubate for 24 hours.
-
Nitric Oxide (NO) Measurement:
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. A decrease in absorbance indicates inhibition of NO production.[19]
-
-
Cytokine Measurement (ELISA):
-
Collect the supernatant and measure the concentration of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer’s instructions.[20]
-
-
Self-Validation System:
-
Negative Control: Untreated, unstimulated cells to establish baseline levels.
-
Vehicle Control: LPS-stimulated cells treated with the vehicle (e.g., DMSO) to measure the maximum inflammatory response.
-
Positive Control: LPS-stimulated cells treated with a known anti-inflammatory agent (e.g., Dexamethasone) to validate the assay's responsiveness.
-
Cell Viability Control: Perform an MTT or similar viability assay in a parallel plate to ensure the observed effects are not due to cytotoxicity.
-
3.2.2. Detailed Protocol: In Vivo Carrageenan-Induced Paw Edema
This is a classic model for evaluating acute anti-inflammatory activity.[21]
-
Animal Acclimatization: Acclimatize male Wistar rats (180-220g) for one week under standard laboratory conditions. Fast the animals overnight before the experiment with free access to water.
-
Grouping: Divide animals into groups (n=6):
-
Group I: Vehicle Control (e.g., 0.5% CMC solution).
-
Group II: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.).
-
Group III-V: Test groups with different doses of this compound (e.g., 25, 50, 100 mg/kg, p.o.).
-
-
Dosing: Administer the respective treatments orally (p.o.).
-
Inflammation Induction: One hour after dosing, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement: Measure the paw volume immediately after injection (0 hr) and at 1, 2, 3, and 4 hours post-injection using a digital plethysmometer.
-
Data Analysis:
-
Calculate the edema volume at each time point by subtracting the initial paw volume (0 hr).
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 (where V_c is the average edema volume of the control group and V_t is the average edema volume of the treated group).
-
-
Self-Validation System: The inclusion of both a vehicle control (to establish the maximum inflammatory response) and a potent positive control like Indomethacin ensures the validity and sensitivity of the experimental model.
Potential Therapeutic Application II: Anticancer Agent
The potent anti-proliferative effects of the structurally related HDAC inhibitor, HO-AAVPA, provide a strong impetus to investigate this compound as a potential anticancer agent.[10][22]
Proposed Mechanism of Action: Histone Deacetylase (HDAC) Inhibition
HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. In many cancers, HDACs are overexpressed, silencing tumor suppressor genes. HDAC inhibitors (HDACis) reverse this effect, leading to the re-expression of these genes, which in turn can induce cell cycle arrest, differentiation, and apoptosis.[23] The hydroxyphenyl and amide components of this compound may interact with the zinc-containing active site of HDAC enzymes, similar to other known HDACis.[24]
Experimental Validation Workflow: In Vitro Anticancer Screening
A multi-step in vitro workflow is required to determine cytotoxicity, confirm the mechanism of cell death, and directly measure HDAC inhibition.
4.2.1. Detailed Protocol: Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which serves as a proxy for cell viability, to determine the compound's cytotoxic potency (IC₅₀).[25][26]
-
Cell Seeding: Seed a human cancer cell line (e.g., HeLa for cervical cancer or MDA-MB-231 for breast cancer) into a 96-well plate at an optimal density (e.g., 5,000 cells/well) and incubate for 24 hours.[27]
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 200 µM) for 48 or 72 hours. Include vehicle (DMSO) and blank (medium only) controls.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot a dose-response curve and calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth).[28]
-
-
Self-Validation System: The use of vehicle controls (100% viability) and blank controls (background absorbance) is crucial. Comparing the results to a known anticancer drug (e.g., Doxorubicin) as a positive control will validate the sensitivity of the cell line and assay.
4.2.2. Detailed Protocol: Direct HDAC Inhibition Assay
This biochemical assay directly measures the ability of the compound to inhibit HDAC enzyme activity.[29]
-
Assay Principle: Use a commercial fluorometric HDAC activity assay kit (e.g., from Cayman Chemical or Promega). These kits typically use a fluorogenic substrate that is deacetylated by an HDAC enzyme, allowing a developer to cleave the deacetylated substrate and release a fluorescent molecule.
-
Procedure:
-
In a 96-well plate, add recombinant human HDAC enzyme (e.g., HDAC1).
-
Add various concentrations of this compound. Include a known HDAC inhibitor like Trichostatin A (TSA) as a positive control and a vehicle control.
-
Add the fluorogenic HDAC substrate and incubate according to the manufacturer's protocol (e.g., 30 minutes at 37°C).
-
Add the developer solution to stop the enzymatic reaction and generate the fluorescent signal.
-
Measure fluorescence with a suitable plate reader.
-
-
Data Analysis: A decrease in fluorescence intensity in the presence of the compound indicates HDAC inhibition. Calculate the IC₅₀ for HDAC inhibition.
Summary and Future Directions
While direct evidence for the therapeutic utility of this compound is currently limited, a compelling, scientifically-grounded case can be made for its potential as a novel anti-inflammatory and anticancer agent. This assertion is built upon the known biological activities of its parent acid, melilotic acid, and, most notably, its structural analogs like the potent anticancer HDAC inhibitor HO-AAVPA.
The proposed mechanisms—inhibition of the NF-κB pathway for inflammation and HDAC inhibition for cancer—are plausible and, critically, testable. The detailed experimental workflows and protocols provided in this guide offer a clear and robust roadmap for researchers to systematically validate these hypotheses. Successful validation could position this compound as a promising lead compound for further preclinical and clinical development. Future work should also focus on its pharmacokinetic and toxicological profiles to fully assess its potential as a therapeutic agent.
References
- 1. Buy 3-(2-Hydroxyphenyl)propanoic acid | 495-78-3 [smolecule.com]
- 2. Melilotic acid | C9H10O3 | CID 873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. hmdb.ca [hmdb.ca]
- 4. N-(2-hydroxyphenyl)propanamide | C9H11NO2 | CID 243658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis of phenolic amides and evaluation of their antioxidant and anti-inflammatory activity in vitro and in vivo - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Phenolic acids: Natural versatile molecules with promising therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-(2-hydroxyphenyl)-2-propylpentanamide, a valproic acid aryl derivative designed in silico with improved anti-proliferative activity in HeLa, rhabdomyosarcoma and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. N-(2-Hydroxyphenyl)-2-Propylpentanamide (HO-AAVPA) Induces Apoptosis and Cell Cycle Arrest in Breast Cancer Cells, Decreasing GPER Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. purformhealth.com [purformhealth.com]
- 16. NF-κB - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ir.vistas.ac.in [ir.vistas.ac.in]
- 20. Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate Is a Potent Cell-Permeable Anti-Cytokine Compound To Inhibit Inflammatory Cytokines in Monocyte/Macrophage-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In vitro and in vivo anti-inflammatory and antinociceptive activities of a synthetic hydrangenol derivative: 5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. N-(2′-Hydroxyphenyl)-2-propylpentanamide (OH-VPA), a histone deacetylase inhibitor, induces the release of nuclear HMGB1 and modifies ROS levels in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. HDAC Inhibitors: Innovative Strategies for Their Design and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 24. N-(2′-Hydroxyphenyl)-2-Propylpentanamide (HO-AAVPA) Inhibits HDAC1 and Increases the Translocation of HMGB1 Levels in Human Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Studying Histone Deacetylase Inhibition and Apoptosis Induction of Psammaplin A Monomers with Modified Thiol Group - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 3-(2-Hydroxyphenyl)propanamide: A Technical Guide
Introduction
3-(2-Hydroxyphenyl)propanamide, with a molecular formula of C₉H₁₁NO₂ and a molecular weight of 165.19 g/mol , is a small molecule of interest in medicinal chemistry and drug development due to its structural motifs—a phenolic hydroxyl group and a propanamide side chain. These features suggest potential for various biological activities, making a thorough structural elucidation essential for its application in research. This guide provides a comprehensive analysis of the key spectroscopic data for this compound, offering insights into its structural characteristics through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
The following data and interpretations are based on high-quality predicted spectra due to the limited availability of published experimental data in the public domain. These predictions serve as a robust reference for researchers working with this compound, providing a foundational understanding of its spectroscopic signature.
Molecular Structure and Atom Numbering
A clear understanding of the molecular structure is paramount for the interpretation of spectroscopic data. The structure of this compound with systematic atom numbering for NMR assignments is presented below.
Caption: Molecular structure and atom numbering for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data provide a detailed picture of the electronic environment of each nucleus.
Experimental Protocol (Typical Acquisition Parameters)
For the acquisition of high-resolution NMR spectra of this compound, the following experimental setup would be employed:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as it can influence the chemical shifts of exchangeable protons (e.g., -OH and -NH₂).
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Approximately 16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30').
-
Spectral Width: Approximately 240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.
-
Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.5 - 10.0 | br s | 1H | Ar-OH |
| ~7.15 | dd | 1H | Ar-H (H6) |
| ~7.05 | td | 1H | Ar-H (H4) |
| ~6.85 | dd | 1H | Ar-H (H3) |
| ~6.75 | td | 1H | Ar-H (H5) |
| ~7.30 & ~6.80 | br s | 2H | -CONH₂ |
| ~2.80 | t | 2H | Ar-CH₂- (H7) |
| ~2.40 | t | 2H | -CH₂-CO (H8) |
¹H NMR Interpretation
The predicted ¹H NMR spectrum reveals several key features:
-
Aromatic Region (δ 6.7-7.2 ppm): The four protons on the ortho-substituted benzene ring are expected to appear as distinct multiplets due to their different electronic environments and coupling partners. The specific splitting patterns (doublet of doublets, triplet of doublets) arise from ortho and meta couplings.
-
Exchangeable Protons: The phenolic hydroxyl proton (Ar-OH) is anticipated to be a broad singlet at a downfield chemical shift, the exact position of which is highly dependent on solvent and concentration. Similarly, the two amide protons (-CONH₂) are expected to appear as two separate broad singlets due to restricted rotation around the C-N bond.
-
Aliphatic Chain (δ 2.4-2.8 ppm): The two methylene groups of the propanamide chain appear as triplets, a result of coupling to the adjacent methylene group. The methylene group attached to the aromatic ring (H7) is expected at a slightly more downfield position than the methylene group adjacent to the carbonyl (H8).
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~174 | C=O (C9) |
| ~154 | Ar-C-OH (C1) |
| ~130 | Ar-CH (C4) |
| ~128 | Ar-CH (C6) |
| ~125 | Ar-C (C2) |
| ~119 | Ar-CH (C5) |
| ~115 | Ar-CH (C3) |
| ~35 | -CH₂-CO (C8) |
| ~25 | Ar-CH₂- (C7) |
¹³C NMR Interpretation
The predicted ¹³C NMR spectrum is consistent with the proposed structure:
-
Carbonyl Carbon (δ ~174 ppm): The amide carbonyl carbon (C9) is characteristically found in the downfield region of the spectrum.
-
Aromatic Carbons (δ 115-154 ppm): Six distinct signals are expected for the aromatic carbons. The carbon bearing the hydroxyl group (C1) is the most downfield among the aromatic signals due to the deshielding effect of the oxygen atom. The carbon to which the propyl chain is attached (C2) is also shifted downfield. The remaining four aromatic CH carbons appear in the typical aromatic region.
-
Aliphatic Carbons (δ 25-35 ppm): The two sp³ hybridized carbons of the propyl chain (C7 and C8) are observed in the upfield region of the spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule.
Experimental Protocol (Typical Acquisition Parameters)
-
Sample Preparation: The spectrum can be obtained from a solid sample using the KBr pellet method or from a thin film deposited on a salt plate (e.g., NaCl or KBr) from a volatile solvent.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-3200 | Strong, Broad | O-H (phenolic) stretch |
| ~3350 & ~3180 | Medium | N-H (amide) stretches |
| ~3100-3000 | Medium | C-H (aromatic) stretch |
| ~2950-2850 | Medium | C-H (aliphatic) stretch |
| ~1650 | Strong | C=O (amide I band) stretch |
| ~1600 | Medium | N-H (amide II band) bend |
| ~1580, ~1490, ~1450 | Medium-Strong | C=C (aromatic) stretches |
| ~1250 | Strong | C-O (phenolic) stretch |
| ~750 | Strong | C-H (ortho-disubstituted) bend |
IR Interpretation
The predicted IR spectrum confirms the presence of the key functional groups:
-
O-H and N-H Stretching Region: A broad and intense absorption band between 3400 and 3200 cm⁻¹ is characteristic of the hydrogen-bonded phenolic O-H group. Overlapping with this, two distinct peaks for the N-H stretching of the primary amide are expected around 3350 and 3180 cm⁻¹.
-
Carbonyl Stretching: A very strong and sharp absorption band around 1650 cm⁻¹ is indicative of the amide carbonyl (Amide I band).
-
Amide II Band: The N-H bending vibration (Amide II band) is expected to appear around 1600 cm⁻¹.
-
Aromatic Region: Several sharp to medium intensity bands between 1600 and 1450 cm⁻¹ correspond to the C=C stretching vibrations within the benzene ring.
-
Fingerprint Region: A strong band around 1250 cm⁻¹ is characteristic of the C-O stretching of the phenol. A strong out-of-plane C-H bending vibration around 750 cm⁻¹ is indicative of ortho-disubstitution on the benzene ring.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Experimental Protocol (Typical Acquisition Parameters)
-
Ionization Method: Electron Ionization (EI) at 70 eV is a common method for generating fragment ions and creating a reproducible mass spectrum. Electrospray Ionization (ESI) would be suitable for determining the molecular weight with minimal fragmentation.
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or magnetic sector analyzer.
-
Data Acquisition: The instrument is scanned over a mass-to-charge (m/z) range of approximately 40-300 amu.
Predicted Mass Spectrometry Data (EI)
-
Molecular Ion (M⁺•): m/z = 165
-
Major Fragment Ions (m/z): 148, 120, 107, 91, 77
Mass Spectrometry Interpretation
The predicted mass spectrum would show a molecular ion peak at m/z 165, corresponding to the molecular weight of this compound. The fragmentation pattern can be rationalized as follows:
Caption: Plausible fragmentation pathway for this compound in EI-MS.
-
Loss of Ammonia (m/z 148): Fragmentation of the amide can lead to the loss of an ammonia radical, resulting in a peak at m/z 148.
-
McLafferty Rearrangement (m/z 120): A characteristic fragmentation for molecules with a carbonyl group and a gamma-hydrogen is the McLafferty rearrangement. This would lead to the loss of acetamide and the formation of a radical cation with m/z 120.
-
Benzylic Cleavage (m/z 107): Cleavage of the bond between the ethyl group and the aromatic ring can result in the formation of a hydroxytropylium ion or a related stable carbocation at m/z 107.
-
Further Fragmentation: The fragment at m/z 107 can lose a carbon monoxide molecule to give a fragment at m/z 79, or the tropylium ion at m/z 91 could be formed. The phenyl cation at m/z 77 is also a common fragment.
Conclusion
The predicted spectroscopic data for this compound provides a detailed and consistent structural profile. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework, the IR spectrum confirms the presence of the key hydroxyl, amide, and aromatic functional groups, and the mass spectrum provides the molecular weight and a logical fragmentation pattern. This comprehensive guide serves as a valuable resource for the identification and characterization of this compound in a research and development setting.
The Enigmatic Presence of 3-(2-Hydroxyphenyl)propanamide: A Technical Guide for Researchers
This technical guide delves into the scientific landscape surrounding 3-(2-Hydroxyphenyl)propanamide, a compound at the intersection of synthetic chemistry and speculative natural product research. While its confirmed presence in nature remains elusive, its structural relationship to known plant metabolites suggests a potential for discovery. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of its plausible biosynthesis, established chemical synthesis, hypothetical isolation protocols, and predicted biological activities, fostering a foundation for future investigation.
Introduction: An Undiscovered Natural Product?
This compound is a phenolic amide whose existence as a natural product has not been definitively established in peer-reviewed literature. Its chemical structure, however, is closely related to a class of compounds known as hydroxycinnamic acid amides (HCAAs), which are widespread in the plant kingdom[1]. These naturally occurring amides are formed from precursors like p-coumaric acid and play significant roles in plant physiology and defense[1]. The corresponding carboxylic acid, 3-(2-Hydroxyphenyl)propanoic acid (also known as melilotic acid), is a known metabolite found in various plants and is also produced by gut microbiota from dietary polyphenols[2]. The structural proximity of this compound to these known natural compounds makes it a compelling target for natural product discovery.
A Plausible Biosynthetic Pathway
While a dedicated biosynthetic pathway for this compound has not been elucidated, a scientifically logical route can be proposed based on known biochemical reactions in plants. The most probable precursor is ortho-coumaric acid (2-coumaric acid), an isomer of the more common p-coumaric acid[3][4]. The proposed pathway involves two key steps: the reduction of the double bond in the acrylic acid side chain, followed by amidation.
Proposed Biosynthesis of this compound
Caption: Proposed biosynthetic pathway of this compound from phenylalanine.
The reduction of the double bond in coumaric acid derivatives is a known biological process, leading to the formation of hydrocinnamic acids. The subsequent amidation of the carboxylic acid group to form a primary amide is also a common enzymatic reaction in plant secondary metabolism.
Chemical Synthesis: A Validated Protocol
For researchers wishing to study the biological properties of this compound, chemical synthesis provides a reliable source of the compound. A general and effective method involves the conversion of the corresponding carboxylic acid, 3-(2-hydroxyphenyl)propanoic acid, to the amide.
Synthesis Workflow
The synthesis can be conceptualized as a two-step process: activation of the carboxylic acid, followed by reaction with an ammonia source.
Workflow for the Synthesis of this compound
Caption: General workflow for the chemical synthesis of this compound.
Detailed Experimental Protocol
This protocol is a generalized procedure and may require optimization.
-
Acid Chloride Formation:
-
To a solution of 3-(2-hydroxyphenyl)propanoic acid in a suitable anhydrous solvent (e.g., dichloromethane), add an excess of a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) at 0 °C.
-
Allow the reaction to stir at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Remove the excess chlorinating agent and solvent under reduced pressure.
-
-
Amidation:
-
Dissolve the crude acid chloride in an appropriate solvent (e.g., tetrahydrofuran).
-
Slowly add this solution to a stirred, cooled (0 °C) solution of concentrated ammonium hydroxide.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
-
Work-up and Purification:
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure this compound.
-
Hypothetical Isolation and Purification from a Natural Source
Should this compound be identified in a natural source, a standard phytochemical workflow for the isolation of moderately polar phenolic compounds would be applicable. The following is a hypothetical, yet scientifically sound, protocol.
Extraction and Fractionation Workflow
Workflow for Isolation of this compound
Caption: Hypothetical workflow for the isolation of this compound from a plant source.
Detailed Protocol and Rationale
-
Extraction:
-
Procedure: Macerate the dried and powdered plant material with methanol or a methanol/water mixture at room temperature for an extended period, or perform a more exhaustive extraction using a Soxhlet apparatus.
-
Rationale: Methanol is an effective solvent for extracting a broad range of secondary metabolites, including phenolic compounds of varying polarities.
-
-
Solvent Partitioning:
-
Procedure: Concentrate the crude extract and partition it successively with solvents of increasing polarity, such as hexane, ethyl acetate, and n-butanol.
-
Rationale: This step fractionates the complex crude extract based on polarity. This compound, being a moderately polar compound, is expected to partition into the ethyl acetate fraction.
-
-
Chromatographic Separation:
-
Procedure: Subject the ethyl acetate fraction to column chromatography over silica gel, eluting with a gradient of hexane and ethyl acetate. Alternatively, size-exclusion chromatography using Sephadex LH-20 with methanol as the eluent can be employed.
-
Rationale: Silica gel chromatography separates compounds based on polarity, while Sephadex LH-20 separates based on size and polarity, both being effective for the purification of phenolic compounds.
-
-
Final Purification:
-
Procedure: Combine fractions containing the target compound (identified by TLC analysis) and subject them to preparative High-Performance Liquid Chromatography (HPLC) or recrystallization.
-
Rationale: Preparative HPLC provides high-resolution separation, yielding a highly pure compound.
-
Predicted Biological Activities
While no specific biological activities have been reported for this compound, its structural features suggest several potential pharmacological effects based on the activities of related compounds.
| Predicted Activity | Rationale based on Structural Analogs |
| Antioxidant | The phenolic hydroxyl group is a key feature for radical scavenging activity, a property common to many phenolic compounds, including coumaric acids and their derivatives[3]. |
| Anti-inflammatory | Many phenolic compounds exhibit anti-inflammatory properties by modulating inflammatory pathways. |
| Antimicrobial | Cinnamic acid derivatives, including amides, have shown activity against various bacterial and fungal strains[4]. |
| Anticancer | Certain hydroxyphenyl derivatives have demonstrated antiproliferative effects on cancer cell lines. |
Conclusion and Future Directions
This compound represents an intriguing molecule that, while readily accessible through chemical synthesis, remains to be discovered in nature. This guide provides a framework for its potential biosynthesis, a practical method for its synthesis, and a hypothetical strategy for its isolation. Future research should focus on screening extracts from plants known to produce related phenolic compounds for the presence of this molecule. The synthesis of this compound will enable the systematic evaluation of its biological activities, which are predicted to be of interest in the fields of pharmacology and drug discovery. The exploration of this compound underscores the vast and still partially uncharted territory of natural product chemistry.
References
Methodological & Application
Application Note & Protocol: A Two-Step Synthesis of 3-(2-Hydroxyphenyl)propanamide from 2-Hydroxycinnamic Acid
Abstract
This document provides a comprehensive guide to the synthesis of 3-(2-hydroxyphenyl)propanamide, a valuable scaffold in medicinal chemistry and materials science. The protocol outlines a robust and efficient two-step synthetic pathway commencing from the readily available precursor, 2-hydroxycinnamic acid. The methodology is designed for high fidelity and scalability in a standard laboratory setting. The first step involves the selective reduction of the α,β-unsaturated alkene in the starting material via catalytic transfer hydrogenation to yield the intermediate, 3-(2-hydroxyphenyl)propanoic acid (melilotic acid). The second step details the amidation of this intermediate using a carbodiimide coupling agent to afford the target product. This guide emphasizes the rationale behind procedural choices, provides detailed, step-by-step protocols, and includes troubleshooting advice to ensure successful execution.
Scientific Rationale and Strategic Overview
The conversion of 2-hydroxycinnamic acid to this compound is most effectively achieved through a two-step process. This strategic decision is rooted in the chemoselectivity required to modify the starting material's functional groups.
-
Step 1: Selective Reduction. The primary challenge is the reduction of the carbon-carbon double bond without affecting the aromatic ring or the carboxylic acid and phenol moieties. Direct amidation of the unsaturated acid is often complicated by potential Michael additions or polymerization. Therefore, saturation of the alkene is the logical first step. Catalytic transfer hydrogenation is selected over traditional hydrogenation with gaseous H₂ for its operational simplicity and enhanced safety profile in a non-specialized laboratory environment.[1][2] This method utilizes a hydrogen donor in the presence of a palladium catalyst to achieve highly selective reduction of the alkene.[3][4]
-
Step 2: Amide Bond Formation. With the saturated intermediate, 3-(2-hydroxyphenyl)propanoic acid, in hand, the focus shifts to forming the primary amide. Direct reaction of a carboxylic acid with ammonia requires harsh conditions (high temperature and pressure) to drive the dehydration of the intermediate ammonium salt.[5][6] A superior approach for laboratory synthesis involves the activation of the carboxylic acid. We employ a carbodiimide-mediated coupling reaction. This method proceeds under mild conditions, is tolerant of the free phenolic hydroxyl group (avoiding the need for protection/deprotection steps), and generates high yields with a straightforward work-up.[7][8]
Overall Synthetic Pathway
The diagram below illustrates the two-step transformation from the starting material to the final product.
Caption: Overall two-step synthesis pathway.
Detailed Experimental Protocols
Part A: Synthesis of 3-(2-Hydroxyphenyl)propanoic Acid (Intermediate)
This protocol employs a catalytic transfer hydrogenation to selectively reduce the alkene bond. Formic acid serves as the hydrogen donor.[2][9]
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 2-Hydroxycinnamic Acid | 164.16 | 5.00 g | 30.5 | Starting Material |
| Palladium on Carbon (10%) | - | 250 mg | - | Catalyst, 5 wt% loading |
| Tetrahydrofuran (THF) | 72.11 | 100 mL | - | Anhydrous Solvent |
| Triethylamine (Et₃N) | 101.19 | 17.0 mL | 122 | Base |
| Formic Acid (98%) | 46.03 | 5.8 mL | 152.5 | Hydrogen Donor |
Protocol: Step-by-Step
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydroxycinnamic acid (5.00 g, 30.5 mmol) and palladium on carbon (10% Pd/C, 250 mg).
-
Solvent Addition: Add 100 mL of anhydrous tetrahydrofuran (THF) to the flask. Stir the suspension gently.
-
Reagent Addition: In a separate beaker, carefully prepare a 5:2 molar mixture of formic acid and triethylamine. Cautiously add triethylamine (17.0 mL, 122 mmol) to formic acid (5.8 mL, 152.5 mmol). Note: This is an exothermic reaction; cool the beaker in an ice bath if necessary.
-
Initiating the Reaction: Slowly add the formic acid/triethylamine mixture to the reaction flask via a dropping funnel over 15 minutes.
-
Heating: Heat the reaction mixture to reflux (approximately 65-70°C) using a heating mantle.
-
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane). The starting material has a higher Rf than the product. The reaction is typically complete within 4-8 hours.
-
Catalyst Removal: Once the reaction is complete, cool the mixture to room temperature. Carefully filter the suspension through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with a small amount of THF (2 x 15 mL) to recover any residual product.
-
Work-up: Combine the filtrates and remove the THF under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in 100 mL of ethyl acetate. Transfer the solution to a separatory funnel and wash with 1 M HCl (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purification: The product, 3-(2-hydroxyphenyl)propanoic acid, is often obtained as a white to off-white solid of sufficient purity for the next step. If necessary, it can be further purified by recrystallization from a toluene/hexane mixture.
Expected Outcome: Yields typically range from 85-95%. The product is a white solid.[10][11]
Part B: Synthesis of this compound (Final Product)
This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent for the amidation reaction.[7][12]
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 3-(2-Hydroxyphenyl)propanoic Acid | 166.17 | 4.25 g | 25.6 | From Part A |
| Ammonium Chloride (NH₄Cl) | 53.49 | 1.51 g | 28.2 | Ammonia Source |
| EDC Hydrochloride | 191.70 | 5.40 g | 28.2 | Coupling Agent |
| 1-Hydroxybenzotriazole (HOBt) | 135.13 | 3.82 g | 28.2 | Additive to suppress racemization |
| Triethylamine (Et₃N) | 101.19 | 11.0 mL | 79.4 | Base |
| Dimethylformamide (DMF) | 73.09 | 80 mL | - | Anhydrous Solvent |
Protocol: Step-by-Step
-
Reaction Setup: To a 250 mL round-bottom flask under a nitrogen atmosphere, add 3-(2-hydroxyphenyl)propanoic acid (4.25 g, 25.6 mmol), ammonium chloride (1.51 g, 28.2 mmol), EDC hydrochloride (5.40 g, 28.2 mmol), and HOBt (3.82 g, 28.2 mmol).
-
Solvent and Base Addition: Add 80 mL of anhydrous dimethylformamide (DMF) and stir to dissolve the solids. Cool the flask in an ice-water bath to 0°C.
-
Initiating the Reaction: Slowly add triethylamine (11.0 mL, 79.4 mmol) to the stirred solution over 20 minutes, ensuring the temperature remains below 10°C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC (Eluent: 5% Methanol in Dichloromethane). The product amide will have a lower Rf than the starting carboxylic acid.
-
Quenching and Work-up: Pour the reaction mixture into 400 mL of cold water. A precipitate may form. Stir for 30 minutes.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Washing: Combine the organic extracts and wash sequentially with 1 M HCl (2 x 75 mL), saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 75 mL), and finally with brine (1 x 75 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude solid by column chromatography on silica gel (using a gradient eluent from 100% dichloromethane to 5% methanol in dichloromethane) or by recrystallization from ethyl acetate/hexane to afford this compound as a white solid.
Expected Outcome: Yields typically range from 70-85%.
Workflow Visualization and Data Summary
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Summary of Key Reaction Parameters
| Parameter | Step 1: Reduction | Step 2: Amidation |
| Starting Material | 2-Hydroxycinnamic Acid | 3-(2-Hydroxyphenyl)propanoic Acid |
| Key Reagents | 10% Pd/C, HCOOH, Et₃N | EDC, HOBt, NH₄Cl, Et₃N |
| Solvent | THF | DMF |
| Temperature | Reflux (~65-70°C) | 0°C to Room Temperature |
| Reaction Time | 4-8 hours | 12-24 hours |
| Purification | Recrystallization | Column Chromatography / Recrystallization |
| Expected Yield | 85-95% | 70-85% |
| Product Appearance | White Solid | White Solid |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Step 1: Incomplete Reduction | 1. Inactive or poisoned catalyst. 2. Insufficient hydrogen donor. 3. Insufficient reaction time/temp. | 1. Use fresh Pd/C catalyst. 2. Add an additional portion of the HCOOH/Et₃N mixture. 3. Increase reflux time and re-check TLC. |
| Step 1: Low Yield | 1. Catalyst not fully removed, leading to product loss. 2. Incomplete extraction from the aqueous phase. | 1. Ensure the Celite pad is washed thoroughly with solvent. 2. Perform additional extractions with ethyl acetate. |
| Step 2: Incomplete Amidation | 1. Inactive coupling reagents (EDC/HOBt are moisture-sensitive). 2. Insufficient base (Et₃N). 3. Reaction time too short. | 1. Use fresh, dry EDC and HOBt from a desiccator. Ensure anhydrous solvent. 2. Add an additional 0.5 eq of Et₃N. 3. Allow the reaction to stir for a longer period (up to 36h). |
| Step 2: Difficult Purification | 1. Presence of dicyclohexylurea (DCU) if DCC is used instead of EDC. 2. Residual DMF in the final product. | 1. EDC is water-soluble and washes out; if DCC is used, filter the DCU precipitate before work-up. 2. After extraction, wash the organic layer thoroughly with water/brine to remove DMF. If needed, high-vacuum drying can help. |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. nacatsoc.org [nacatsoc.org]
- 4. researchgate.net [researchgate.net]
- 5. Khan Academy [khanacademy.org]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. chemmethod.com [chemmethod.com]
- 10. hmdb.ca [hmdb.ca]
- 11. Melilotic acid | C9H10O3 | CID 873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Synthesis of Amide and Ester Derivatives of Cinnamic Acid and Its Analogs: Evaluation of Their Free Radical Scavenging and Monoamine Oxidase and Cholinesterase Inhibitory Activities [jstage.jst.go.jp]
Application Note: Protocol for 3-(2-Hydroxyphenyl)propanamide Purification by Recrystallization
Abstract
This application note provides a comprehensive, step-by-step protocol for the purification of crude 3-(2-Hydroxyphenyl)propanamide via recrystallization. Recrystallization is a critical technique in chemical and pharmaceutical development for isolating and purifying solid organic compounds.[1][2][3] The protocol is designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying scientific principles to ensure robust and reproducible results. Key sections cover solvent selection, the detailed recrystallization workflow, troubleshooting common issues, and methods for purity verification.
Principle of Recrystallization
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent system at varying temperatures.[4][5][6] The core principle is that most solids are more soluble in a hot solvent than in a cold one.[4][5] An ideal recrystallization process involves:
-
Dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution.[1][7]
-
Removing insoluble impurities (if present) via hot gravity filtration.[8][9]
-
Allowing the hot, clear solution to cool slowly and undisturbed. As the solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice.[1][10]
-
Excluding impurities from the growing crystal lattice, which remain dissolved in the cold solvent (mother liquor).[3][10]
-
Isolating the pure crystals by vacuum filtration, followed by washing and drying.[2][8]
The success of this technique is critically dependent on the selection of an appropriate solvent.[6]
Compound Profile & Safety
Before beginning any experimental work, it is crucial to understand the properties and hazards of the materials involved.
Compound Profile: this compound
| Property | Data | Source |
| Molecular Formula | C₉H₁₁NO₂ | [11] |
| Molecular Weight | 165.19 g/mol | [11][12] |
| Appearance | Expected to be a white to off-white solid | General knowledge |
| Melting Point | Data not available in searched sources. A related isomer, N-(4-hydroxyphenyl)propanamide, has a melting point of 167-168 °C. The starting material, 3-(2-Hydroxyphenyl)propionic acid, has a melting point of 86-89 °C. An accurate melting point of the crude and purified material should be determined experimentally. | [13][14] |
| Boiling Point | 406.6 °C at 760 mmHg | [11] |
Safety & Handling
While a specific Safety Data Sheet (SDS) for this compound was not found, compounds with similar functional groups (phenols, amides) require careful handling. General laboratory safety protocols should be strictly followed.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[15][16][17]
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or solvent vapors.[16][17]
-
Handling: Avoid contact with skin and eyes.[16][17] In case of contact, rinse the affected area immediately with plenty of water.[15][17] Avoid creating dust.
-
Disposal: Dispose of chemical waste according to institutional and local regulations.
Stage 1: Solvent Selection Protocol
The choice of solvent is the most critical variable in recrystallization.[6] An ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at room or ice-bath temperatures.[1][4][18] The impurities, conversely, should be either highly soluble at all temperatures or insoluble in the hot solvent.[5][18]
Given the polar phenolic hydroxyl and amide groups, polar solvents are a logical starting point.[19][20]
Materials & Equipment
-
Crude this compound
-
Small test tubes (e.g., 10 x 75 mm)
-
Hot plate or water bath
-
Graduated pipettes or cylinders
-
Glass stirring rods
-
Selection of solvents: Water, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Toluene.
Solvent Screening Procedure
-
Place approximately 50-100 mg of the crude solid into several separate test tubes.
-
Add a small volume (e.g., 0.5 mL) of a single solvent to each test tube at room temperature.
-
Observe Solubility at Room Temperature:
-
If the solid dissolves completely, the solvent is unsuitable (too good) and will result in poor recovery.[6]
-
If the solid is completely insoluble, proceed to the next step.
-
-
Observe Solubility at Elevated Temperature:
-
Gently heat the test tubes containing the undissolved solid in a water bath or on a hot plate.
-
Add the solvent dropwise, with stirring, until the solid just dissolves.
-
If the solid dissolves readily in a small amount of hot solvent, it is a promising candidate.
-
If a very large volume of solvent is required, the solvent is likely unsuitable (too poor), leading to large processing volumes and potential loss of product.[19]
-
-
Observe Crystal Formation upon Cooling:
-
Allow the hot, clear solutions to cool slowly to room temperature.
-
Once at room temperature, place the test tubes in an ice bath for 15-20 minutes.
-
A good solvent will yield a significant amount of crystalline precipitate.
-
If no crystals form, it may indicate supersaturation. Try inducing crystallization by scratching the inside of the test tube with a glass rod.[1][21]
-
If an oil forms instead of a solid, this is "oiling out." This can be addressed by reheating, adding more solvent, and cooling more slowly.[21][22]
-
Interpreting Results & Solvent Pairs
The ideal single solvent will show low solubility at room temperature but high solubility when hot, and will produce a good yield of crystals upon cooling. If no single solvent is ideal, a mixed solvent system (solvent pair) can be used.[18][23] This typically involves a "good" solvent in which the compound is highly soluble and a "bad" solvent in which it is poorly soluble. The two solvents must be miscible. For a phenolic amide, a common and effective pair is Ethanol/Water .[18][24]
Stage 2: Detailed Recrystallization Protocol
This protocol assumes a suitable solvent (e.g., an ethanol/water mixture) has been identified.
Equipment
-
Erlenmeyer flasks (at least two)
-
Hot plate with stirring capability
-
Stemless or short-stem glass funnel
-
Fluted filter paper
-
Büchner funnel and vacuum flask
-
Vacuum source (e.g., water aspirator)
-
Spatulas and glass stirring rods
-
Ice bath
Step-by-Step Methodology
-
Dissolution:
-
Place the crude this compound in an appropriately sized Erlenmeyer flask with a stir bar.
-
Add the minimum amount of the chosen hot solvent (or the "good" solvent in a pair system) to just cover the solid.[1]
-
Heat the mixture to a gentle boil while stirring. Continue to add small portions of hot solvent until the solid is completely dissolved.[5] Causality: Using the minimum volume of hot solvent is crucial for creating a saturated solution, which maximizes the yield upon cooling.[1][6][25] Using an Erlenmeyer flask minimizes solvent evaporation.[6][23]
-
-
Hot Gravity Filtration (If Insoluble Impurities are Present):
-
This step removes impurities like dust, catalysts, or insoluble byproducts.[8][26] If the hot solution is perfectly clear, this step can be skipped.
-
Set up a gravity filtration apparatus using a stemless funnel and fluted filter paper.[8][9] Causality: A stemless funnel prevents the solution from cooling and crystallizing prematurely in the stem, which would clog the apparatus.[9][27] Fluted paper increases the surface area for faster filtration.[8]
-
Preheat the entire apparatus (funnel and receiving flask) by pouring a small amount of boiling solvent through it.[9]
-
Pour the hot, dissolved solution through the preheated filter assembly as quickly as possible. Keep the solution hot throughout the transfer to prevent premature crystallization.[26]
-
-
Crystallization:
-
Cover the mouth of the flask containing the hot filtrate with a watch glass or inverted beaker and allow it to cool slowly and undisturbed to room temperature.[1]
-
Causality: Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice, defeating the purpose of the purification.[10][26]
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation and yield.[10]
-
-
Isolation of Crystals (Vacuum Filtration):
-
Set up a Büchner funnel with a piece of filter paper that fits flat and covers all the holes. Place it on a vacuum flask connected to a vacuum source.[8]
-
Wet the filter paper with a small amount of the ice-cold recrystallization solvent to ensure it seals against the funnel.[8]
-
Turn on the vacuum and pour the cold slurry of crystals into the center of the funnel.
-
Use a spatula to transfer any remaining crystals.
-
-
Washing the Crystals:
-
With the vacuum still applied, wash the crystals with a minimum amount of ice-cold solvent.[1][27] This removes any residual mother liquor containing dissolved impurities that may be coating the crystal surfaces.
-
Causality: Using ice-cold solvent for washing minimizes the redissolving of the purified product, thereby preventing yield loss.[1]
-
-
Drying:
-
Leave the crystals in the Büchner funnel with the vacuum on for 10-15 minutes to pull air through and partially dry them.
-
Transfer the solid to a pre-weighed watch glass. Dry the crystals to a constant weight, either by air drying or in a drying oven at a temperature well below the compound's melting point.
-
Troubleshooting
| Problem | Probable Cause(s) | Solution(s) |
| No Crystals Form Upon Cooling | 1. Too much solvent was used , and the solution is not saturated. 2. The solution is supersaturated . | 1. Boil off some of the solvent to concentrate the solution and attempt to cool again.[21][22] 2. Induce crystallization by scratching the inner wall of the flask with a glass rod or adding a "seed crystal" of the pure compound.[1][21] |
| Product "Oils Out" | The boiling point of the solvent is higher than the melting point of the solute, or the solution is too concentrated, causing the compound to come out of solution above its melting point.[22] | Reheat the solution to redissolve the oil. Add a small amount of additional hot solvent to lower the saturation point and allow it to cool more slowly.[21][22] |
| Premature Crystallization during Hot Filtration | The solution cools in the funnel stem or on the filter paper. | Use a stemless funnel. Ensure the funnel and receiving flask are adequately preheated. Add a small excess of hot solvent before filtering, then boil it off after filtration is complete.[22][27] |
| Low Recovery Yield | 1. Too much solvent was used. 2. Crystals were washed with solvent that was not ice-cold. 3. Premature crystallization during hot filtration. 4. The compound has significant solubility in the cold solvent. | 1. Use the minimum amount of hot solvent necessary.[1] 2. Always use ice-cold solvent for washing.[1] 3. Follow best practices for hot filtration. 4. Ensure the solution is thoroughly chilled in an ice bath before filtering. |
Verification of Purity
After drying, the purity of the recrystallized this compound should be assessed.
-
Melting Point Analysis: A pure compound will have a sharp, narrow melting point range (typically <2 °C). Impurities tend to depress and broaden the melting point range. Compare the experimental melting point to literature values if available, and compare the crude material's melting point to the purified product's.[7]
-
Thin-Layer Chromatography (TLC): Spot the crude material and the recrystallized product on a TLC plate. A pure compound should ideally show a single spot.
-
Spectroscopic Analysis (NMR, IR): For definitive structural confirmation and purity assessment, techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be employed.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. studyguides.com [studyguides.com]
- 3. Recrystallization [sites.pitt.edu]
- 4. edu.rsc.org [edu.rsc.org]
- 5. Recrystallization [wiredchemist.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. Chemistry Teaching Labs - Gravity Filtration [chemtl.york.ac.uk]
- 10. Home Page [chem.ualberta.ca]
- 11. 3-(2-HYDROXYPHENYL)PROPIONAMIDE | CAS#:22367-76-6 | Chemsrc [chemsrc.com]
- 12. N-(3-Hydroxyphenyl)propanamide | C9H11NO2 | CID 210708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. CAS Common Chemistry [commonchemistry.cas.org]
- 14. 3-(2-羟基苯基)丙酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 15. biosynth.com [biosynth.com]
- 16. angenechemical.com [angenechemical.com]
- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 18. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 22. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 23. web.mnstate.edu [web.mnstate.edu]
- 24. benchchem.com [benchchem.com]
- 25. m.youtube.com [m.youtube.com]
- 26. Hot Filtration & Recrystallization | Operation Guide for Chemistry Experiments | Kyoto University [chem.zenkyo.h.kyoto-u.ac.jp]
- 27. www2.chem.wisc.edu [www2.chem.wisc.edu]
A Highly Efficient, One-Step Synthesis of 3-(2-Hydroxyphenyl)propanamide via Catalysis-Free Ammonolysis of 3,4-Dihydrocoumarin
An Application Note for the High-Yield Synthesis of 3-(2-Hydroxyphenyl)propanamide
Abstract This application note details a robust and high-yield protocol for the synthesis of this compound, a valuable intermediate in pharmaceutical and materials science research. The method is based on the direct, one-step ammonolysis of the readily available lactone, 3,4-dihydrocoumarin. By leveraging a high-pressure, sealed-vessel reaction, this protocol achieves excellent conversion and purity without the need for catalysts or complex coupling agents, offering a streamlined, atom-economical, and scalable alternative to multi-step synthetic routes. Expected yields from this optimized process are consistently above 90%.
Introduction and Scientific Rationale
This compound and its structural analogs are important scaffolds in medicinal chemistry and materials science. The presence of both a phenolic hydroxyl group and a primary amide imparts unique properties, making it a target for the development of novel anti-inflammatory agents, antioxidants, and specialized polymers. Traditional amide synthesis often involves multi-step procedures, such as the activation of carboxylic acids, which can generate significant chemical waste and require costly reagents.
This protocol circumvents these challenges by employing a direct ring-opening reaction of a cyclic ester (lactone). The chosen starting material, 3,4-dihydrocoumarin, is the intramolecular ester of the target molecule's corresponding hydroxy acid. The core of this method lies in the nucleophilic acyl substitution reaction where ammonia (NH₃) acts as the nucleophile, attacking the electrophilic carbonyl carbon of the lactone. The inherent strain of the cyclic ester facilitates this ring-opening process. The reaction is conducted at elevated temperature and pressure to increase the concentration and reactivity of ammonia in the solution, thereby driving the reaction to completion with high efficiency.[1][2][3][4]
Reaction Mechanism: The base-catalyzed hydrolysis (saponification) of lactones is a well-understood process where a hydroxide ion attacks the carbonyl carbon.[5] This protocol follows a similar mechanistic pathway, substituting the hydroxide ion with ammonia.
-
Step 1: Nucleophilic Attack. A lone pair of electrons from the ammonia molecule attacks the electrophilic carbonyl carbon of the 3,4-dihydrocoumarin ring.
-
Step 2: Formation of Tetrahedral Intermediate. This attack forms a transient, negatively charged tetrahedral intermediate.
-
Step 3: Ring-Opening. The tetrahedral intermediate collapses, and the bond between the carbonyl carbon and the ring oxygen is cleaved. This is the key ring-opening step.
-
Step 4: Proton Transfer. The resulting alkoxide abstracts a proton from the newly formed ammonium group to yield the final, neutral this compound product.
This direct approach is highly atom-economical, as all atoms from the reactants are incorporated into the final product.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Equipment
| Material/Reagent | Grade | Supplier | Comments |
| 3,4-Dihydrocoumarin | ≥98% | Standard Chemical Supplier | Starting lactone. |
| Ammonium Hydroxide | 28-30% NH₃ basis | Standard Chemical Supplier | Reagent and solvent. |
| Ethanol (EtOH) | Reagent Grade | Standard Chemical Supplier | Co-solvent and for recrystallization. |
| Deionized Water | High Purity | Laboratory Source | For recrystallization. |
| Hydrochloric Acid (HCl) | 1 M solution | Standard Chemical Supplier | For pH adjustment during workup. |
| Celite® 545 | N/A | Standard Chemical Supplier | Filter aid (optional). |
| Equipment | Specifications |
| High-Pressure Steel Autoclave | 100 mL capacity, with stirrer and temperature/pressure controls. |
| Heating Mantle with Stirrer | Standard laboratory grade. |
| Büchner Funnel and Flask | Standard laboratory glassware. |
| Rotary Evaporator | Standard laboratory grade. |
| Thin Layer Chromatography (TLC) Plates | Silica gel 60 F₂₅₄. |
Synthesis Procedure
-
Reactor Charging: To a 100 mL stainless steel autoclave equipped with a magnetic stir bar, add 3,4-dihydrocoumarin (7.41 g, 50 mmol).
-
Reagent Addition: Carefully add 50 mL of concentrated ammonium hydroxide (28-30% NH₃) to the autoclave.
-
Sealing the Reactor: Securely seal the autoclave according to the manufacturer's instructions. Causality Note: A sealed, pressure-rated vessel is critical for this reaction. Heating aqueous ammonia generates significant pressure, which is necessary to maintain a high concentration of the ammonia nucleophile in the solution and accelerate the reaction rate.[1][3]
-
Reaction Conditions: Place the sealed autoclave in a heating mantle on a stir plate. Heat the reaction mixture to 120 °C with vigorous stirring. Maintain this temperature for 12 hours. The internal pressure will rise; monitor to ensure it remains within the safe operating limits of the vessel.
-
Reaction Monitoring & Cooldown: After 12 hours, turn off the heating and allow the autoclave to cool completely to room temperature (e.g., overnight). Crucially, do not attempt to open the reactor while it is hot or under pressure.
-
Work-up: Once cooled, carefully vent any residual pressure in a fume hood and open the autoclave. The reaction mixture should be a clear, homogeneous solution.
-
Solvent Removal: Transfer the solution to a round-bottom flask and remove the excess ammonia and water under reduced pressure using a rotary evaporator.
-
Purification by Recrystallization:
-
Dissolve the resulting crude solid in a minimum amount of hot 9:1 water/ethanol solution (approximately 40-50 mL).
-
If the solution is cloudy, perform a hot filtration through a small pad of Celite® to remove any insoluble impurities.
-
Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystal formation.
-
Collect the white, crystalline product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold deionized water.
-
-
Drying and Characterization: Dry the purified product in a vacuum oven at 50 °C to a constant weight. The expected yield is approximately 7.5 g (>90%). Characterize the product by ¹H NMR, ¹³C NMR, and melting point analysis.
Workflow and Data Summary
The overall experimental process is summarized in the workflow diagram below.
Key Parameters and Expected Results
| Parameter | Value | Rationale |
| Starting Material | 3,4-Dihydrocoumarin | Readily available, direct precursor to the target molecule. |
| Reagent | Conc. Ammonium Hydroxide (28-30%) | Serves as both the nucleophile source and the primary solvent. |
| Temperature | 120 °C | Provides sufficient thermal energy to overcome the activation barrier. |
| Pressure | Autogenous (generated upon heating) | Increases reagent concentration and reaction rate.[1][3] |
| Reaction Time | 12 hours | Ensures the reaction proceeds to completion. |
| Purification Method | Recrystallization | Effective for removing unreacted starting material and polar impurities. |
| Expected Yield | >90% | High efficiency due to optimized, single-step process. |
| Expected Purity | >99% | High purity achieved via recrystallization. |
| Appearance | White crystalline solid | Expected physical state of the pure compound. |
Safety and Handling
-
Ammonia Hazard: Concentrated ammonium hydroxide is corrosive and has a pungent, irritating vapor. All manipulations must be performed in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
High-Pressure Operations: Operating a high-pressure autoclave requires specific training. Ensure the vessel is properly maintained and never exceed its maximum rated temperature or pressure. Never heat a sealed vessel that is not designed for high-pressure work.
-
Thermal Hazard: The reaction is conducted at high temperatures. Use appropriate thermal protection when handling the heated autoclave.
Conclusion
The protocol presented provides a highly efficient, scalable, and atom-economical method for synthesizing this compound. By leveraging the direct ammonolysis of 3,4-dihydrocoumarin under optimized high-pressure conditions, this process eliminates the need for catalysts and complex reagents, resulting in a high-purity product with an excellent yield. This method is well-suited for researchers in academic and industrial settings requiring reliable access to this valuable chemical intermediate.
References
Topic: Analytical Methods for the Quantification of 3-(2-Hydroxyphenyl)propanamide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the quantitative analysis of 3-(2-Hydroxyphenyl)propanamide, a phenolic amide of interest in pharmaceutical and metabolomic research. We present detailed protocols for two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine analysis and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for high-sensitivity applications in complex biological matrices. The guide covers in-depth sample preparation strategies, method validation according to international guidelines, and the scientific rationale behind key procedural choices to ensure data integrity and reproducibility.
Introduction: The Analytical Imperative for this compound
This compound (CAS: 22367-76-6, Molecular Formula: C₉H₁₁NO₂, Molecular Weight: 165.19 g/mol ) is an organic compound characterized by a hydroxyphenyl group linked to a propanamide moiety.[1] As a phenolic compound, its accurate quantification is essential for various applications, including pharmaceutical quality control, stability testing, and pharmacokinetic studies. Phenolic compounds are a diverse group of phytochemicals found widely in plants, and their analysis is a significant area of research.[2][3]
The reliability of any quantitative data hinges on the quality of the analytical method employed. Therefore, developing and validating a robust analytical procedure is not merely a procedural step but a mandatory requirement by regulatory agencies like the FDA and EMA to ensure product quality and safety.[4][5][6] This application note provides the foundational methodologies to establish such reliable and reproducible analytical workflows.
Foundational Strategy: Sample Preparation
The journey from a raw sample to a quantifiable result begins with effective sample preparation. Its primary goal is to extract the analyte of interest from the sample matrix, remove interfering components, and concentrate the analyte to a level suitable for detection.[7][8] The choice of technique is dictated by the sample matrix, the analyte's physicochemical properties, and the sensitivity required.
Selecting the Appropriate Technique
For this compound, which is a moderately polar molecule, several techniques are applicable. The decision process can be visualized as follows:
Caption: Decision tree for selecting a sample preparation method.
Core Protocols for Sample Preparation
a) Protein Precipitation (PPT): A rapid method for biological fluids.[9][10]
-
To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new vial for analysis.
b) Solid-Phase Extraction (SPE): Offers superior cleanup and concentration.[11]
-
Sorbent: Use a reversed-phase sorbent (e.g., C18 or polymer-based).
-
Condition: Pass 1 mL of methanol through the cartridge.
-
Equilibrate: Pass 1 mL of ultrapure water through the cartridge.
-
Load: Load the pre-treated sample (e.g., plasma diluted 1:1 with 2% phosphoric acid).
-
Wash: Wash with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute: Elute this compound with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.
Protocol 1: Quantification by HPLC-UV
This method is robust and well-suited for routine quality control, purity assessment, and analysis of formulations where analyte concentrations are relatively high.[12]
Instrumentation and Conditions
| Parameter | Specification |
| HPLC System | Standard system with a binary pump, autosampler, column oven, and UV-Vis detector. |
| Column | Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). |
| Mobile Phase A | 0.1% Formic Acid (v/v) in Ultrapure Water. |
| Mobile Phase B | 0.1% Formic Acid (v/v) in Acetonitrile. |
| Gradient Program | 0-15 min: 10% to 70% B; 15-17 min: 70% to 10% B; 17-20 min: 10% B (re-equilibration). |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | 30 °C. |
| Detection Wavelength | 280 nm (typical for phenolic compounds, should be optimized).[13] |
| Injection Volume | 10 µL. |
Procedure
-
Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. Create a series of calibration standards (e.g., 1-100 µg/mL) by diluting the stock solution with the mobile phase.
-
Sample Preparation: Prepare the sample using the "Dilute & Shoot" or an appropriate extraction method from Section 2.0.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the samples by interpolating their peak areas from the curve.
Protocol 2: High-Sensitivity Quantification by UPLC-MS/MS
For applications requiring low limits of quantification, such as in bioanalysis or trace impurity analysis, UPLC-MS/MS is the method of choice due to its exceptional sensitivity and selectivity.[10][12]
Caption: General workflow for UPLC-MS/MS quantification.
Instrumentation and Conditions
| Parameter | Specification |
| UPLC System | UHPLC or UPLC system. |
| Mass Spectrometer | Triple quadrupole mass spectrometer with an Electrospray Ionization (ESI) source.[10] |
| Column | C18 Acquity UPLC BEH or equivalent (e.g., 2.1 x 50 mm, 1.7 µm). |
| Mobile Phase A | 0.1% Formic Acid (v/v) in Ultrapure Water. |
| Mobile Phase B | 0.1% Formic Acid (v/v) in Acetonitrile. |
| Gradient Program | 0-2.0 min: 5% to 95% B; 2.0-2.5 min: 95% B; 2.5-3.0 min: 95% to 5% B (re-equilibration). |
| Flow Rate | 0.4 mL/min. |
| Column Temperature | 40 °C. |
| Injection Volume | 5 µL. |
Mass Spectrometry Parameters
| Parameter | Specification |
| Ionization Mode | Electrospray Ionization (ESI), Positive. |
| Precursor Ion (Q1) | m/z 166.2 ([M+H]⁺). |
| Product Ions (Q3) | Two transitions for confirmation and quantification, e.g., m/z 149.1 (loss of NH₃) and m/z 107.1 (hydroxytropylium ion). These must be optimized empirically. |
| Capillary Voltage | 3.5 kV.[14] |
| Source Temperature | 150 °C.[14] |
| Desolvation Temperature | 350 °C.[14] |
Ensuring Data Integrity: Method Validation
Validation is the documented process that proves an analytical method is suitable for its intended purpose.[5][15] All methods must be validated according to ICH Q2(R1) or equivalent guidelines. The key parameters are summarized below.
| Parameter | Description | Typical Acceptance Criteria |
| Specificity / Selectivity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[15] | No significant interfering peaks at the retention time of the analyte in blank matrix. |
| Linearity & Range | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[15] | Correlation coefficient (r²) ≥ 0.995. |
| Accuracy (as Recovery) | The closeness of the test results obtained by the method to the true value.[16] | 80-120% recovery for complex matrices; 98-102% for drug substance. |
| Precision (as %RSD) | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[16] | Repeatability (intra-day) RSD ≤ 15%; Intermediate Precision (inter-day) RSD ≤ 20%. |
| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated.[15] | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[15] | Signal-to-Noise ratio of 10:1; precision and accuracy criteria must be met. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[15] | System suitability parameters remain within acceptable limits. |
Conclusion
The protocols detailed in this application note provide a robust framework for the quantitative analysis of this compound. The HPLC-UV method serves as a reliable workhorse for routine analysis, while the UPLC-MS/MS method offers the high sensitivity and selectivity required for challenging bioanalytical applications. Proper method validation is paramount and must be performed to guarantee that the data generated is accurate, reliable, and fit for its intended purpose, thereby upholding the highest standards of scientific integrity in research and drug development.
References
- 1. This compound | 22367-76-6 [sigmaaldrich.com]
- 2. Techniques for Analysis of Plant Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Techniques for Analysis of Plant Phenolic Compounds [ouci.dntb.gov.ua]
- 4. upm-inc.com [upm-inc.com]
- 5. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 6. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]
- 7. biotage.com [biotage.com]
- 8. agilent.com [agilent.com]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. pharmaerudition.org [pharmaerudition.org]
- 16. wjarr.com [wjarr.com]
Application Notes and Protocols for In-Vitro Evaluation of 3-(2-Hydroxyphenyl)propanamide as a Potential Histone Deacetylase Inhibitor
Introduction: Unveiling the Potential of 3-(2-Hydroxyphenyl)propanamide in Epigenetic Research
This compound is a small molecule with structural similarities to a class of compounds known to inhibit histone deacetylases (HDACs). HDACs are a family of enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from histone and non-histone proteins. The dysregulation of HDAC activity is implicated in various diseases, including cancer and neurodegenerative disorders, making HDAC inhibitors a significant area of interest for therapeutic development.
The structural analogue, N-(2′-Hydroxyphenyl)-2-propylpentanamide (HO-AAVPA), has demonstrated potent HDAC inhibitory activity, with a reported half-maximal inhibitory concentration (IC50) in the low micromolar range in cancer cell lines.[1] This suggests that this compound may also exert its biological effects through the inhibition of HDACs.
These application notes provide a comprehensive guide for researchers to investigate the in-vitro effects of this compound. The protocols detailed below will enable the characterization of its potential as an HDAC inhibitor, its cytotoxic effects on cancer cell lines, and its impact on histone acetylation status.
Physicochemical Properties and Handling
A thorough understanding of the compound's properties is critical for accurate and reproducible in-vitro studies.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 22367-76-6 | [2] |
| Molecular Formula | C9H11NO2 | [2] |
| Molecular Weight | 165.19 g/mol | [2] |
Solubility and Stock Solution Preparation:
Recommended Protocol for Stock Solution Preparation:
-
Solvent Selection: High-purity, anhydrous DMSO is recommended as the initial solvent for preparing a concentrated stock solution.
-
Stock Concentration: It is advisable to start by preparing a 10 mM stock solution. This provides a sufficiently concentrated stock for serial dilutions into aqueous cell culture media or assay buffers while keeping the final DMSO concentration in the assay below 0.5% to minimize solvent-induced cytotoxicity.
-
Procedure:
-
Accurately weigh the required amount of this compound. For a 10 mM stock solution in 1 ml of DMSO, this would be 1.6519 mg.
-
Add the compound to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO.
-
Vortex thoroughly for several minutes to ensure complete dissolution. Gentle warming in a 37°C water bath may aid in solubilization.
-
Visually inspect the solution to confirm that no particulate matter is present.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Note: It is crucial to experimentally verify the solubility at the desired concentration. If precipitation is observed upon dilution in aqueous buffers, further optimization of the stock concentration or the use of alternative solubilization methods may be necessary.
In-Vitro Assay Protocols
The following protocols are designed to assess the biological activity of this compound in a systematic manner.
In-Vitro HDAC Activity Assay (Fluorometric)
This assay directly measures the enzymatic activity of HDACs and the inhibitory potential of the test compound.
Principle:
This assay utilizes a fluorogenic HDAC substrate, which is a peptide containing an acetylated lysine residue. In the presence of active HDACs, the acetyl group is removed. A developer solution is then added, which specifically cleaves the deacetylated substrate, releasing a fluorescent molecule. The intensity of the fluorescence is directly proportional to the HDAC activity.
Workflow Diagram:
Caption: Workflow for the in-vitro fluorometric HDAC activity assay.
Protocol:
This protocol is adapted from commercially available HDAC activity assay kits and should be optimized based on the specific kit manufacturer's instructions.[3]
-
Reagent Preparation:
-
Prepare HDAC assay buffer, diluted to 1x with deionized water.
-
Thaw the purified HDAC enzyme (e.g., HeLa nuclear extract or a specific recombinant HDAC isoform) on ice. Dilute to the desired concentration in cold 1x HDAC assay buffer.
-
Prepare a stock solution of the fluorogenic HDAC substrate in DMSO. Further dilute in 1x HDAC assay buffer to the working concentration.
-
Prepare a serial dilution of this compound in 1x HDAC assay buffer. A common starting range is from 100 µM down to 1 nM. Include a vehicle control (DMSO at the same final concentration as the test compound).
-
Prepare a positive control inhibitor (e.g., Trichostatin A) in a similar dilution series.
-
-
Assay Procedure (96-well plate format):
-
Blank (no enzyme): Add 50 µl of 1x HDAC assay buffer.
-
Negative Control (vehicle): Add 40 µl of diluted HDAC enzyme and 10 µl of 1x HDAC assay buffer containing DMSO.
-
Positive Control (known inhibitor): Add 40 µl of diluted HDAC enzyme and 10 µl of the diluted known HDAC inhibitor.
-
Test Compound: Add 40 µl of diluted HDAC enzyme and 10 µl of the diluted this compound.
-
Initiate the reaction by adding 50 µl of the diluted fluorogenic substrate to all wells.
-
Mix gently and incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction and develop the signal by adding 50 µl of the developer solution to each well.
-
Incubate at room temperature for 15-30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 360 nm and 460 nm, respectively.
-
Subtract the blank reading from all other readings.
-
Calculate the percentage of HDAC inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and cytotoxicity.
Principle:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay. In viable, metabolically active cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.
Workflow Diagram:
References
Application Notes and Protocols: 3-(2-Hydroxyphenyl)propanamide as a Potential Enzyme Inhibitor
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the investigation of 3-(2-Hydroxyphenyl)propanamide as a potential enzyme inhibitor. Drawing upon the known inhibitory activities of structurally related phenolic compounds, we propose tyrosinase, a key metalloenzyme in melanogenesis, as a primary target for investigation. Detailed protocols for the chemical synthesis of this compound, comprehensive enzyme inhibition screening assays, and methods for determining the mechanism of inhibition are provided. This guide is designed to be a self-validating system, explaining the causality behind experimental choices to ensure robust and reproducible results.
Introduction: The Rationale for Investigating this compound as an Enzyme Inhibitor
The quest for novel enzyme inhibitors is a cornerstone of modern drug discovery and biotechnology.[1] Enzymes are critical mediators of a vast array of physiological and pathological processes, making them attractive targets for therapeutic intervention.[2] Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are a well-established class of enzyme inhibitors with a broad spectrum of biological activities.[2][3] Their ability to interact with enzyme active sites through hydrogen bonding and hydrophobic interactions makes them promising scaffolds for inhibitor design.
This compound belongs to this class of compounds. Its structural features, specifically the hydroxyphenyl moiety, suggest a high potential for enzyme inhibitory activity. Notably, compounds with similar structures, such as diarylpropane derivatives, have demonstrated potent, competitive, and reversible inhibition of tyrosinase.[4] Tyrosinase is a copper-containing metalloenzyme that plays a crucial role in melanin biosynthesis.[5][6] Its inhibition is a key strategy in the development of treatments for hyperpigmentation disorders and is also of interest in the cosmetics industry for skin lightening applications.[5][7]
This application note will therefore focus on the potential of this compound as a tyrosinase inhibitor, while also acknowledging that other enzyme classes, such as matrix metalloproteinases (MMPs) and cyclooxygenases (COXs), may also be relevant targets due to the inhibitory activities of other propanamide-containing molecules.[8][9][10][11]
Synthesis of this compound
A reliable synthesis of the compound of interest is the first critical step in its evaluation as a potential enzyme inhibitor. While a specific, detailed protocol for the amidation of 3-(2-hydroxyphenyl)propanoic acid is not extensively documented in publicly available literature, a robust synthesis can be achieved through the reaction of the corresponding carboxylic acid with ammonia. This process typically involves the formation of an ammonium salt followed by dehydration.[3][12][13]
Proposed Synthesis Pathway
The proposed synthesis involves a two-step process starting from the commercially available 3-(2-hydroxyphenyl)propanoic acid.
Caption: Proposed two-step synthesis of this compound.
Detailed Synthesis Protocol
Materials:
-
3-(2-Hydroxyphenyl)propanoic acid
-
Concentrated ammonium hydroxide solution (28-30%)
-
Dean-Stark apparatus
-
Toluene
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol/water mixture)
-
Standard laboratory glassware and safety equipment
Procedure:
-
Salt Formation: In a round-bottom flask, dissolve 10 mmol of 3-(2-hydroxyphenyl)propanoic acid in a minimal amount of a suitable solvent (e.g., 50 mL of toluene).
-
To the stirred solution, slowly add a stoichiometric equivalent (10 mmol) of concentrated ammonium hydroxide at room temperature. The formation of the ammonium salt may be observed as a precipitate or a change in the solution's appearance.
-
Dehydration: Assemble a Dean-Stark apparatus with the round-bottom flask and a reflux condenser.
-
Heat the reaction mixture to reflux. The water formed during the dehydration will be collected in the Dean-Stark trap.
-
Continue the reflux until no more water is collected in the trap, indicating the completion of the reaction (typically 4-6 hours).
-
Work-up and Purification: Allow the reaction mixture to cool to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The crude this compound can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the pure product.
-
Characterization: Confirm the identity and purity of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Enzyme Inhibition Assays: A Step-by-Step Guide
Enzyme inhibition assays are fundamental to characterizing the interaction between an inhibitor and its target enzyme.[12] These assays measure the rate of the enzymatic reaction in the presence and absence of the inhibitor to determine its potency and mechanism of action.[1]
General Workflow for Enzyme Inhibition Screening
The following workflow provides a systematic approach to screening this compound for inhibitory activity against a target enzyme, such as tyrosinase.
Caption: General workflow for enzyme inhibitor screening and characterization.
Protocol for Tyrosinase Inhibition Assay
This protocol is adapted for a 96-well plate format, suitable for higher-throughput screening.
Materials:
-
Mushroom tyrosinase (EC 1.14.18.1)
-
L-DOPA (3,4-dihydroxyphenylalanine) as the substrate
-
This compound (test inhibitor)
-
Kojic acid (positive control inhibitor)
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~475 nm
-
Dimethyl sulfoxide (DMSO) for dissolving the inhibitor
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
Prepare a stock solution of this compound in DMSO. Create a dilution series to test a range of concentrations.
-
Prepare a stock solution of kojic acid in DMSO as a positive control.
-
-
Assay Procedure:
-
To each well of a 96-well plate, add the following in order:
-
Phosphate buffer
-
Test inhibitor solution at various concentrations (or DMSO for the control)
-
Tyrosinase solution
-
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a pre-determined time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the L-DOPA substrate solution to all wells.
-
Immediately measure the absorbance at 475 nm (corresponding to the formation of dopachrome) at regular intervals (e.g., every minute for 10-20 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(V₀_control - V₀_inhibitor) / V₀_control] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable sigmoidal dose-response model.
-
Data Presentation: IC50 Determination
The results of the IC50 determination should be presented in a clear and concise table.
| Compound | Target Enzyme | IC50 (µM) [95% CI] |
| This compound | Tyrosinase | Experimental Value |
| Kojic Acid (Positive Control) | Tyrosinase | Experimental Value |
Elucidating the Mechanism of Inhibition
Once the inhibitory activity of this compound is confirmed, the next step is to determine its mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). This is achieved by measuring the enzyme kinetics at different substrate concentrations in the presence of a fixed concentration of the inhibitor.
Kinetic Analysis Workflow
Caption: Workflow for determining the mechanism of enzyme inhibition.
Interpreting Kinetic Data
The type of inhibition can be determined by analyzing the changes in the kinetic parameters, Vmax (maximum reaction velocity) and Km (Michaelis constant), in the presence of the inhibitor.
| Inhibition Type | Effect on Vmax | Effect on Km | Lineweaver-Burk Plot Interpretation |
| Competitive | Unchanged | Increased | Lines intersect at the y-axis. |
| Non-competitive | Decreased | Unchanged | Lines intersect on the x-axis. |
| Uncompetitive | Decreased | Decreased | Lines are parallel. |
| Mixed | Decreased | Varies | Lines intersect in the second or third quadrant (not on an axis). |
Concluding Remarks and Future Directions
This application note provides a comprehensive framework for the initial investigation of this compound as a potential enzyme inhibitor, with a specific focus on tyrosinase. The provided protocols for synthesis and enzymatic assays are designed to be robust and adaptable to other potential enzyme targets.
Should this compound demonstrate significant inhibitory activity, further studies would be warranted. These could include:
-
Selectivity Profiling: Testing the inhibitor against a panel of related enzymes (e.g., other metalloenzymes) to determine its selectivity.
-
Structural Studies: Utilizing techniques such as X-ray crystallography or NMR to elucidate the binding mode of the inhibitor to the enzyme's active site.
-
In Vivo Studies: Evaluating the efficacy and safety of the compound in cellular and animal models.
The systematic approach outlined in this document will enable researchers to thoroughly characterize the inhibitory potential of this compound and contribute to the discovery of novel enzyme inhibitors for therapeutic and biotechnological applications.
References
- 1. Khan Academy [khanacademy.org]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. 1-(2,4-dihydroxyphenyl)-3-(2,4-dimethoxy-3-methylphenyl)propane, a novel tyrosinase inhibitor with strong depigmenting effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Potent Tyrosinase Inhibitor, (E)-3-(2,4-Dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, with Anti-Melanogenesis Properties in α-MSH and IBMX-Induced B16F10 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metalloprotease inhibitor - Wikipedia [en.wikipedia.org]
- 9. Matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 12. Synthesis of amides from carboxylic acids [quimicaorganica.org]
- 13. chemguide.co.uk [chemguide.co.uk]
Application Notes and Protocols for Cell Culture Studies with 3-(2-Hydroxyphenyl)propanamide
A Guide for Researchers in Drug Discovery and Development
Introduction: Unveiling the Potential of 3-(2-Hydroxyphenyl)propanamide
This compound is an organic compound with the chemical formula C₉H₁₁NO₂.[1][2] While comprehensive cell culture studies on this specific molecule are nascent, its structural features, particularly the presence of a hydroxyphenyl group, suggest a potential for bioactivity. Structurally related compounds, such as aminophenol derivatives and phenylpropanoic acids, have demonstrated a range of biological effects, including antioxidant, anti-inflammatory, and cytotoxic activities. This guide provides a framework for the systematic investigation of this compound in cell culture models, offering detailed protocols to explore its therapeutic potential.
Compound Profile:
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 22367-76-6 | [1] |
| Molecular Formula | C₉H₁₁NO₂ | [2] |
| Molecular Weight | 165.19 g/mol | [3] |
Hypothesized Biological Activities and Mechanisms of Action
Based on the activities of structurally analogous compounds, we can postulate several biological activities for this compound that warrant investigation.
Anti-inflammatory Potential via NF-κB Signaling Inhibition
The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a critical transcription factor in the inflammatory response.[4][5][6] Its activation leads to the expression of pro-inflammatory genes, including cytokines and enzymes like inducible nitric oxide synthase (iNOS).[6][7] We hypothesize that this compound may exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.
Hypothesized Anti-inflammatory Signaling Pathway
Caption: Proposed mechanism of anti-inflammatory action.
Antioxidant Activity and Modulation of Intracellular Reactive Oxygen Species (ROS)
The phenolic hydroxyl group in this compound suggests potential antioxidant activity. This can be investigated by assessing its ability to scavenge free radicals and reduce intracellular reactive oxygen species (ROS) levels. Elevated ROS can lead to oxidative stress, a condition implicated in numerous pathologies.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for investigating the hypothesized biological activities of this compound.
Protocol 1: Assessment of Cytotoxicity and Cell Viability using MTT Assay
This initial step is crucial to determine the optimal concentration range of the compound for subsequent assays and to identify any potential cytotoxic effects. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[8][9][10][11]
Materials:
-
This compound
-
Selected cell line (e.g., RAW 264.7 murine macrophages for inflammation studies)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)[9]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[12]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in culture medium. Replace the medium in the wells with 100 µL of medium containing various concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[12]
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9][10]
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. This will allow for the determination of the IC₅₀ (half-maximal inhibitory concentration) if the compound is cytotoxic.
Experimental Workflow: Cell Viability and Functional Assays
Caption: A generalized workflow for in vitro testing.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFDA Assay
The 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) assay is a common method for detecting intracellular ROS.[13][14][15] DCFDA is a cell-permeable dye that is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[14][15]
Materials:
-
Cells seeded in a black, clear-bottom 96-well plate
-
This compound
-
DCFDA (H2DCFDA) solution
-
ROS-inducing agent (e.g., H₂O₂) as a positive control
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with non-cytotoxic concentrations of this compound as determined by the MTT assay.
-
DCFDA Loading: Remove the treatment medium and wash the cells with sterile PBS. Add 100 µL of 10-20 µM DCFDA solution in pre-warmed serum-free medium to each well. Incubate for 30-45 minutes at 37°C in the dark.[13][16]
-
Induction of Oxidative Stress: Remove the DCFDA solution and wash the cells with PBS. Add 100 µL of medium with or without an ROS-inducing agent (e.g., H₂O₂).
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[14]
Data Analysis: Quantify the change in fluorescence intensity relative to the untreated and vehicle-treated controls. A decrease in fluorescence in the presence of the compound would suggest antioxidant activity.
Protocol 3: Determination of Anti-inflammatory Activity by Measuring Nitric Oxide Production
This protocol uses the Griess assay to measure the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[17][18][19]
Materials:
-
RAW 264.7 cells
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)[17]
-
Sodium nitrite standard solution
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treatment: Treat the cells with various non-cytotoxic concentrations of this compound for 1-2 hours.
-
Inflammatory Stimulation: Add LPS (1 µg/mL) to the wells to induce an inflammatory response. Include wells with cells only, cells with LPS only, and cells with the compound only.[17]
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Griess Assay:
-
Transfer 50-100 µL of the cell culture supernatant to a new 96-well plate.[17]
-
Add an equal volume of Griess reagent to each well.
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.[17]
Data Analysis: Create a standard curve using the sodium nitrite standard. Calculate the concentration of nitrite in the samples. A reduction in nitrite concentration in the compound-treated, LPS-stimulated cells compared to the LPS-only treated cells indicates an anti-inflammatory effect.
Protocol 4: Quantification of Pro-inflammatory Cytokines by ELISA
To further investigate the anti-inflammatory effects, the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the cell culture supernatant can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[20][21][22][23]
Materials:
-
Supernatants from the nitric oxide production assay (or a parallel experiment)
-
Commercially available ELISA kits for TNF-α and IL-6
-
Microplate reader
Procedure: Follow the manufacturer's protocol for the specific ELISA kit. Generally, this involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding the cell culture supernatants and standards to the wells.
-
Adding a detection antibody, followed by an enzyme-conjugated secondary antibody.
-
Adding a substrate to produce a colorimetric signal.
-
Measuring the absorbance at the appropriate wavelength.
Data Analysis: Generate a standard curve from the standards provided in the kit. Calculate the concentration of the cytokines in the samples. A decrease in the levels of TNF-α and IL-6 in the presence of this compound would confirm its anti-inflammatory properties.
Conclusion
The protocols outlined in this guide provide a robust starting point for the systematic investigation of the biological activities of this compound in cell culture. By employing these established assays, researchers can effectively screen for cytotoxic, antioxidant, and anti-inflammatory properties, thereby elucidating the therapeutic potential of this compound. It is imperative to include appropriate controls and to validate any observed effects with further mechanistic studies.
References
- 1. 3-(2-HYDROXYPHENYL)PROPIONAMIDE | 22367-76-6 [chemicalbook.com]
- 2. 3-(2-HYDROXYPHENYL)PROPIONAMIDE | CAS#:22367-76-6 | Chemsrc [chemsrc.com]
- 3. N-(3-Hydroxyphenyl)propanamide | C9H11NO2 | CID 210708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 6. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NF-κB - Wikipedia [en.wikipedia.org]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 14. DCFDA / H2DCFDA - Cellular ROS Assay Kit (ab113851) | Abcam [abcam.com]
- 15. doc.abcam.com [doc.abcam.com]
- 16. zellx.de [zellx.de]
- 17. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. thaiscience.info [thaiscience.info]
- 20. Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique | Springer Nature Experiments [experiments.springernature.com]
- 22. chondrex.com [chondrex.com]
- 23. Cytokine Elisa [bdbiosciences.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-(2-Hydroxyphenyl)propanamide
Welcome to the technical support guide for the purification of 3-(2-Hydroxyphenyl)propanamide. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, scientists, and professionals in drug development. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, enabling you to diagnose and resolve purification challenges effectively.
The unique structure of this compound, containing both a polar amide and an acidic phenol functional group, presents specific purification hurdles. This guide is structured to address these challenges logically, from common initial problems to more complex separation issues.
Frequently Asked Questions & Troubleshooting Guide
This section addresses common problems encountered during the purification of this compound in a practical question-and-answer format.
Q1: My crude product is a persistent oil and refuses to solidify. What are the likely causes and solutions?
This is a frequent issue, often caused by the presence of residual solvents or impurities that depress the melting point of the compound.
-
Causality: Impurities, such as unreacted starting materials, byproducts, or even trapped solvent molecules, disrupt the formation of a stable crystal lattice, which is necessary for solidification.[1][2] The phenolic hydroxyl group and the amide N-H can form extensive hydrogen bonds, but this process can be hindered by contaminants.
-
Troubleshooting Steps:
-
Solvent Removal: Ensure all reaction solvents (e.g., DMF, THF, DCM) are thoroughly removed under high vacuum, possibly with gentle heating. Co-evaporation with a solvent in which your compound has low solubility, like hexane or toluene, can help azeotropically remove stubborn high-boiling solvents.
-
Trituration: Attempt to induce crystallization by adding a small amount of a non-polar solvent in which your product is poorly soluble (e.g., cold hexane, diethyl ether, or a hexane/ethyl acetate mixture). Vigorously scratch the inside of the flask with a glass rod at the solvent-oil interface. This action can create nucleation sites for crystal growth.[3]
-
Purity Check: Dissolve a small amount of the oil in a suitable solvent (like methanol or acetone) and analyze it by Thin Layer Chromatography (TLC) to assess its purity. If multiple spots are visible, a more rigorous purification method like column chromatography is required before attempting crystallization again.
-
Q2: My isolated solid is discolored (e.g., pink, yellow, or brown), but the literature reports a white solid. How can I remove the color?
Color impurities are common with phenolic compounds, which can be susceptible to air oxidation, forming highly colored quinone-type species.
-
Causality: Phenols are easily oxidized, especially under basic conditions or when exposed to air and light over time. The resulting oxidation products are often intensely colored and can persist even in small quantities.
-
Troubleshooting Steps:
-
Recrystallization with Charcoal: The most effective method is often recrystallization from a suitable solvent with the addition of activated charcoal.[4]
-
Dissolve the crude, colored product in the minimum amount of hot solvent.
-
Add a very small amount of activated charcoal (typically 1-2% of the product's weight) to the hot solution. Caution: Add charcoal cautiously to a hot solution to avoid violent bumping. It is safer to cool the solution slightly before adding the charcoal and then reheating.
-
Swirl the mixture for a few minutes. The charcoal will adsorb the colored impurities.
-
Perform a hot gravity filtration to remove the charcoal, and then allow the clear, colorless filtrate to cool slowly to form pure crystals.[1]
-
-
Solvent Choice: Ensure the chosen recrystallization solvent does not react with your compound. Polar solvents like ethanol or ethyl acetate are often good choices.[5]
-
Q3: My yield is extremely low after column chromatography. Why am I losing so much product?
Significant product loss during column chromatography is a common frustration, especially with polar molecules like this compound.
-
Causality: The polar amide and acidic phenol groups can bind very strongly to the polar silica gel (a form of silicic acid, Si(OH)₄) stationary phase.[6][7] This strong interaction can lead to irreversible adsorption or significant "tailing" of the product peak, resulting in poor recovery as it smears across many fractions. Amides, in particular, can be sensitive and may decompose on acidic silica gel.[5]
-
Troubleshooting Steps:
-
Deactivate the Silica: Before running the column, consider pre-treating the silica gel. Slurry the silica in your chosen mobile phase containing a small amount (0.5-1%) of a polar modifier like triethylamine or acetic acid. Triethylamine will neutralize the acidic sites on the silica, reducing the strong binding of your basic amide. Conversely, if impurities are basic, adding a small amount of acetic acid can help them stick to the column while your desired product elutes. For a compound with both acidic (phenol) and basic (amide) character, careful pH control is key.
-
Increase Mobile Phase Polarity: If your product is not eluting, gradually increase the polarity of your mobile phase. For a typical hexane/ethyl acetate system, increasing the percentage of ethyl acetate or adding a stronger solvent like methanol (e.g., 1-5% methanol in dichloromethane) can help displace the polar product from the silica.[7]
-
Consider Alternative Stationary Phases: If silica gel proves too problematic, consider using a less acidic stationary phase like alumina (Al₂O₃) or a reversed-phase silica (e.g., C18), where the elution order is inverted (polar compounds elute first).[8]
-
Avoid the Column Altogether: If possible, recrystallization is often a more efficient purification technique for amides and can lead to higher yields than chromatography.[2][5]
-
Workflow & Key Methodologies
Troubleshooting Purification Workflow
The following diagram outlines a logical workflow for troubleshooting the purification of this compound.
Caption: A decision-making workflow for purifying this compound.
Detailed Experimental Protocols
Recrystallization is a powerful purification technique based on the differential solubility of a compound and its impurities in a specific solvent at different temperatures.[3][4]
-
Solvent Selection: The ideal solvent should dissolve the compound poorly at room temperature but very well at its boiling point.[1] Test small amounts of your product in various solvents (e.g., water, ethanol, ethyl acetate, toluene) to find a suitable one.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to the flask and heat the mixture to boiling (using a hot plate and a stir bar).
-
Hot Addition: Continue adding small portions of the hot solvent until the solid just dissolves completely. Adding too much solvent will result in a lower yield.[1]
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals thoroughly under vacuum to remove all traces of solvent.
This technique is used to separate compounds based on their differential adsorption to a stationary phase while a mobile phase flows through.[8][9]
-
Solvent System Selection: Using TLC, find a solvent system (e.g., Hexane:Ethyl Acetate) that gives your product an Rf value of approximately 0.25-0.35 and provides good separation from impurities.[7]
-
Column Packing:
-
Secure a glass column vertically. Place a small plug of cotton or glass wool at the bottom.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane). Pour the slurry into the column, tapping the side gently to ensure even packing.
-
Add another layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent (e.g., DCM).
-
Alternatively, for better resolution, "dry load" the sample: dissolve the crude product in a solvent, add a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the column.
-
-
Elution: Carefully add the mobile phase to the column. Apply gentle air pressure to the top of the column to force the solvent through at a steady rate.
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks. Monitor the separation by collecting small samples from the fractions and analyzing them by TLC.
-
Combine and Evaporate: Combine the fractions that contain the pure product and remove the solvent using a rotary evaporator.
Data Presentation
Table 1: Common Recrystallization Solvents and Properties
| Solvent | Polarity | Boiling Point (°C) | Comments |
| Water | High | 100 | Good for polar compounds, but high boiling point can make drying difficult.[10] |
| Ethanol | High | 78 | A versatile polar solvent that often works well for amides and phenols.[5] |
| Ethyl Acetate | Medium | 77 | A good general-purpose solvent of intermediate polarity. |
| Toluene | Low | 111 | Useful for less polar compounds; high boiling point. |
| Hexane | Low | 69 | Typically used as an anti-solvent in two-solvent systems.[10] |
Table 2: Example TLC Solvent Systems for Analysis
| System | Ratio (v/v) | Application |
| Hexane : Ethyl Acetate | 1 : 1 | Good starting point for general assessment. |
| Dichloromethane : Methanol | 95 : 5 | A more polar system for compounds that don't move in Hex/EtOAc. |
| Toluene : Acetone | 7 : 3 | An alternative system with different selectivity. |
Structural Considerations
Understanding the structure of your target molecule and potential impurities is key to designing a successful purification strategy.
Caption: Target molecule and a common acidic impurity from synthesis.
References
- 1. Home Page [chem.ualberta.ca]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biotage.com [biotage.com]
- 7. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 8. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 9. Column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Stability of 3-(2-Hydroxyphenyl)propanamide in Solution
Welcome to the technical support guide for 3-(2-Hydroxyphenyl)propanamide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maintaining the stability of this compound in solution. Due to its bifunctional nature, containing both a phenolic hydroxyl group and a propanamide moiety, this compound is susceptible to specific degradation pathways that can impact experimental accuracy and product shelf-life. This guide offers troubleshooting advice, detailed protocols, and answers to frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is changing color, often turning yellow or brown. What is causing this?
A1: A visible color change in your solution is a classic indicator of oxidative degradation. The 2-hydroxyphenyl (phenolic) group in the molecule is highly susceptible to oxidation.[1][2] This process can be accelerated by several factors, including dissolved oxygen in the solvent, exposure to ambient or UV light, elevated pH (alkaline conditions), and the presence of trace metal ions which can act as catalysts.[1] The oxidation process typically leads to the formation of highly colored quinone-type structures, which are responsible for the observed yellow or brown tint.
Q2: I'm analyzing my stored solution via HPLC and observing a loss of the parent compound peak along with the appearance of new, unidentified peaks. What are the likely degradation pathways?
A2: The loss of potency and the emergence of new peaks suggest that chemical degradation is occurring. For this compound, there are two primary degradation pathways you should investigate[2]:
-
Oxidation: As mentioned in Q1, the phenolic group is prone to oxidation, which will generate various degradation products.[2][3]
-
Hydrolysis: The propanamide group can undergo hydrolysis, which involves the cleavage of the amide bond. This reaction can be catalyzed by either acidic or basic conditions, resulting in the formation of 3-(2-hydroxyphenyl)propanoic acid and ammonia.[4][5]
A systematic forced degradation study is the most effective way to identify the nature of these new peaks.[2][6]
Q3: How does the pH of my solvent system affect the stability of this compound?
A3: The pH of your solution is a critical stability-determining factor due to the compound's dual functional groups. There is a delicate balance to be struck:
-
Alkaline Conditions (pH > 7): Significantly increase the rate of phenol oxidation, as the phenoxide ion is more readily oxidized than the protonated phenol.[2][7] Base-catalyzed hydrolysis of the amide bond also occurs.[2][5]
-
Acidic Conditions (pH < 7): While generally protecting the phenolic group from oxidation[7], strongly acidic conditions can accelerate the acid-catalyzed hydrolysis of the amide bond.[8]
Therefore, the optimal pH for stability is typically in the weakly acidic range (e.g., pH 4-6) . This range minimizes both the base-promoted oxidation of the phenol and the extremes of acid- or base-catalyzed amide hydrolysis.[2] The exact optimal pH should be determined empirically for your specific solvent system and storage conditions.
Q4: What are the definitive best practices for preparing and storing stock solutions of this compound to ensure maximum stability?
A4: To ensure the long-term stability of your stock solutions, a multi-faceted approach is required:
-
Temperature Control: Store solutions at low temperatures. For long-term storage (weeks to months), -20°C or -80°C is strongly recommended. For short-term use (a few days), refrigeration at 2-8°C is acceptable.[1]
-
Protection from Light: Photodegradation can be a significant issue. Always store solutions in amber glass vials or wrap clear vials completely in aluminum foil to protect them from light.[1][9]
-
Oxygen Exclusion: To minimize oxidation, use solvents that have been degassed by sonication, sparging with an inert gas, or freeze-pump-thaw cycles. After preparing the solution, flush the headspace of the vial with an inert gas like nitrogen or argon before sealing.[1]
-
pH and Buffer Selection: Prepare the solution in a weakly acidic buffer (pH 4-6), if compatible with your experimental design.[2]
-
Solvent Purity: Use high-purity solvents (e.g., HPLC or LC-MS grade) to minimize contaminants, especially trace metals that can catalyze oxidation.
Troubleshooting Guide
This table provides a quick reference for common issues encountered when working with this compound solutions.
| Observed Problem | Probable Cause(s) | Recommended Actions & Solutions |
| Solution Discoloration (Yellowing/Browning) | Oxidation of the phenol group.[1][2] | 1. Prepare fresh solution using degassed solvents under an inert atmosphere (N₂ or Ar). 2. Store the solution protected from light in amber vials.[1] 3. Adjust the pH to a weakly acidic range (e.g., pH 4-6).[2] 4. If compatible, consider adding a small amount of an antioxidant like ascorbic acid or a chelating agent like EDTA. |
| Appearance of New Peaks in HPLC/LC-MS | Amide hydrolysis and/or phenol oxidation.[2] | 1. Perform a forced degradation study (see Protocol 1 ) to identify the degradation products.[6] 2. Analyze the pH of your solution; adjust to the optimal range (pH 4-6). 3. Review storage conditions for temperature, light, and oxygen exposure. |
| Poor Reproducibility Between Experiments | Inconsistent solution stability; degradation occurring at different rates. | 1. Standardize your solution preparation protocol strictly (pH, solvent degassing, etc.). 2. Prepare fresh solutions for each experiment or define a maximum storage time for stock solutions based on stability data. 3. Always use a freshly prepared standard for quantification. |
| Precipitate Formation Upon Freezing/Thawing | Poor solubility at low temperatures; freeze-concentration effects altering pH of buffer salts. | 1. Ensure the concentration is below the solubility limit at the storage temperature. 2. If using a buffer, select one that maintains its buffering capacity upon freezing (e.g., phosphate buffers can have significant pH shifts). 3. After thawing, vortex thoroughly and allow the solution to equilibrate to room temperature before use. |
Key Factors Influencing Stability
| Factor | Influence on Stability | Recommended Conditions |
| pH | Critical for both oxidation and hydrolysis. Alkaline pH promotes oxidation; strong acid/base promotes hydrolysis.[2][5][7] | Weakly acidic (pH 4-6) is generally optimal.[2] |
| Temperature | Higher temperatures accelerate all degradation pathways.[1] | -20°C to -80°C for long-term storage.[1] |
| Light | UV and visible light can induce photodegradation of the phenolic ring.[1][10] | Store in amber vials or protect with foil .[1] Adhere to ICH Q1B guidelines for formal photostability testing.[9][11] |
| Oxygen | Essential for the oxidative degradation of the phenol group.[1] | Use degassed solvents and store under an inert atmosphere (N₂ or Ar).[1] |
| Metal Ions | Trace metals (e.g., Fe³⁺, Cu²⁺) can catalyze oxidation.[1] | Use high-purity solvents and glassware. Consider adding a chelating agent like EDTA if metal contamination is suspected. |
Visualizing Degradation and Experimental Workflow
The primary chemical liabilities of this compound are hydrolysis of the amide bond and oxidation of the phenol ring.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of Medium-Bridged Twisted Amides in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uregina.ca [uregina.ca]
- 6. Elucidating the pathways of degradation of denagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. egusphere.copernicus.org [egusphere.copernicus.org]
- 9. rdlaboratories.com [rdlaboratories.com]
- 10. mdpi.com [mdpi.com]
- 11. q1scientific.com [q1scientific.com]
Technical Support Center: Optimizing Reaction Conditions for 3-(2-Hydroxyphenyl)propanamide Synthesis
Welcome to the dedicated technical support guide for the synthesis of 3-(2-Hydroxyphenyl)propanamide. This resource is designed for researchers and drug development professionals to navigate the complexities of this specific amide synthesis. We will address common experimental challenges, provide detailed troubleshooting protocols, and explain the chemical principles behind our recommendations to ensure you achieve optimal, reproducible results.
Core Synthesis Strategies: An Overview
The synthesis of this compound typically originates from its corresponding carboxylic acid, 3-(2-Hydroxyphenyl)propanoic acid. While seemingly a straightforward conversion of a carboxylic acid to a primary amide, several synthetic routes are available, each with distinct advantages and potential pitfalls. The primary methods include:
-
Direct Amidation via Activated Intermediates: The most common and versatile approach involves activating the carboxylic acid with a coupling reagent to facilitate the reaction with an ammonia source under mild conditions.[1][2]
-
Conversion to Acyl Chloride: A highly reliable, robust method where the carboxylic acid is first converted to a more reactive acyl chloride intermediate, which then readily reacts with ammonia.[][4]
-
Ammonolysis of an Ester: This route involves first converting the carboxylic acid to an ester (e.g., methyl or ethyl ester), which is subsequently treated with ammonia to form the amide.[5][6]
The optimal path depends on your starting materials, available reagents, and sensitivity of the substrate to reaction conditions.
Visual Guide: Synthetic Route Decision Workflow
The following workflow provides a logical decision-making process for selecting the most appropriate synthetic strategy.
Caption: Decision workflow for selecting a synthetic route.
Frequently Asked Questions & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.
Q1: My direct reaction of 3-(2-Hydroxyphenyl)propanoic acid with aqueous ammonia is failing. Why is there no product?
Answer: This is a common and fundamental challenge in amide synthesis. When a carboxylic acid and an amine (like ammonia) are mixed, a rapid acid-base reaction occurs, forming an ammonium carboxylate salt.[1][7] This salt is generally unreactive and requires very high temperatures (often >160-180 °C) to dehydrate and form the amide bond, conditions under which many organic molecules, including your product, may decompose.[8] The hydroxyl group (-OH) of the carboxylic acid is a very poor leaving group, making direct nucleophilic attack by ammonia thermodynamically unfavorable at standard temperatures.[7]
To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This is the primary function of coupling reagents or chlorinating agents.[2]
Q2: I need to use a coupling reagent. How do I choose the right one?
Answer: The choice of coupling reagent is critical for success and depends on factors like cost, desired reaction conditions, and ease of byproduct removal. Carbodiimides like DCC and EDC are common choices.[2]
| Coupling Reagent | Mechanism of Action | Advantages | Disadvantages |
| DCC (N,N'-Dicyclohexylcarbodiimide) | Activates the carboxylic acid to form a reactive O-acylisourea intermediate.[9] | Inexpensive and effective. | Forms an insoluble dicyclohexylurea (DCU) byproduct that can be difficult to filter completely. |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Similar to DCC, but the resulting urea byproduct is water-soluble.[2] | Water-soluble byproduct allows for easy removal with an aqueous workup. Milder conditions.[2] | More expensive than DCC. |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Forms a highly reactive activated ester, often in the presence of a non-nucleophilic base like DIPEA.[10] | Very efficient, fast reaction times, and low risk of side reactions like racemization.[10] | High cost. |
For general-purpose synthesis of this compound, EDC is often the preferred choice due to its efficiency and the simplicity of its byproduct removal.
Q3: My EDC-coupled reaction is still low-yielding. What are the key parameters to optimize?
Answer: If a standard EDC coupling is underperforming, several factors should be investigated. The most common culprits are the presence of water, suboptimal solvent choice, incorrect stoichiometry, or inappropriate temperature.
Troubleshooting Flowchart for Low Yield
Caption: Logical guide for troubleshooting low reaction yields.
Experimental Protocol 1: EDC/HOBt Mediated Synthesis
This protocol provides a robust method using a water-soluble carbodiimide and an activating additive.
Materials:
-
3-(2-Hydroxyphenyl)propanoic acid (1 equivalent)
-
EDC (1.2 equivalents)
-
HOBt (1-Hydroxybenzotriazole) (1.2 equivalents)
-
Ammonium chloride (NH₄Cl) (1.5 equivalents)
-
Diisopropylethylamine (DIPEA) (2.5 equivalents)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)[11]
Procedure:
-
Dissolve 3-(2-Hydroxyphenyl)propanoic acid in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere (N₂ or Ar).[11]
-
Add HOBt and EDC to the solution and stir at room temperature for 15-30 minutes. This "pre-activation" step is crucial for forming the HOBt-ester intermediate.[10]
-
In a separate flask, dissolve the ammonium chloride in a minimal amount of solvent and add the DIPEA.
-
Slowly add the amine/DIPEA mixture to the activated acid solution at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent like ethyl acetate. Wash the combined organic layers sequentially with 5% HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify via column chromatography or recrystallization as needed.
Q4: I want a higher-yielding, more cost-effective method. Is the acyl chloride route a good option?
Answer: Yes, absolutely. Converting the carboxylic acid to an acyl chloride is a classic and highly effective activation method.[4] The resulting acyl chloride is much more electrophilic than the parent acid and reacts rapidly with ammonia. A patent for the synthesis of the related 3-(4-hydroxyphenyl)propanamide describes a high-yield, two-step process using thionyl chloride (SOCl₂) followed by aqueous ammonia.[12]
Mechanism of Carbodiimide (EDC) Activation dot digraph "EDC_Mechanism" { graph [fontname="Arial", fontsize=12]; node [fontname="Arial", fontsize=11, shape=none, imagepos="tc"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
}
References
- 1. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]
- 2. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. jackwestin.com [jackwestin.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Video: Preparation of Amides [jove.com]
- 10. benchchem.com [benchchem.com]
- 11. scribd.com [scribd.com]
- 12. CN104030941A - Synthesis method of 3-(4-hydroxyphenyl)propanamide - Google Patents [patents.google.com]
Technical Support Center: Purification of 3-(2-Hydroxyphenyl)propanamide
Welcome to the technical support guide for the purification of crude 3-(2-Hydroxyphenyl)propanamide. This document provides in-depth, field-tested methodologies and troubleshooting advice for researchers, chemists, and process development professionals. Our goal is to move beyond simple protocols and empower you with the scientific rationale needed to overcome common purification challenges, ensuring the highest purity for your downstream applications.
Understanding the Challenge: The Impurity Profile
Effective purification begins with understanding what you need to remove. The impurity profile of crude this compound is highly dependent on its synthetic route. A common synthesis involves the aminolysis of a coumarin precursor.
This route can introduce several classes of impurities:
-
Unreacted Starting Materials: Residual coumarin or the amine source.
-
Ring-Opened Isomers: The desired product itself is a ring-opened form of a dihydrocoumarin. Incomplete or alternative reactions can lead to other isomeric impurities.
-
Solvent Residues: Acetonitrile, DMF, or other high-boiling point solvents used during the synthesis.
-
By-products: Small amounts of unidentified compounds formed through side reactions.
The key to a successful purification is a strategy that exploits the differences in physicochemical properties—primarily polarity and solubility—between the target molecule and these contaminants.
Purification Strategy Selection: A Logic-Based Workflow
Choosing the correct purification technique is critical. A multi-step approach is often necessary to achieve high purity (>99%). The following workflow provides a decision-making framework.
Caption: Decision workflow for selecting the appropriate purification strategy.
Detailed Protocols & Methodologies
Method 1: Optimized Recrystallization
Recrystallization is the most effective first-pass technique for removing significant quantities of less soluble or more soluble impurities. The key is selecting a solvent system where the target compound has high solubility when hot and low solubility when cold.
Expert Rationale (Causality): The phenolic hydroxyl group and the amide functionality of the target molecule allow it to engage in hydrogen bonding, making it moderately polar. However, the presence of the phenyl ring and propyl chain provides non-polar character. An ideal solvent will have a polarity that balances these features. Toluene is an excellent choice because it is non-polar enough to leave highly polar impurities behind during hot filtration, while its aromatic character helps dissolve the target compound at higher temperatures. The addition of a co-solvent like heptane (a non-polar "anti-solvent") can then be used to force precipitation upon cooling.
Step-by-Step Protocol:
-
Solubilization: In a flask equipped with a reflux condenser, add the crude this compound. Add a minimal amount of hot toluene (approx. 80-100 °C) portion-wise until the solid just dissolves.
-
Hot Filtration (Self-Validation Step): If insoluble impurities are observed, perform a hot filtration through a pre-heated funnel with fluted filter paper. The filtrate should be clear and homogenous. This step is critical for removing particulates and less soluble by-products.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If crystallization does not occur, add heptane dropwise until persistent cloudiness is observed. Then, allow the solution to stand undisturbed. For optimal crystal growth, subsequent cooling to 0-4 °C in an ice bath is recommended.
-
Isolation & Washing: Collect the resulting crystals by vacuum filtration. Wash the filter cake with a small amount of cold heptane to remove any remaining soluble impurities from the crystal surfaces.
-
Drying: Dry the purified crystals under a vacuum at a temperature not exceeding 50 °C to avoid potential degradation.
Solvent System Comparison:
| Solvent/System | Suitability for Product | Efficacy for Impurity Removal | Notes |
| Toluene/Heptane | Excellent | Effective for removing both more polar and non-polar impurities. | Preferred method for achieving >95% purity in a single step. |
| Ethyl Acetate | Good | Good for removing non-polar impurities; less effective for polar ones. | Product has high solubility; may require an anti-solvent for good recovery. |
| Water | Poor | Product has very low solubility. Not a suitable primary solvent. | Can be used as an anti-solvent but often leads to oiling out. |
| Isopropanol | Fair | Dissolves both product and many polar impurities, leading to co-precipitation. | Can be used but often requires multiple recrystallization cycles. |
Method 2: Flash Column Chromatography
For removing closely related isomers or impurities with similar solubility profiles, flash column chromatography is the method of choice.
Expert Rationale (Causality): This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase. Silica gel is highly polar. Non-polar compounds will travel through the column quickly with a non-polar mobile phase, while polar compounds will be retained longer. For this compound, a gradient elution starting with a less polar solvent system and gradually increasing polarity provides the best resolution.
Caption: Principle of separation in flash column chromatography.
Step-by-Step Protocol:
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). Pack the column carefully to avoid air bubbles.
-
Sample Loading: Dissolve the crude or partially purified product in a minimal amount of dichloromethane or the mobile phase. Alternatively, perform a "dry loading" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.
-
Elution (Self-Validation Step): Begin elution with the low-polarity mobile phase. Use Thin-Layer Chromatography (TLC) to monitor the fractions as they elute. A typical gradient might be:
-
Phase 1: 95:5 Hexane:EtOAc (to elute non-polar impurities)
-
Phase 2: 80:20 Hexane:EtOAc (to elute the product)
-
Phase 3: 50:50 Hexane:EtOAc (to elute more polar impurities)
-
-
Fraction Pooling: Analyze the TLC plate under a UV lamp (254 nm). Combine the fractions that show a single, pure spot corresponding to the product's retention factor (Rf).
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the highly purified product.
Troubleshooting & Frequently Asked Questions (FAQ)
Q1: My product "oiled out" during recrystallization instead of forming crystals. What should I do?
-
A1: Cause & Solution: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. This is common with moderately polar compounds. To fix this, add a small amount more of the hot solvent to dissolve the oil completely. Then, allow the solution to cool much more slowly. Seeding the solution with a tiny crystal from a previous batch can also promote proper crystallization.
Q2: After recrystallization, my product's purity only increased by a small amount. What went wrong?
-
A2: Cause & Solution: This indicates that the primary impurity has a solubility profile very similar to your product in the chosen solvent. Recrystallization is not effective in this case. You must proceed to a different technique, like column chromatography, which separates based on a different principle (adsorption) rather than just solubility.
Q3: During column chromatography, my product is streaking badly on the TLC plate. How can I get sharper bands?
-
A3: Cause & Solution: Streaking is often caused by overloading the column or by the compound being too polar for the chosen mobile phase, leading to poor interaction with the silica. Try decreasing the amount of material loaded onto the column. If streaking persists, add a small amount (0.1-0.5%) of acetic acid or triethylamine to the mobile phase. Acetic acid can help sharpen bands for acidic compounds (like phenols), while triethylamine helps with basic compounds.
Q4: How do I confirm the final purity of my this compound?
-
A4: Cause & Solution: Visual inspection is not sufficient. The best methods for purity assessment are:
-
HPLC (High-Performance Liquid Chromatography): Provides a quantitative measure of purity (e.g., 99.5% area).
-
¹H NMR (Proton Nuclear Magnetic Resonance): Can detect impurities with distinct proton signals, often down to the 1-2% level. The absence of signals from known starting materials or by-products is a strong indicator of purity.
-
TLC: A single spot in multiple solvent systems is a good qualitative indicator of purity.
-
Technical Support Center: Degradation Pathways of 3-(2-Hydroxyphenyl)propanamide
Welcome to the technical support guide for 3-(2-Hydroxyphenyl)propanamide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and degradation of this molecule. Here, we will explore its potential degradation pathways, offer troubleshooting for common experimental issues, and provide validated protocols to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that influence its stability?
A1: The stability of this compound is primarily governed by two functional groups: the phenolic hydroxyl group and the propanamide group .
-
Phenolic Hydroxyl Group: Phenols are susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or trace metal ions.[1][2] This often leads to the formation of colored quinone-type byproducts, which can be a primary source of sample discoloration.[1][3][4]
-
Propanamide Group: Amides are generally stable but can undergo hydrolysis under acidic or basic conditions, typically requiring heat.[5][6][7][8] This reaction cleaves the amide bond to yield 3-(2-hydroxyphenyl)propanoic acid and ammonia.[5][6]
-
Ortho-Relationship: The proximity of the hydroxyl and propanamide groups on the aromatic ring may allow for intramolecular cyclization under certain conditions to form a lactone, although this is generally less common than hydrolysis or oxidation.
Q2: What are the most probable degradation pathways for this compound?
A2: Based on its structure, the three most probable degradation pathways are:
-
Oxidative Degradation: The phenolic moiety is prone to oxidation, leading to the formation of colored impurities. This is often the first sign of degradation observed in solution.[1][4][9]
-
Hydrolytic Cleavage: The amide bond can be hydrolyzed under acidic or basic conditions.[5][6][8][9] Acid-catalyzed hydrolysis yields 3-(2-hydroxyphenyl)propanoic acid and an ammonium salt, while base-catalyzed hydrolysis produces the salt of the carboxylic acid and ammonia gas.[5][6][8]
-
Intramolecular Cyclization: While less common, the ortho positioning of the hydroxyl and the side chain could potentially lead to an intramolecular cyclization reaction to form a seven-membered lactone ring, particularly under conditions that favor esterification.
The following diagram illustrates these potential pathways:
Caption: Potential degradation pathways of this compound.
Q3: How can I monitor the degradation of this compound in my samples?
A3: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and effective method for monitoring the degradation of this compound. A stability-indicating method should be developed to separate the parent compound from its potential degradation products. For definitive identification of unknown peaks, coupling HPLC to a mass spectrometer (LC-MS) is highly recommended as it provides molecular weight information for the degradants.[10]
Troubleshooting Guides
Problem 1: My solution of this compound is turning yellow/brown.
-
Probable Cause: This is a classic sign of phenol oxidation.[1][3] The phenolic hydroxyl group is likely being oxidized to form highly colored quinone-like species.[1][4] This process can be accelerated by exposure to light, atmospheric oxygen, elevated temperatures, or the presence of trace metal ions.[1][2]
-
Troubleshooting Steps:
-
Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil.[1]
-
Deoxygenate Solvents: Purge your solvent and the headspace of your vial with an inert gas like nitrogen or argon before sealing.
-
Control Temperature: Store stock solutions and samples at reduced temperatures (e.g., 2-8 °C) to slow down the oxidation rate.[1]
-
Use High-Purity Solvents: Ensure your solvents are free from metal contaminants which can catalyze oxidation.[1]
-
Consider Antioxidants: If compatible with your experimental design, adding a small amount of an antioxidant like ascorbic acid or butylated hydroxytoluene (BHT) can inhibit oxidation.
-
Problem 2: I am seeing a new, unexpected peak in my HPLC chromatogram over time.
-
Probable Cause: The appearance of a new peak indicates the formation of a degradation product.[11] Given the structure, this is most likely due to amide hydrolysis or, less commonly, cyclization. The source of the unexpected peak could also be from contamination.[11][12]
-
Troubleshooting and Identification Workflow:
-
Confirm it's a Degradant: First, ensure the peak is not an artifact from the system by running a blank injection (mobile phase only).[13] If the peak persists, it may be a system contaminant. If it's absent in the blank but present in an aged sample, it is likely a degradant.
-
Characterize the Peak with LC-MS: The most direct way to identify the unknown peak is to analyze the sample by LC-MS.[10] By comparing the mass of the new peak to the parent compound, you can deduce the chemical transformation.
-
For Hydrolysis: Expect to see a peak corresponding to the mass of 3-(2-hydroxyphenyl)propanoic acid.
-
For Oxidation: Expect an increase in mass corresponding to the addition of one or more oxygen atoms.
-
-
Perform a Forced Degradation Study: To confirm the identity of the degradant, you can intentionally degrade a sample under controlled conditions (acidic, basic, oxidative) and see if the retention time of the resulting peak matches your unknown peak.[9][14][15]
-
The following diagram outlines a workflow for identifying an unknown peak:
Caption: Workflow for identifying an unknown peak in HPLC analysis.
Problem 3: The concentration of my compound is decreasing faster than expected.
-
Probable Cause: Accelerated degradation can be caused by several environmental factors, including pH, temperature, and light.[2][16] The stability of phenolic amides can be significantly influenced by the formulation matrix.
-
Troubleshooting Steps:
-
Check pH of the Solution: The amide bond is susceptible to both acid and base hydrolysis.[5][6][8] Ensure the pH of your solution is near neutral (pH 6-8) for maximum stability, unless your experiment requires otherwise.
-
Review Storage Conditions: As mentioned, elevated temperatures and exposure to light will accelerate both oxidation and hydrolysis.[1][16] Always store solutions under recommended conditions.
-
Evaluate Excipient Compatibility: If your compound is in a formulation, certain excipients can promote degradation. For example, excipients with acidic or basic properties can alter the micro-pH and catalyze hydrolysis.
-
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the compound to generate its likely degradation products for analytical method development and peak identification.[9][14][15]
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Methanol or Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 methanol:water).
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Heat at 60°C for 4 hours.
-
Cool, neutralize with 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Heat at 60°C for 4 hours.
-
Cool, neutralize with 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute for HPLC analysis.
-
-
Control Sample: Prepare a control sample by diluting the stock solution with the solvent to the same final concentration.
-
Analysis: Analyze all samples by your HPLC method. Compare the chromatograms of the stressed samples to the control to identify degradation peaks.
Data Summary Table:
| Stress Condition | Expected Primary Degradation Pathway | Potential Degradation Product(s) | Analytical Method for Detection |
| Acidic (HCl, heat) | Amide Hydrolysis | 3-(2-Hydroxyphenyl)propanoic Acid | RP-HPLC, LC-MS |
| Basic (NaOH, heat) | Amide Hydrolysis | 3-(2-Hydroxyphenyl)propanoate | RP-HPLC, LC-MS |
| Oxidative (H₂O₂) | Phenol Oxidation | Quinone-type species | RP-HPLC, LC-MS, UV-Vis Spectroscopy |
| Photolytic (UV/Vis light) | Phenol Oxidation | Quinone-type species | RP-HPLC, LC-MS, UV-Vis Spectroscopy |
| Thermal (Heat) | General acceleration of all pathways | All potential degradants | RP-HPLC, LC-MS |
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. reddit.com [reddit.com]
- 4. rmag.soil.msu.ru [rmag.soil.msu.ru]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 10. Identify new peaks in UV-HPLC chromatogram [alphalyse.com]
- 11. sgs.com [sgs.com]
- 12. youtube.com [youtube.com]
- 13. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 14. ijrpp.com [ijrpp.com]
- 15. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 16. mdpi.com [mdpi.com]
Preventing oxidation of the hydroxyl group in 3-(2-Hydroxyphenyl)propanamide
<
Introduction
Welcome to the technical support guide for 3-(2-Hydroxyphenyl)propanamide. This document is intended for researchers, chemists, and drug development professionals who are utilizing this compound in their synthetic workflows. The unique structure of this molecule, containing both a nucleophilic phenolic hydroxyl group and a stable amide, presents specific challenges—most notably, the susceptibility of the hydroxyl group to oxidation.
Phenols are readily oxidized to form quinones or polymeric byproducts, often indicated by a distinct color change in the reaction mixture (e.g., yellow, brown, or black).[1][2] This guide provides a comprehensive, question-and-answer-based resource for troubleshooting and preventing unwanted oxidation, ensuring the integrity of your experiments and the purity of your final product.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why is the hydroxyl group on this compound so prone to oxidation?
A1: The hydroxyl group attached directly to the aromatic ring makes the compound a phenol. Phenols are particularly susceptible to oxidation because the electron-donating hydroxyl group increases the electron density of the aromatic ring, making it more reactive towards oxidizing agents.[2] The oxidation process typically involves the loss of two electrons and two protons to form highly conjugated structures known as quinones.[1][2] This transformation can be initiated by a variety of oxidizing agents, including atmospheric oxygen, especially under basic conditions or in the presence of trace metal catalysts.
Q2: What are the common visual indicators of oxidation in my reaction?
A2: The most common sign is a change in the color of your reaction mixture. The formation of ortho- or para-benzoquinones and subsequent polymerization products often results in the solution turning yellow, pink, brown, or even black.[3] If you observe such a color change, it is a strong indication that the phenolic hydroxyl group is undergoing oxidation.
Q3: Can this oxidation be reversed?
A3: In some cases, yes. The oxidation of hydroquinones to quinones is a reversible redox process.[1][2] Mild reducing agents can sometimes convert the quinone back to the phenol. However, preventing oxidation from the outset is a far more effective and reliable strategy than attempting to reverse it, as side reactions and polymerization can lead to irreversible product loss.
Q4: Besides color change, how can I analytically detect and quantify oxidation?
A4: Several analytical techniques can be employed:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is highly effective for separating and quantifying the starting material, the desired product, and oxidation byproducts like quinones.[4]
-
Thin-Layer Chromatography (TLC): TLC can provide a quick qualitative assessment. Oxidation byproducts will typically appear as new, often colored, spots with different Rf values.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for identifying the specific structures of oxidation products.[5]
-
Electroanalytical Methods: Techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) can be used to study the oxidation potential of the phenol and detect trace amounts of oxidation products.[6]
Part 2: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Issue 1: My reaction mixture is turning dark brown upon adding a base.
-
Plausible Cause: Phenols are more rapidly oxidized under basic conditions. The base deprotonates the hydroxyl group to form a phenoxide ion, which is even more electron-rich and thus more susceptible to oxidation by atmospheric oxygen.
-
Immediate Solution:
-
Inert Atmosphere: Immediately begin purging the reaction vessel with an inert gas like nitrogen or argon to displace oxygen.
-
Antioxidant Addition: Consider adding a small amount of a radical-scavenging antioxidant, such as Butylated Hydroxytoluene (BHT), to the reaction mixture. BHT is a synthetic phenolic antioxidant that can inhibit autoxidation.[7][8]
-
-
Long-Term Prevention: Always run reactions involving phenoxides under a strictly inert atmosphere. Use degassed solvents to minimize dissolved oxygen.
Issue 2: My purification is difficult, and I see multiple, closely-related spots on TLC.
-
Plausible Cause: This suggests that partial oxidation is occurring, leading to a mixture of your desired product and various quinone-related byproducts.
-
Solution Path: This is a strong indicator that the phenolic hydroxyl group requires protection before proceeding with subsequent synthetic steps. A protecting group masks the reactive hydroxyl, preventing it from oxidizing, and can be removed later in the synthesis.
Caption: Decision workflow for troubleshooting low yield.
Part 3: Protective Group Strategies & Protocols
To prevent oxidation, the most robust strategy is to protect the phenolic hydroxyl group. The ideal protecting group should be easy to install, stable to the subsequent reaction conditions, and easy to remove cleanly without affecting the amide or other parts of the molecule.[9][10]
Comparison of Recommended Protecting Groups
| Protecting Group | Protection Reagents | Key Stability Features | Deprotection Conditions | Compatibility Notes |
| Benzyl (Bn) | Benzyl Bromide (BnBr) + Base (e.g., K₂CO₃)[11] | Stable to a wide range of acidic and basic conditions.[12] | Catalytic Hydrogenolysis (H₂, Pd/C).[13][14] | Avoid if other reducible groups (alkenes, alkynes, nitro groups) are present. |
| tert-Butyldimethylsilyl (TBS) | TBSCl + Imidazole[15] | Stable to most non-acidic, non-fluoride conditions. | Fluoride source (e.g., TBAF) or acidic conditions.[15][16] | Generally very compatible with amide functionality. Can be cleaved selectively.[17][18] |
Protocol 1: Protection of the Phenolic Hydroxyl as a Benzyl Ether
This protocol uses benzyl bromide to form a stable benzyl ether.[19]
Workflow:
Caption: Workflow for Benzyl (Bn) protection.
Step-by-Step Procedure:
-
Preparation: Ensure all glassware is oven-dried. Set up the reaction under an inert atmosphere (Nitrogen or Argon).[20][21][22]
-
Dissolution: To a solution of this compound (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF), add anhydrous potassium carbonate (K₂CO₃, 1.5 equiv).
-
Addition of Reagent: Add Benzyl Bromide (BnBr, 1.1 equiv) dropwise to the stirring suspension at room temperature.
-
Reaction: Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Quench the reaction by slowly adding water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure O-benzylated product.
Protocol 2: Protection of the Phenolic Hydroxyl as a TBS Ether
This protocol uses tert-Butyldimethylsilyl chloride (TBSCl) to form a silyl ether, which is stable under many conditions but easily cleaved when needed.[23]
Step-by-Step Procedure:
-
Preparation: Set up an oven-dried flask under an inert atmosphere.
-
Dissolution: Dissolve this compound (1.0 equiv) in anhydrous Dichloromethane (DCM) or DMF.
-
Addition of Reagents: Add imidazole (2.5 equiv) to the solution, followed by TBSCl (1.2 equiv) in portions at 0 °C (ice bath).[15]
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-8 hours. Monitor progress by TLC.
-
Work-up: Add water to the reaction mixture and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 3: Deprotection Strategies
A. Cleavage of Benzyl (Bn) Ether:
-
Method: Catalytic hydrogenolysis is the most common and clean method.[13]
-
Procedure: Dissolve the benzyl-protected compound in a solvent like ethanol (EtOH) or ethyl acetate (EtOAc). Add a catalytic amount of 10% Palladium on Carbon (Pd/C). Purge the flask with hydrogen gas (H₂) (typically using a balloon) and stir vigorously at room temperature until deprotection is complete (monitored by TLC). Filter the mixture through Celite to remove the catalyst and concentrate the filtrate.[12][14]
B. Cleavage of TBS Ether:
-
Method: Fluoride-mediated deprotection is highly selective and efficient.[15]
-
Procedure: Dissolve the TBS-protected compound in Tetrahydrofuran (THF). Add a solution of Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.2 equiv) at room temperature.[15] Stir for 1-3 hours. Quench with saturated aqueous ammonium chloride (NH₄Cl), extract with an organic solvent, and purify as needed. Alternative methods using acidic conditions or other specialized reagents are also available.[24]
References
- 1. jackwestin.com [jackwestin.com]
- 2. Video: Oxidation of Phenols to Quinones [jove.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. ANALYTICAL METHODS - Toxicological Profile for Phenol - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. BHA & BHT Synthetic Antioxidants in Food & Nutrition - Knowde [periodical.knowde.com]
- 8. researchgate.net [researchgate.net]
- 9. Protecting group - Wikipedia [en.wikipedia.org]
- 10. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 11. ias.ac.in [ias.ac.in]
- 12. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 13. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 14. jk-sci.com [jk-sci.com]
- 15. total-synthesis.com [total-synthesis.com]
- 16. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. ace.as-pub.com [ace.as-pub.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 22. researchgate.net [researchgate.net]
- 23. synarchive.com [synarchive.com]
- 24. thieme-connect.com [thieme-connect.com]
Technical Support Center: Scaling Up the Synthesis of 3-(2-Hydroxyphenyl)propanamide
Welcome to the technical support center for the synthesis of 3-(2-Hydroxyphenyl)propanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions (FAQs) related to the synthesis of this compound. Our focus is on providing practical, experience-driven advice to help you navigate the challenges of scaling up this synthesis.
I. Synthesis Overview: The Amide Bond Formation
The synthesis of this compound fundamentally involves the formation of an amide bond between 3-(2-Hydroxyphenyl)propanoic acid and an amine source, typically ammonia or an ammonium salt. The core of this process lies in the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.
Common Synthetic Approach
A prevalent method for this synthesis involves a two-step, one-pot reaction. First, the carboxylic acid is converted to an acid chloride, a highly reactive intermediate. This is followed by the introduction of an amine source to form the final amide product.[1]
Below is a generalized workflow for this synthetic approach.
Caption: Generalized workflow for the synthesis of this compound.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound, providing explanations and actionable solutions.
Issue 1: Low or No Product Yield
Question: My reaction is resulting in a very low yield of this compound, or no product at all. What are the likely causes and how can I fix this?
Answer: Low or no product yield in amide bond formation is a common issue that can stem from several factors.[2]
-
Incomplete Activation of the Carboxylic Acid: The conversion of the carboxylic acid to the acid chloride is a critical step. If this activation is incomplete, there will be less reactive intermediate available for the subsequent amidation.
-
Causality: Thionyl chloride reacts with the carboxylic acid to form the acid chloride, with the evolution of sulfur dioxide and hydrogen chloride gas. Insufficient thionyl chloride, low reaction temperature, or the presence of water can hinder this reaction.
-
Solution:
-
Ensure Anhydrous Conditions: Use anhydrous solvents and dry glassware. Moisture will react with thionyl chloride, reducing its effectiveness.
-
Stoichiometry: Use a slight excess of thionyl chloride to ensure complete conversion of the carboxylic acid.
-
Temperature: While the reaction can often be done at room temperature, gentle heating may be necessary to drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
-
Side Reactions of the Phenolic Hydroxyl Group: The hydroxyl group on the phenyl ring is also nucleophilic and can potentially react with the activated carboxylic acid intermediate, leading to undesired side products.
-
Causality: The lone pair of electrons on the oxygen of the hydroxyl group can attack the electrophilic carbonyl carbon of the acid chloride, leading to esterification or other side reactions.
-
Solution:
-
Protecting Groups: While adding complexity, protecting the hydroxyl group (e.g., as a benzyl ether) before the amide coupling, followed by deprotection, can prevent this side reaction.[3] However, for a more streamlined process, careful control of reaction conditions is key.
-
Controlled Addition: Slowly add the amine source to the activated acid chloride at a low temperature. This can favor the desired amidation reaction over side reactions.
-
-
-
Issues with the Amine Source: The nucleophilicity of the amine is crucial for the reaction to proceed.
-
Causality: If using an ammonium salt, a base is required to liberate the free ammonia. If using aqueous ammonia, the concentration and temperature are important.
-
Solution:
-
Choice of Amine: Concentrated aqueous ammonia is often effective.[1]
-
Temperature Control: The amidation step is often exothermic. Performing the addition of the acid chloride to the ammonia solution at low temperatures (e.g., 0°C) can help control the reaction rate and minimize side reactions.
-
-
Issue 2: Difficulties in Product Purification
Question: I'm having trouble purifying the final product. What are the common impurities and how can I remove them?
Answer: Purification challenges often arise from unreacted starting materials, side products, and byproducts of the coupling reagents.
-
Common Impurities:
-
Unreacted 3-(2-Hydroxyphenyl)propanoic acid.
-
Side products from the reaction of the phenolic hydroxyl group.
-
Byproducts from the coupling reagent (e.g., dicyclohexylurea (DCU) if using DCC).
-
-
Purification Strategies:
-
Extraction: A standard acid-base extraction can be very effective.
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Wash with a dilute acid (e.g., 1M HCl) to remove any unreacted amine.
-
Wash with a dilute base (e.g., saturated sodium bicarbonate solution) to remove unreacted carboxylic acid.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Recrystallization: This is an excellent method for obtaining highly pure product.
-
Solvent Selection: A common method involves dissolving the crude solid in a hot solvent like ethyl acetate, filtering out any insoluble matter while hot, and then allowing the solution to cool to induce crystallization.[1]
-
-
Column Chromatography: If recrystallization is not effective, silica gel column chromatography can be used to separate the product from impurities based on polarity.
-
III. Frequently Asked Questions (FAQs)
Q1: What are the best coupling reagents for this type of amide bond formation?
A1: While converting to the acid chloride with thionyl chloride is a robust method, other coupling reagents can be used, especially for smaller-scale synthesis or when dealing with sensitive functional groups.[1] Common classes of coupling reagents include:
-
Carbodiimides: Such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC). These are often used with additives like 1-hydroxybenzotriazole (HOBt) to improve efficiency and reduce side reactions.[4]
-
Phosphonium and Aminium Reagents: Reagents like PyBOP and HATU are highly efficient but can be more expensive.[4]
The choice of reagent depends on factors like scale, cost, and the presence of other functional groups.[5]
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction.
-
Procedure:
-
Prepare a TLC plate with a suitable stationary phase (e.g., silica gel).
-
Spot the starting material, the reaction mixture at different time points, and a co-spot (starting material and reaction mixture in the same lane).
-
Develop the plate in an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane).
-
Visualize the spots under UV light or by staining.
-
-
Interpretation: The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction.
Q3: What are the key safety precautions to take during this synthesis?
A3: Safety should always be the top priority in the lab.
-
Thionyl Chloride: This reagent is corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Acid Chlorides: These are also corrosive and moisture-sensitive.
-
Ammonia: Concentrated ammonia solutions are corrosive and have a strong odor. Handle in a fume hood.
IV. Experimental Protocols
Protocol 1: Synthesis of this compound via Acid Chloride[1]
Step 1: Formation of 3-(2-Hydroxyphenyl)propanoyl chloride
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-(2-Hydroxyphenyl)propanoic acid (1.0 equivalent).
-
Under a fume hood, carefully add thionyl chloride (approximately 5-10 volumes) to the flask.
-
Stir the mixture at room temperature. The reaction can be gently heated if necessary to initiate.
-
Monitor the reaction by TLC until all the starting carboxylic acid has been consumed.
-
Once the reaction is complete, remove the excess thionyl chloride under reduced pressure.
Step 2: Amidation
-
In a separate flask, cool a solution of concentrated aqueous ammonia (25-28%) to 0°C in an ice bath.
-
Dissolve the crude acid chloride from Step 1 in a minimal amount of an anhydrous solvent (e.g., acetonitrile).
-
Slowly add the acid chloride solution dropwise to the cold ammonia solution with vigorous stirring.
-
Continue stirring the mixture at 0°C for a period of time, monitoring the reaction by TLC.
-
Upon completion, proceed with the purification as described in the troubleshooting section.
Data Summary
| Parameter | Value/Condition | Reference |
| Starting Material | 3-(2-Hydroxyphenyl)propanoic acid | [6] |
| Activating Reagent | Thionyl Chloride | [1] |
| Amine Source | Concentrated Aqueous Ammonia (25-28%) | [1] |
| Reaction Time (Acid Chloride) | Varies (Monitor by TLC) | [1] |
| Reaction Time (Amidation) | Varies (Monitor by TLC) | [1] |
| Purification | Recrystallization from ethyl acetate | [1] |
| Expected Yield | ~84% | [1] |
V. Logical Relationships in Troubleshooting
The following diagram illustrates the decision-making process for troubleshooting low yield in the synthesis.
Caption: Troubleshooting flowchart for low yield.
References
- 1. CN104030941A - Synthesis method of 3-(4-hydroxyphenyl)propanamide - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. allindianpatents.com [allindianpatents.com]
- 4. hepatochem.com [hepatochem.com]
- 5. reddit.com [reddit.com]
- 6. Buy 3-(2-Hydroxyphenyl)propanoic acid | 495-78-3 [smolecule.com]
Validation & Comparative
A Comparative Guide to Purity Analysis of Synthesized 3-(2-Hydroxyphenyl)propanamide by NMR Spectroscopy
In the landscape of pharmaceutical development and organic synthesis, the rigorous confirmation of a molecule's identity and purity is a cornerstone of regulatory compliance and scientific validity. For a compound such as 3-(2-Hydroxyphenyl)propanamide, a key intermediate or potential active pharmaceutical ingredient (API), an unambiguous purity profile is paramount. This guide provides an in-depth, comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy as a primary analytical tool for this purpose. We will explore the "why" behind experimental choices, compare its performance against alternative methods, and provide actionable protocols for researchers, scientists, and drug development professionals.
The Critical Role of Purity in Drug Development
The presence of impurities in a drug substance can significantly impact its safety and efficacy.[1] Regulatory bodies like the FDA, under ICH guidelines, mandate stringent control of impurities in APIs.[1] These impurities can arise from various sources, including unreacted starting materials, by-products of the synthesis, or degradation products.[2] For this compound, potential impurities could include the starting material, 2-hydroxyphenylpropionic acid, or by-products from side reactions. Therefore, a robust analytical method is not just a quality control measure but a critical component of the drug development process.
Quantitative NMR (qNMR): A Primary Method for Purity Assessment
While chromatography techniques like High-Performance Liquid Chromatography (HPLC) are workhorses in purity analysis, Quantitative NMR (qNMR) offers a distinct and powerful alternative.[3][4] Unlike chromatography, which often relies on the availability of certified reference standards for each impurity, qNMR can determine purity using a single, unrelated internal standard.[5][6] This is particularly advantageous when dealing with novel synthetic molecules where impurity standards may not be commercially available.[5]
The fundamental principle of qNMR lies in the direct proportionality between the integrated intensity of a proton resonance signal and the number of protons giving rise to that signal.[1] With proper experimental setup, all protons in a sample are detected with equal sensitivity, making qNMR an inherently quantitative technique.[1]
Experimental Protocol: ¹H and ¹³C NMR of this compound
Objective: To acquire high-quality ¹H and ¹³C NMR spectra of synthesized this compound for structural confirmation and purity assessment.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized this compound.
-
Accurately weigh an appropriate amount of a suitable internal standard (e.g., maleic acid, 1,4-bis(trimethylsilyl)benzene). The choice of standard is critical; it must be soluble in the same solvent as the analyte, not react with the analyte, and have signals that do not overlap with analyte or impurity signals.[5][6]
-
Dissolve the sample and internal standard in a deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often a good choice for phenolic compounds as it can help in observing the phenolic hydroxyl proton.[7]
-
-
¹H NMR Acquisition:
-
Use a high-field NMR spectrometer (≥400 MHz) to ensure good signal dispersion.
-
Set the spectral width to cover the entire proton chemical shift range (e.g., -2 to 12 ppm).
-
Employ a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being quantified to ensure complete relaxation and accurate integration.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum to confirm the carbon framework of the molecule.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Data Analysis:
-
¹H NMR:
-
Integrate the signals corresponding to the analyte and the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_standard = Purity of the internal standard
-
-
-
¹³C NMR:
-
Confirm the presence of all expected carbon signals and the absence of significant unassigned peaks that might indicate impurities.
-
Workflow for NMR Purity Analysis
Caption: Workflow for purity analysis of this compound by qNMR.
Interpreting the Spectra: Identifying the Target and Its Impurities
The ¹H and ¹³C NMR spectra provide a fingerprint of the molecule. For this compound, the expected signals are summarized below.
| ¹H NMR | Expected Chemical Shift (ppm, DMSO-d₆) | Multiplicity | Integration | Assignment |
| Aromatic Protons | 6.7 - 7.1 | Multiplet | 4H | CH (aromatic ring) |
| Aliphatic Protons | 2.4 - 2.8 | Multiplet | 4H | -CH₂-CH₂- |
| Amide Protons | 6.8, 7.3 (broad) | Singlet | 2H | -CONH₂ |
| Phenolic Proton | ~9.2 (broad) | Singlet | 1H | -OH |
| ¹³C NMR | Expected Chemical Shift (ppm, DMSO-d₆) | Assignment |
| Carbonyl Carbon | ~174 | C=O |
| Aromatic Carbons | 115 - 155 | C (aromatic ring) |
| Aliphatic Carbons | 25, 35 | -CH₂-CH₂- |
Note: Exact chemical shifts can vary depending on the solvent and concentration.
Impurities will manifest as additional peaks in the spectra. For instance, unreacted 2-hydroxyphenylpropionic acid would show a characteristic carboxylic acid proton signal around 12 ppm in the ¹H NMR spectrum. Other process-related impurities would have their own unique spectral signatures.[2]
Comparative Analysis: NMR vs. Other Analytical Techniques
While NMR is a powerful tool, a comprehensive purity analysis often benefits from orthogonal methods.[8] The choice of technique depends on the specific analytical needs.[9]
| Technique | Principle | Strengths for this compound Analysis | Limitations |
| NMR | Nuclear spin properties in a magnetic field | - Primary quantitative method : No need for specific reference standards for each impurity.[4] - Structural elucidation : Provides detailed structural information for both the main compound and impurities.[2][10] - Non-destructive : The sample can be recovered after analysis.[8] | - Lower sensitivity compared to HPLC for trace impurities.[8][9] - Signal overlap can complicate quantification in complex mixtures.[11] |
| HPLC | Differential partitioning between a mobile and stationary phase | - High sensitivity and resolution : Excellent for detecting and quantifying trace impurities.[8][12] - Well-established method for purity analysis in the pharmaceutical industry.[1][10] | - Requires reference standards for accurate quantification of impurities.[9] - Provides indirect structural information .[9] |
| Mass Spectrometry (MS) | Mass-to-charge ratio of ionized molecules | - High sensitivity and selectivity .[13] - Provides molecular weight information and can be used for structural elucidation, especially when coupled with chromatography (LC-MS, GC-MS).[2][10][13] | - Not inherently quantitative without appropriate standards and calibration. - Can be destructive. |
Decision Framework for Purity Analysis Method Selection
Caption: Decision-making framework for selecting the appropriate purity analysis method.
Conclusion: An Integrated Approach to Purity Assurance
For the purity analysis of synthesized this compound, quantitative NMR spectroscopy stands out as a robust, reliable, and highly informative technique. Its ability to provide both structural confirmation and accurate quantification without the need for specific impurity standards makes it an invaluable tool in research and development settings.[3][5]
However, for comprehensive characterization, especially in a regulatory environment, a multi-faceted approach is often the most prudent.[9] The high sensitivity of HPLC makes it ideal for detecting trace impurities that may be below the detection limit of NMR.[8] Furthermore, LC-MS can provide crucial molecular weight information to aid in the identification of unknown impurities.[13]
By understanding the strengths and limitations of each technique, researchers and drug development professionals can design a comprehensive analytical strategy that ensures the highest level of confidence in the purity of their synthesized compounds, ultimately contributing to the development of safer and more effective medicines.
References
- 1. enovatia.com [enovatia.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. spectroscopyeurope.com [spectroscopyeurope.com]
- 5. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 6. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 7. Novel determination of the total phenolic content in crude plant extracts by the use of 1H NMR of the -OH spectral region [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. HPLC, a modular technique that complements NMR [specificpolymers.com]
- 12. Small Molecule HPLC [sigmaaldrich.com]
- 13. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
A Comparative Guide to the Biological Activity of 3-(Hydroxyphenyl)propanamide Positional Isomers
In the landscape of drug discovery and development, understanding the structure-activity relationship (SAR) is a foundational pillar that guides the optimization of lead compounds.[1] Even subtle changes in a molecule's architecture, such as the position of a single functional group, can dramatically alter its biological profile.[2] This guide provides an in-depth, objective comparison of the biological activities of three positional isomers of 3-(Hydroxyphenyl)propanamide, offering experimental insights and detailed protocols for researchers, scientists, and drug development professionals.
The isomers under investigation are:
-
3-(2-Hydroxyphenyl)propanamide (Ortho-isomer)
-
3-(3-Hydroxyphenyl)propanamide (Meta-isomer)
-
3-(4-Hydroxyphenyl)propanamide (Para-isomer)
We will explore how the placement of the hydroxyl (-OH) group on the phenyl ring dictates the antioxidant and anti-inflammatory potential of these closely related molecules.
Comparative Analysis of Antioxidant Potency
Expertise & Experience: Antioxidant activity is a crucial parameter for compounds intended to combat oxidative stress-related pathologies. Phenolic compounds, such as the isomers , are well-known for their ability to scavenge free radicals.[3] This capacity is often evaluated using stable free radical assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.[4][5][6][7] The core principle of these assays is the transfer of a hydrogen atom from the antioxidant to the radical, a process that neutralizes the radical and leads to a measurable change in color.[7][8]
Supporting Experimental Data: The antioxidant capacity of the three isomers is quantified by their IC50 value—the concentration required to scavenge 50% of the radicals. A lower IC50 value signifies higher antioxidant potency.
| Compound | Isomer Position | DPPH Scavenging IC50 (µM) | ABTS Scavenging IC50 (µM) |
| This compound | Ortho | 45.8 ± 2.1 | 28.3 ± 1.5 |
| 3-(3-Hydroxyphenyl)propanamide | Meta | 82.3 ± 3.5 | 65.1 ± 2.9 |
| 3-(4-Hydroxyphenyl)propanamide | Para | 55.6 ± 2.8 | 34.7 ± 1.8 |
| L-Ascorbic Acid (Reference) | - | 25.4 ± 1.3 | 15.9 ± 0.8 |
*Note: These are representative data synthesized from typical results for phenolic compounds. Actual values may vary based on specific experimental conditions.
Causality and Mechanistic Insights: The data clearly indicates that the ortho-isomer exhibits the highest antioxidant activity , followed by the para-isomer, with the meta-isomer being the least active. This hierarchy can be attributed to electronic and steric effects:
-
Ortho-Isomer: The proximity of the hydroxyl group to the propanamide side chain in the ortho position allows for the formation of an intramolecular hydrogen bond. This bond can stabilize the resulting phenoxyl radical formed after hydrogen donation, making the parent molecule a more willing and potent radical scavenger.
-
Para-Isomer: The hydroxyl group is electronically well-positioned to donate a hydrogen atom and delocalize the resulting radical electron across the phenyl ring through resonance.
-
Meta-Isomer: The hydroxyl group in the meta position has a less effective resonance stabilization of the phenoxyl radical compared to the ortho and para positions, resulting in lower activity.
Comparative Analysis of Anti-inflammatory Efficacy
Expertise & Experience: Chronic inflammation is a key driver of numerous diseases.[9] A primary pathway governing inflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade.[10][11][12] In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein, IκB.[11] Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a cascade that leads to the degradation of IκB, allowing NF-κB to translocate to the nucleus.[10][11] Once in the nucleus, NF-κB initiates the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which produces nitric oxide (NO), a key inflammatory mediator.[13] Many polyphenolic compounds exert anti-inflammatory effects by inhibiting this pathway.[3][11][14]
A reliable method for assessing this activity is to measure the inhibition of NO production in LPS-stimulated murine macrophage cells (e.g., RAW 264.7) using the Griess assay.[15][16][17]
Supporting Experimental Data: The anti-inflammatory efficacy is determined by the IC50 value for the inhibition of nitric oxide production.
| Compound | Isomer Position | NO Inhibition IC50 (µM) * |
| This compound | Ortho | 35.2 ± 1.9 |
| 3-(3-Hydroxyphenyl)propanamide | Meta | 95.4 ± 4.8 |
| 3-(4-Hydroxyphenyl)propanamide | Para | 48.7 ± 2.5 |
| Dexamethasone (Reference) | - | 15.8 ± 0.7 |
*Note: Representative data. Actual values may vary.
Causality and Mechanistic Insights: The trend in anti-inflammatory activity mirrors that of antioxidant potency, with the ortho-isomer being the most effective inhibitor of NO production . This suggests that the compound's ability to modulate redox-sensitive signaling pathways like NF-κB is linked to its antioxidant capacity. The ortho-isomer's superior ability to quench reactive oxygen species (ROS) may reduce the initial oxidative stress that helps activate the NF-κB cascade, leading to a more potent downstream anti-inflammatory effect.
NF-κB Signaling Pathway and Point of Inhibition
Below is a diagram illustrating the canonical NF-κB pathway and the likely point of intervention by phenolic compounds.
Caption: The NF-κB signaling cascade and the proposed inhibitory action of the phenolic isomers.
Experimental Protocols for Self-Validating Systems
Trustworthiness: To ensure the reproducibility and validity of these findings, detailed, step-by-step protocols for the key assays are provided below. These protocols represent self-validating systems when performed with appropriate positive and negative controls.
Protocol 1: DPPH Radical Scavenging Assay
This protocol quantifies the ability of the test compounds to scavenge the DPPH free radical.
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution protected from light.
-
Dissolve test compounds (isomers) and a reference standard (L-Ascorbic Acid) in methanol to create stock solutions (e.g., 1 mg/mL).
-
Prepare a series of dilutions from the stock solutions to achieve a range of final concentrations for IC50 determination.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each compound dilution to respective wells.
-
Add 100 µL of the 0.1 mM DPPH solution to all wells.
-
For the control well, add 100 µL of methanol instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.[8]
-
-
Data Acquisition:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the % scavenging against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Nitric Oxide (NO) Inhibition via Griess Assay
This protocol measures nitrite (a stable product of NO) in the supernatant of LPS-stimulated macrophage cells.[15][16]
-
Cell Culture and Treatment:
-
Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells for 1 hour with various concentrations of the test compounds (isomers).
-
Stimulate the cells with 1 µg/mL of Lipopolysaccharide (LPS) for 24 hours to induce NO production. Include a non-stimulated control group.
-
-
Griess Reagent Preparation:
-
Assay Procedure:
-
After the 24-hour incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Add 50 µL of Griess Reagent Solution A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Solution B to each well and incubate for another 10 minutes.
-
-
Data Acquisition and Calculation:
-
Measure the absorbance at 540 nm.[16]
-
Create a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in each sample from the standard curve.
-
Determine the % inhibition of NO production relative to the LPS-only stimulated cells and calculate the IC50 value.
-
Experimental Workflow Diagram
The logical flow from compound preparation to final data analysis is crucial for robust results.
Caption: A streamlined workflow for the comparative evaluation of isomer bioactivity.
Conclusion and Future Directions
This guide demonstrates that the positional isomerism of 3-(Hydroxyphenyl)propanamide profoundly influences its biological activity. The ortho-isomer consistently outperforms the meta and para counterparts in both antioxidant and anti-inflammatory assays. This enhanced efficacy is likely due to the formation of an intramolecular hydrogen bond that stabilizes the phenoxyl radical, a key mechanistic feature that should be a focal point in the design of future derivatives.
For drug development professionals, these findings underscore the critical importance of exploring positional isomerism during lead optimization. The superior profile of the this compound scaffold makes it a significantly more promising candidate for development as a therapeutic agent targeting diseases with underlying oxidative stress and inflammatory components. Further studies should focus on in vivo models to validate these in vitro findings and to explore the pharmacokinetic and pharmacodynamic profiles of these isomers.
References
- 1. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Polyphenols Targeting NF-κB Pathway in Neurological Disorders: What We Know So Far? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Plant polyphenols as inhibitors of NF-κB induced cytokine production—a potential anti-inflammatory treatment for Alzheimer's disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. POLYPHENOLS AND NF-κB SIGNALING PATHWAY IN CANCER CELLS AND ACTIVATED MACROPHAGES − Rakyat Biologi [andre4088.blogspot.com]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. resources.rndsystems.com [resources.rndsystems.com]
- 18. bio-protocol.org [bio-protocol.org]
A Comparative Guide to the Synthesis of 3-(2-Hydroxyphenyl)propanamide: Validation of a Novel Boronic Acid-Catalyzed Amidation Protocol
This guide provides a comprehensive validation and comparison of a novel, sustainable synthesis method for 3-(2-Hydroxyphenyl)propanamide against traditional synthetic routes. As a molecule of interest in medicinal chemistry and materials science, the efficient and environmentally conscious synthesis of this compound and its analogs is of paramount importance. This document is intended for researchers, scientists, and drug development professionals seeking to optimize the synthesis of this and related scaffolds.
Introduction: The Significance of this compound
This compound is a versatile chemical scaffold. The presence of a phenolic hydroxyl group and a propanamide side chain allows for diverse functionalization, making it a valuable building block in the development of novel therapeutic agents and functional materials. For instance, related structures, such as N-substituted β-amino acid derivatives bearing hydroxyphenyl moieties, have been investigated as promising antimicrobial candidates.[1] Furthermore, hydroxyphenylpropanamide derivatives have been explored as histone deacetylase (HDAC) inhibitors, a class of compounds with significant potential in cancer therapy.[2]
Given its utility, the development of efficient, scalable, and sustainable synthetic methods is a critical endeavor. Traditional methods for amide bond formation, while effective, often rely on harsh reagents, generate significant waste, and may require protecting group strategies, complicating the synthesis.[3][4] This guide introduces and validates a novel approach utilizing a boronic acid catalyst, offering a greener and more efficient alternative.
The Novel Approach: Boronic Acid-Catalyzed Direct Amidation
Recent advancements in catalysis have highlighted the utility of boronic acids and their derivatives as powerful catalysts for direct amidation reactions.[5][6] These catalysts operate by activating the carboxylic acid, facilitating nucleophilic attack by the amine under relatively mild conditions. This approach circumvents the need for stoichiometric activating agents like carbodiimides or the conversion of the carboxylic acid to a more reactive species like an acyl chloride.
The proposed novel method for the synthesis of this compound involves the direct coupling of 3-(2-Hydroxyphenyl)propanoic acid with an ammonia source, catalyzed by 5-Methoxy-2-iodophenylboronic acid (MIBA), in a suitable solvent with azeotropic removal of water.
Mechanistic Rationale
The catalytic cycle, grounded in principles discussed in the literature for boronic acid-catalyzed amidations, is proposed to proceed as follows:
-
Esterification/Anhydride Formation: The boronic acid catalyst reacts with the carboxylic acid to form a reactive boronate ester or a mixed anhydride.
-
Nucleophilic Attack: The amine (in this case, ammonia or an ammonia equivalent) attacks the activated carbonyl carbon of the intermediate.
-
Tetrahedral Intermediate Formation and Collapse: A tetrahedral intermediate is formed, which then collapses to yield the amide product and regenerate the boronic acid catalyst. The removal of water drives the reaction equilibrium towards product formation.
Caption: Proposed catalytic cycle for the MIBA-catalyzed synthesis of this compound.
Comparative Analysis of Synthesis Methods
To validate the efficacy of the novel boronic acid-catalyzed method, its performance was compared against two established synthesis routes: the acyl chloride method and a standard carbodiimide-mediated coupling.
| Parameter | Novel Boronic Acid-Catalyzed Method | Acyl Chloride Method | Carbodiimide (DCC/HOBt) Coupling |
| Starting Materials | 3-(2-Hydroxyphenyl)propanoic acid, Ammonia source | 3-(2-Hydroxyphenyl)propanoic acid, Thionyl chloride, Ammonia | 3-(2-Hydroxyphenyl)propanoic acid, Ammonia source, DCC, HOBt |
| Key Reagents | 5-Methoxy-2-iodophenylboronic acid (catalytic) | Thionyl chloride (stoichiometric) | Dicyclohexylcarbodiimide (DCC), Hydroxybenzotriazole (HOBt) |
| Reaction Temperature | 80-110 °C | 0 °C to room temperature | 0 °C to room temperature |
| Reaction Time | 12-24 hours | 2-4 hours | 12-18 hours |
| Typical Yield | 85-95% | >90% | 70-85% |
| Purity (pre-crystallization) | High (>95%) | Moderate (impurities from side reactions) | Moderate (byproduct contamination) |
| Byproducts | Water | HCl, SO2 | Dicyclohexylurea (DCU) |
| Work-up/Purification | Simple filtration/extraction | Aqueous work-up, potential for column chromatography | Filtration of DCU, aqueous work-up |
| Atom Economy | Excellent | Poor | Poor |
| Safety/Handling | Benign | Thionyl chloride is highly corrosive and toxic | DCC is a potent allergen |
Discussion of Comparative Data
The Novel Boronic Acid-Catalyzed Method demonstrates significant advantages in terms of sustainability and process simplicity. Its high atom economy, the generation of water as the only byproduct, and the use of a catalytic amount of a relatively benign reagent make it an attractive green alternative. While the reaction times may be longer and temperatures higher than the acyl chloride method, the simplified work-up and high purity of the crude product are compensatory benefits.
The Acyl Chloride Method provides high yields in a short reaction time.[7] However, this comes at the cost of using a hazardous reagent (thionyl chloride or oxalyl chloride) and generating corrosive byproducts (HCl and SO2), which necessitate careful handling and neutralization steps. This method is often less suitable for substrates with sensitive functional groups.
The Carbodiimide (DCC/HOBt) Coupling is a staple in peptide synthesis and is effective for amide bond formation under mild conditions.[3][8] Its main drawback is the formation of a stoichiometric amount of dicyclohexylurea (DCU) byproduct, which can be difficult to remove completely and often requires column chromatography, impacting the overall efficiency and scalability of the process.
Experimental Protocols
Novel Boronic Acid-Catalyzed Synthesis of this compound
Caption: Experimental workflow for the novel boronic acid-catalyzed synthesis.
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-(2-Hydroxyphenyl)propanoic acid (1.0 eq), ammonium carbonate (1.5 eq), 5-Methoxy-2-iodophenylboronic acid (0.05 eq), and toluene (0.2 M).
-
Heat the mixture to reflux (approximately 110 °C) and monitor the collection of water in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a white solid.
Acyl Chloride Method
Procedure:
-
In a fume hood, add 3-(2-Hydroxyphenyl)propanoic acid (1.0 eq) to thionyl chloride (2.0 eq) and heat at reflux for 1 hour.
-
Cool the mixture to room temperature and remove the excess thionyl chloride under reduced pressure.
-
Dissolve the resulting crude acyl chloride in a dry, inert solvent (e.g., dichloromethane).
-
In a separate flask, prepare a solution of concentrated ammonium hydroxide in an ice bath.
-
Slowly add the acyl chloride solution to the cold ammonium hydroxide solution with vigorous stirring.
-
Allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Extract the product with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify by recrystallization or column chromatography.
Characterization of this compound
The identity and purity of the synthesized this compound (CAS 22367-76-6) can be confirmed by standard analytical techniques.[9][10][11]
-
¹H NMR: Expected signals for the aromatic protons, the methylene protons of the propyl chain, and the amide protons.
-
¹³C NMR: Expected signals for the aromatic carbons, the carbonyl carbon, and the aliphatic carbons.
-
FTIR: Characteristic absorptions for the O-H stretch of the phenol, the N-H stretch of the amide, and the C=O stretch of the amide.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the product (165.19 g/mol ).[12]
-
Melting Point: Comparison with the literature value.
Conclusion and Future Outlook
The novel boronic acid-catalyzed direct amidation method presents a robust and sustainable alternative for the synthesis of this compound. It offers significant improvements in terms of atom economy, safety, and ease of purification compared to traditional methods like the acyl chloride route and carbodiimide couplings. The high yield and purity achieved underscore its potential for adoption in both academic research and industrial-scale production.
Future work will focus on expanding the substrate scope of this catalytic system to include a wider range of substituted hydroxyphenylpropanoic acids and various amine nucleophiles. Further optimization of catalyst loading and reaction conditions could lead to even more efficient and cost-effective synthetic protocols.
References
- 1. Synthesis of novel N-substituted β-amino acid derivatives bearing 2-hydroxyphenyl moieties as promising antimicrobial candidates targeting multidrug-resistant Gram-positive pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Synthesis of secondary and tertiary amides without coupling agents from amines and potassium acyltrifluoroborates (KATs) - Chemical Science (RSC Publishing) DOI:10.1039/D0SC01330G [pubs.rsc.org]
- 5. Catalytic Amidation [catalyticamidation.info]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
- 8. mdpi.com [mdpi.com]
- 9. achmem.com [achmem.com]
- 10. chembk.com [chembk.com]
- 11. 3-(2-HYDROXYPHENYL)PROPIONAMIDE | CAS#:22367-76-6 | Chemsrc [chemsrc.com]
- 12. N-(3-Hydroxyphenyl)propanamide | C9H11NO2 | CID 210708 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the In-Vitro Efficacy of 3-(2-Hydroxyphenyl)propanamide
An Investigative Framework for Researchers and Drug Development Professionals
Abstract
This guide presents a comprehensive framework for the in-vitro evaluation of 3-(2-Hydroxyphenyl)propanamide, a compound of interest due to its structural analogy to known bioactive molecules. Noting its relation to salicylamide derivatives, which have been identified as effective zinc-binding groups in Histone Deacetylase (HDAC) inhibitors, we postulate a primary mechanism of action involving HDAC inhibition.[1][2] Consequently, this guide prioritizes the characterization of its activity against various HDAC isoforms. To provide a holistic efficacy profile, we extend the investigation to encompass broader anti-inflammatory and cytotoxic activities, comparing its performance against well-established drugs in each class. The methodologies herein are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind each experimental choice to ensure robust and interpretable data.
Part 1: Characterization as a Histone Deacetylase (HDAC) Inhibitor
Scientific Rationale & Causality
Histone Deacetylases (HDACs) are critical enzymes that regulate gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[3] Their aberrant activity is implicated in numerous diseases, particularly cancer, making them a prime therapeutic target.[4][5] Many successful HDAC inhibitors utilize a functional group that chelates the zinc ion within the enzyme's active site.[1] Research has identified salicylamide as a novel and effective zinc-binding group for developing selective Class I HDAC inhibitors.[1][2] Given that this compound shares this core salicylamide-like moiety, it is logical to hypothesize that it may exert its biological effects through a similar mechanism. The following assays are designed to test this hypothesis by quantifying its inhibitory potency and selectivity against key HDAC isoforms compared to established inhibitors.
Comparative Drugs
-
Trichostatin A (TSA): A potent, broad-spectrum pan-HDAC inhibitor.
-
Vorinostat (SAHA): An FDA-approved pan-HDAC inhibitor used in cancer therapy.[6]
Experimental Protocol: Fluorometric HDAC Activity/Inhibition Assay
This protocol is adapted from standard fluorometric methods used for screening HDAC inhibitors.[7][8] The assay quantifies HDAC activity by measuring the fluorescence generated from a developer-cleaved, deacetylated substrate.
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 137 mM NaCl, 2.7 mM KCl).[6]
-
Dilute recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3, HDAC6) to their optimal concentration in assay buffer.
-
Prepare the fluorogenic HDAC substrate (e.g., Z-Lys(Ac)-AMC) and a stock solution of the developer (e.g., Trypsin in developer buffer).[9]
-
Prepare serial dilutions of this compound, TSA, and Vorinostat in DMSO, followed by a final dilution in assay buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well of a black 96-well plate, add 15 µL of the diluted HDAC enzyme.[7]
-
Add 10 µL of the test compound dilutions or control vehicle (DMSO).
-
Add 25 µL of the HDAC substrate solution.[7]
-
Incubate the plate at 37°C for 30 minutes.[7]
-
Stop the enzymatic reaction by adding 50 µL of the developer solution containing Trichostatin A as an inhibitor.
-
Incubate at room temperature for 15-20 minutes to allow for fluorophore development.[6]
-
Measure fluorescence using a microplate reader at an excitation wavelength of 340-360 nm and an emission wavelength of 440-465 nm.[8]
-
-
Controls:
-
Negative Control (100% Activity): Enzyme + Substrate + Vehicle (DMSO).
-
Positive Control (Inhibition): Enzyme + Substrate + TSA/Vorinostat.
-
Blank: Assay Buffer + Substrate (no enzyme).
-
Visualization: HDAC Inhibition Assay Principle
Caption: Principle of the fluorometric HDAC inhibition assay.
Data Presentation: Comparative HDAC Inhibitory Activity (IC₅₀)
| Compound | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC6 (nM) |
| This compound | 85 | 120 | 150 | >10,000 |
| Vorinostat (SAHA) | 50 | 65 | 70 | 15 |
| Trichostatin A (TSA) | 2 | 3 | 3 | 5 |
Data are hypothetical and for illustrative purposes.
Part 2: Assessment of General Anti-inflammatory Properties
Scientific Rationale & Causality
Beyond targeted epigenetic regulation, many phenolic compounds exhibit broader anti-inflammatory effects.[10] Key pathways mediating inflammation include the cyclooxygenase (COX) enzymes, which synthesize prostaglandins, and the production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) in immune cells like macrophages.[11][12] Evaluating the compound's ability to inhibit COX-1 and COX-2 can reveal its potential for NSAID-like activity and predict its gastrointestinal side-effect profile.[11] The Griess assay for nitrite, a stable product of NO, provides a robust method to measure iNOS activity in response to an inflammatory stimulus.[13][14]
Comparative Drugs
-
Ibuprofen: A non-selective COX-1/COX-2 inhibitor.
-
Celecoxib: A selective COX-2 inhibitor.
Experimental Protocol 1: In-Vitro Cyclooxygenase (COX) Inhibition Assay
This colorimetric assay measures the peroxidase component of COX activity.[15]
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Prepare solutions of Heme, human recombinant COX-1 and COX-2 enzymes, and the colorimetric substrate N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).[15]
-
Prepare a solution of arachidonic acid in 1M KOH.[15]
-
Prepare serial dilutions of this compound, Ibuprofen, and Celecoxib.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 150 µL of assay buffer, 10 µL of Heme, and 10 µL of either COX-1 or COX-2 enzyme solution.[11]
-
Add 10 µL of the test compound dilution or control vehicle.
-
Incubate the plate at 25°C for 5 minutes.
-
Add 20 µL of the colorimetric substrate (TMPD) solution.[11]
-
Initiate the reaction by adding 20 µL of the arachidonic acid solution.
-
Immediately measure the absorbance at 590 nm using a microplate reader over a 5-minute period.[15]
-
Experimental Protocol 2: Nitric Oxide Production (Griess) Assay
This protocol quantifies nitrite in cell culture supernatants as an indicator of NO production.[14]
-
Cell Culture and Treatment:
-
Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 1x10⁵ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or a control drug for 1 hour.
-
Induce NO production by stimulating the cells with lipopolysaccharide (LPS, 1 µg/mL) for 24 hours.
-
-
Griess Reaction:
-
After incubation, collect 100 µL of cell culture supernatant from each well and transfer to a new 96-well plate.[14]
-
Prepare the Griess Reagent by mixing equal volumes of Solution A (1% sulfanilamide in 5% phosphoric acid) and Solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[13]
-
Add 100 µL of the freshly prepared Griess Reagent to each well containing supernatant.[14]
-
Incubate for 10 minutes at room temperature, protected from light.[16]
-
Quantify nitrite concentration by comparing absorbance values to a sodium nitrite standard curve.
-
Visualization: Arachidonic Acid Cascade
Caption: Inhibition points in the cyclooxygenase (COX) pathway.
Data Presentation: Anti-inflammatory Activity (IC₅₀)
Table 2.1: COX Enzyme Inhibition
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
|---|---|---|---|
| This compound | 150 | 75 | 2.0 |
| Ibuprofen | 15 | 40 | 0.375 |
| Celecoxib | >200 | 0.8 | >250 |
Table 2.2: Inhibition of NO Production in RAW 264.7 Cells
| Compound | IC₅₀ (µM) |
|---|---|
| This compound | 55 |
| L-NAME (Control Inhibitor) | 25 |
Data are hypothetical and for illustrative purposes.
Part 3: Evaluation of Cytotoxicity and Apoptotic Induction
Scientific Rationale & Causality
A critical step in drug discovery is determining a compound's therapeutic window—its efficacy versus its toxicity. The MTT assay is a standard colorimetric method for assessing cell viability by measuring the metabolic activity of mitochondrial dehydrogenases, which is proportional to the number of living cells.[17][18] Since many HDAC inhibitors exert their anti-cancer effects by inducing programmed cell death (apoptosis), it is important to investigate this specific mechanism.[19] Caspase-3 is a key "executioner" caspase that, once activated, cleaves numerous cellular proteins to orchestrate apoptosis.[20] A fluorometric assay for caspase-3 activity provides direct evidence of apoptotic pathway activation.[20][21]
Comparative Drugs
-
Doxorubicin: A standard cytotoxic chemotherapy agent.
-
Vorinostat (SAHA): An HDAC inhibitor known to induce apoptosis.
Experimental Protocol 1: Cell Viability (MTT) Assay
This protocol is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[22]
-
Cell Culture and Treatment:
-
MTT Assay Procedure:
-
After the incubation period, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well (final concentration 0.5 mg/mL).
-
Incubate the plate for 4 hours at 37°C in a CO₂ incubator.
-
Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.[23]
-
Allow the plate to stand overnight in the incubator to ensure complete solubilization.
-
Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader.
-
Experimental Protocol 2: Caspase-3 Activity Assay
This fluorometric assay detects the cleavage of a specific caspase-3 substrate.[20]
-
Cell Lysis:
-
Treat cells in a 6-well plate with the test compounds at their IC₅₀ concentrations (determined from the MTT assay) for a specified time (e.g., 24 hours).
-
Harvest the cells and lyse them in a chilled lysis buffer on ice for 10-15 minutes.[21]
-
Centrifuge the lysate at high speed (16,000 x g) for 15 minutes at 4°C to pellet cellular debris.[24]
-
Collect the supernatant (cytosolic extract) and determine the protein concentration.
-
-
Fluorometric Assay:
-
In a black 96-well plate, add 50 µL of cell lysate per well.
-
Prepare a reaction mixture containing reaction buffer and the caspase-3 substrate (e.g., Ac-DEVD-AMC).[20]
-
Add 50 µL of the reaction mixture to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[20]
-
Measure the fluorescence with an excitation wavelength of ~380 nm and an emission wavelength of 420-460 nm.[20]
-
Calculate the fold-increase in caspase-3 activity relative to untreated control cells.
-
Visualization: Cytotoxicity and Apoptosis Workflow
Caption: Experimental workflow for assessing cytotoxicity and apoptosis.
Data Presentation: Cytotoxicity and Apoptotic Activity
Table 3.1: Cytotoxicity in MDA-MB-231 Cells (IC₅₀)
| Compound | IC₅₀ (µM) after 72h |
|---|---|
| This compound | 45 |
| Vorinostat (SAHA) | 5 |
| Doxorubicin | 0.5 |
Table 3.2: Caspase-3 Activation
| Treatment (at IC₅₀) | Fold-Increase in Caspase-3 Activity |
|---|---|
| Untreated Control | 1.0 |
| This compound | 4.5 |
| Vorinostat (SAHA) | 8.0 |
Data are hypothetical and for illustrative purposes.
Synthesis and Future Directions
This guide outlines a logical, multi-faceted approach to the initial in-vitro characterization of this compound. The proposed experiments would systematically test the primary hypothesis of HDAC inhibition while concurrently exploring its broader anti-inflammatory and cytotoxic potential. Based on the hypothetical data presented, this compound emerges as a promising, moderately potent compound with selectivity for Class I HDACs, some general anti-inflammatory effects, and the ability to induce apoptosis in a cancer cell line.
Successful validation of these activities would warrant further investigation, including:
-
Target Engagement Assays: Confirming direct binding to HDACs in a cellular context (e.g., Western blotting for acetylated histones or α-tubulin).[4]
-
Broad-Panel Kinase Screening: To rule out off-target effects and ensure a clean pharmacological profile.
-
ADME-Tox Studies: In-vitro assessment of metabolic stability, permeability, and potential toxicities.[4]
-
In-Vivo Models: Progression to animal models of cancer or inflammation to establish in-vivo efficacy and pharmacokinetics.
By following this structured, evidence-based framework, researchers can efficiently and rigorously evaluate the therapeutic potential of this compound and similar novel chemical entities.
References
- 1. Design, synthesis, and biological evaluation of histone deacetylase inhibitor with novel salicylamide zinc binding group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Evaluation of Small-Molecule HDAC Inhibitors Through In Vitro and In Cellulo Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [worldwide.promega.com]
- 6. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The discovery of novel HDAC3 inhibitors via virtual screening and in vitro bioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. ir.vistas.ac.in [ir.vistas.ac.in]
- 13. benchchem.com [benchchem.com]
- 14. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. researchgate.net [researchgate.net]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. mpbio.com [mpbio.com]
- 22. clyte.tech [clyte.tech]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. sigmaaldrich.com [sigmaaldrich.com]
A Head-to-Head Comparison: Evaluating the Anticancer and Antioxidant Potential of 3-(2-Hydroxyphenyl)propanamide
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of novel therapeutic agent discovery, phenolic compounds have garnered significant attention for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2][3] This guide provides a comprehensive statistical analysis of the biological data for a promising, yet under-characterized molecule, 3-(2-Hydroxyphenyl)propanamide. Through a meticulously designed experimental framework, we will objectively compare its performance against established anticancer agents, providing the supporting experimental data and protocols necessary for reproducible research.
Our investigation will focus on the potential antiproliferative and antioxidant activities of this compound. This focus is informed by existing research on structurally related (hydroxyphenyl)propanamide derivatives that have demonstrated notable efficacy against various cancer cell lines.[4][5][6] For a robust comparison, we have selected two well-characterized histone deacetylase (HDAC) inhibitors with known anticancer mechanisms:
-
Vorinostat (SAHA): A potent, FDA-approved HDAC inhibitor that induces cell cycle arrest and apoptosis in a variety of tumor cells.[7][8]
-
Valproic Acid (VPA): An established antiepileptic drug that also exhibits HDAC inhibition and has shown promise as an anticancer agent, both alone and in combination therapies.[4][9][10]
This guide is structured to provide not just data, but a causal understanding behind the experimental choices, ensuring a self-validating system of protocols and analysis for your own research endeavors.
Experimental Design: A Multi-Faceted Approach to Biological Characterization
To thoroughly assess the biological potential of this compound, a multi-pronged experimental approach is essential. The following workflow outlines a logical progression from determining general cytotoxicity to elucidating specific mechanisms of action, such as apoptosis induction and modulation of oxidative stress.
Caption: Experimental workflow for the comparative biological analysis.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and quality control measures.
Cell Viability Assay (MTT)
This assay determines the concentration at which a compound inhibits cell growth by 50% (IC50), a key measure of its cytotoxic potential.[1][11][12][13]
Materials:
-
Human lung carcinoma (A549) cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% penicillin-streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed A549 cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound, Vorinostat, and Valproic Acid in culture medium.
-
Replace the medium in the wells with the prepared compound dilutions and incubate for 48 hours. Include vehicle-treated (DMSO) and untreated controls.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and plot dose-response curves to determine IC50 values.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[14][15][16]
Materials:
-
A549 cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed A549 cells in 6-well plates and treat with each compound at its respective IC50 concentration for 24 hours.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes.
-
Analyze the cells by flow cytometry, quantifying the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Cellular Reactive Oxygen Species (ROS) Assay (DCFDA)
This assay measures the levels of intracellular ROS, indicating whether a compound has antioxidant or pro-oxidant effects.[17][18][19][20][21]
Materials:
-
A549 cells
-
2',7'-dichlorodihydrofluorescein diacetate (DCFDA)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Seed A549 cells in black, clear-bottom 96-well plates.
-
Load the cells with DCFDA solution and incubate.
-
Treat the cells with each compound at its IC50 concentration.
-
Measure the fluorescence intensity (excitation/emission ~485/535 nm) at different time points to assess the change in intracellular ROS levels.
Comparative Data Analysis
The following table summarizes the hypothetical data obtained from the described experimental protocols. This data is presented to illustrate the comparative analysis.
| Parameter | This compound | Vorinostat (SAHA) | Valproic Acid (VPA) |
| IC50 (µM) on A549 cells | 75.3 ± 5.1 | 2.8 ± 0.4 | 1250 ± 98 |
| Apoptosis Induction (% of total cells) | |||
| - Early Apoptosis | 25.6 ± 2.3 | 45.2 ± 3.9 | 15.8 ± 1.7 |
| - Late Apoptosis/Necrosis | 10.1 ± 1.5 | 18.7 ± 2.1 | 8.2 ± 1.1 |
| Cellular ROS Levels (% of control) | 72.4 ± 6.8 | 115.3 ± 9.2 | 98.5 ± 7.5 |
Statistical Analysis: The IC50 values were compared using a one-way analysis of variance (ANOVA) followed by a post-hoc test to determine significant differences between the compounds.[22][23][24][25][26] The apoptosis and ROS data were also analyzed using one-way ANOVA.
Interpretation and Mechanistic Insights
The hypothetical data suggests that this compound possesses moderate antiproliferative activity against A549 lung cancer cells, with an IC50 value of 75.3 µM. While less potent than the established HDAC inhibitor Vorinostat (IC50 = 2.8 µM), it is significantly more potent than Valproic Acid (IC50 = 1250 µM).
Furthermore, the results indicate that this compound induces apoptosis, with a notable increase in the early apoptotic population. Intriguingly, this compound appears to reduce cellular ROS levels, suggesting an antioxidant effect, which contrasts with the slight pro-oxidant effect observed with Vorinostat.
The dual action of inducing apoptosis while also potentially mitigating oxidative stress is a compelling characteristic for a novel anticancer agent. This suggests that its mechanism of action may differ from classical HDAC inhibitors and could involve modulation of signaling pathways that regulate both cell death and redox homeostasis.
One such critical pathway in cancer is the Ras-Raf-MEK-ERK signaling cascade, which is frequently hyperactivated in lung cancer and plays a central role in cell proliferation and survival.[5][][28][29][30] HDAC inhibitors have been shown to influence this pathway. The observed effects of this compound could be partially mediated through its interaction with components of this pathway.
Caption: Plausible modulation of the Ras-Raf-MEK-ERK pathway.
Conclusion and Future Directions
This guide provides a framework for the statistical and biological evaluation of this compound. The hypothetical data presented positions this compound as a promising candidate for further investigation, with a unique profile of moderate antiproliferative activity, apoptosis induction, and antioxidant properties.
Future studies should focus on:
-
Validating these findings in a broader panel of cancer cell lines.
-
Investigating its specific molecular targets, including its potential for HDAC inhibition.
-
Elucidating its impact on the Ras-Raf-MEK-ERK and other relevant signaling pathways through techniques such as Western blotting and gene expression analysis.
-
Evaluating its in vivo efficacy and safety in preclinical animal models.
By providing this detailed comparative guide, we aim to empower researchers to build upon this foundation and accelerate the discovery of novel and effective anticancer therapies.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Anti-tumor mechanisms of valproate: a novel role for an old drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vorinostat - Wikipedia [en.wikipedia.org]
- 7. Cancer biology: mechanism of antitumour action of vorinostat (suberoylanilide hydroxamic acid), a novel histone deacetylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vorinostat—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evolving anticancer drug valproic acid: insights into the mechanism and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Could valproic acid be an effective anticancer agent? The evidence so far - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. benchchem.com [benchchem.com]
- 13. atcc.org [atcc.org]
- 14. kumc.edu [kumc.edu]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 18. doc.abcam.com [doc.abcam.com]
- 19. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 20. content.abcam.com [content.abcam.com]
- 21. cdn.caymanchem.com [cdn.caymanchem.com]
- 22. stats.stackexchange.com [stats.stackexchange.com]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. One Way Analysis of Variance (ANOVA) - StatsDirect [statsdirect.com]
- 26. jmp.com [jmp.com]
- 28. rombio.unibuc.ro [rombio.unibuc.ro]
- 29. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 30. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-(2-Hydroxyphenyl)propanamide
For laboratory professionals engaged in cutting-edge research and drug development, the integrity of our work extends beyond the bench; it encompasses a profound responsibility for safety and environmental stewardship. The proper management and disposal of chemical reagents, such as 3-(2-Hydroxyphenyl)propanamide, are not merely procedural afterthoughts but are integral to a culture of safety and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and regulatory frameworks.
Hazard Assessment and Initial Considerations
This compound (CAS No. 22367-76-6) is a chemical compound for which comprehensive, publicly available safety data may be limited. However, data from structurally similar compounds, such as 3-(2-hydroxyphenyl)propionic acid, indicate potential hazards including skin irritation, serious eye irritation, and respiratory irritation.[1][2] In the absence of specific data, a core principle of laboratory safety is to treat substances with unknown toxicity as potentially hazardous.[3] Therefore, all handling and disposal procedures must be predicated on a cautious approach, assuming the compound is a hazardous substance.
Immediate Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[1][3]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of any dust or aerosols.[4][5]
The Regulatory Landscape: A Brief Overview
In the United States, the disposal of chemical waste is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7] These federal regulations establish a "cradle-to-grave" framework for hazardous waste management. It is crucial to recognize that state and local regulations may be more stringent, and your institution's Environmental Health & Safety (EHS) office will have specific protocols that must be followed.[6] Laboratory personnel should treat all waste chemical solids and liquids as hazardous unless specifically confirmed to be non-hazardous by the institution's safety office.[8]
Disposal Workflow: From Generation to Collection
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste from the point of generation to its final collection by EHS professionals.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for researchers.
Step 1: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions.[9] this compound, as an amide, must be stored separately from incompatible chemical classes.
-
Action: Collect waste this compound and any materials contaminated with it (e.g., weigh boats, gloves, absorbent pads) in a designated hazardous waste container.
-
Causality: Never mix incompatible wastes.[10] Amides can react exothermically or produce toxic gases when mixed with certain other chemicals.[11] At a minimum, segregate this waste from the classes listed in the table below.
| Incompatible with Amides | Potential Hazard of Mixing |
| Acids (Oxidizing and Non-oxidizing) | Heat Generation |
| Strong Oxidizing Agents | Fire or Explosion |
| Bases | Hydrolysis, potentially releasing ammonia |
| Water-Reactive Materials | Violent reactions |
Table 1: Chemical Incompatibility for Amide Waste.[9][11]
Step 2: Container Selection and Management
The integrity of the waste container is paramount to preventing leaks and spills.
-
Action: Select a container made of a material compatible with this compound, such as glass or high-density polyethylene. The container must be in good condition, free of cracks or deterioration, and have a secure, screw-top lid.[8][12]
-
Causality: The original product container is often the best choice for its waste.[8] The container must be kept closed at all times, except when you are actively adding waste, to prevent the release of vapors and to comply with EPA regulations.[10][12] Fill containers to no more than 90% capacity to allow for expansion.[7][12]
Step 3: Labeling Requirements
Accurate labeling ensures safe handling and proper disposal by EHS personnel. It is a strict regulatory requirement.[6]
-
Action: Affix a hazardous waste tag to the container as soon as the first drop of waste is added. The label must include:
-
Causality: Federal and state regulations mandate these specific details to ensure that anyone handling the container is aware of its contents and associated dangers, facilitating safe transport and ultimate disposal.
Step 4: Satellite Accumulation
Waste must be accumulated safely in the laboratory prior to pickup.
-
Action: Store the labeled waste container in a designated Satellite Accumulation Area (SAA).[12][13] This area must be at or near the point of waste generation and under the control of the laboratory personnel.[13] Place the container in secondary containment, such as a plastic tub, to contain any potential leaks.[12]
-
Causality: The SAA concept allows for the safe, temporary storage of hazardous waste in the lab. Regulations limit the amount of waste that can be stored in an SAA (typically up to 55 gallons) and the time it can be stored (containers must be removed within three days of becoming full).[8][12][13]
Step 5: Arranging for Disposal
Hazardous chemical waste must be disposed of through a licensed professional service, typically coordinated by your institution.
-
Action: Once the waste container is full or you have no further need to accumulate this waste stream, submit a chemical waste collection request to your institution's EHS department.[8]
-
Causality: It is illegal and unsafe to dispose of this chemical via standard trash or by pouring it down the drain.[1][13] EHS will arrange for a trained professional to pick up the waste and transport it to a licensed Treatment, Storage, and Disposal Facility (TSDF) for final disposition, which typically involves incineration at high temperatures.[1]
Decontamination and Spill Management
Protocol for Decontaminating Labware
-
Step 1: Rinse the contaminated glassware or equipment three times with a suitable solvent (e.g., ethanol, acetone) that can dissolve this compound.
-
Step 2: Collect all rinsate from these cleaning procedures as hazardous liquid waste.[8][9] Label and store this rinsate container following the steps outlined above.
-
Step 3: After the solvent rinses, wash the labware with soap and water.
-
Step 4: Empty containers that held the pure compound must be triple-rinsed, with the rinsate collected as hazardous waste, before the container can be discarded as regular trash (after defacing the label).[8][10]
Spill Cleanup Procedure
-
Step 1: Evacuate non-essential personnel from the area.[1]
-
Step 2: Wearing appropriate PPE, contain the spill. For solid spills, carefully sweep up the material without creating dust and place it in a hazardous waste container.[1] For liquid spills, use an inert absorbent material from a chemical spill kit.
-
Step 3: Place all cleanup materials (absorbent pads, contaminated gloves, etc.) into a sealed, labeled hazardous waste container.
-
Step 4: Decontaminate the spill area with a suitable solvent, collecting the decontamination waste as hazardous.
-
Step 5: Report the spill to your laboratory supervisor and EHS office.
By adhering to these detailed procedures, you ensure that the disposal of this compound is conducted in a manner that protects you, your colleagues, and the environment, thereby upholding the highest standards of scientific integrity and professional responsibility.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. cpachem.com [cpachem.com]
- 3. benchchem.com [benchchem.com]
- 4. aksci.com [aksci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. MedicalLab Management Magazine [medlabmag.com]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. vumc.org [vumc.org]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. calpaclab.com [calpaclab.com]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
